Diethyl 2-(p-tolyl)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSHZUHSDGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341184 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29148-27-4 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-(p-tolyl)malonate physical and chemical properties
An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate
Introduction
In the landscape of modern organic synthesis and drug development, the malonic ester scaffold represents a cornerstone of molecular construction. Its inherent reactivity, centered on the acidic α-carbon, provides a versatile platform for carbon-carbon bond formation. This guide focuses on a specific and highly valuable derivative: this compound (CAS No. 29148-27-4). This compound is a key intermediate and building block in the synthesis of more complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and specialty polymers[1].
Characterized by a p-tolyl group attached to the central carbon of a diethyl malonate core, this molecule's utility is enhanced by the electronic and steric properties of the aromatic substituent[1]. This guide offers an in-depth exploration of its core physical and chemical properties, synthesis, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. This compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures and purification by vacuum distillation[2][3][4][5].
Key Physical and Chemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29148-27-4 | [1][2][3][6] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][3][6] |
| Molecular Weight | 250.29 g/mol | [1][2][3][6] |
| IUPAC Name | diethyl 2-(4-methylphenyl)propanedioate | [1][6] |
| Appearance | Liquid | [2] |
| Density | 1.054 g/mL at 25 °C | [2][3][4][5] |
| Boiling Point | 124-125 °C at 1 mmHg | [2][3][4][5] |
| Refractive Index (n20/D) | 1.492 | [2][3][4][5] |
| Flash Point | > 230 °F (> 110 °C) | [3][4][5] |
| pKa (Predicted) | 12.19 ± 0.46 | [4][5] |
Spectroscopic Profile
While a comprehensive, publicly available spectral database for this specific compound is limited, typical spectroscopic features can be inferred from its structure and data for related compounds like diethyl malonate.
-
¹H NMR: Expected signals would include a singlet for the methyl protons of the p-tolyl group (~2.3 ppm), a multiplet for the aromatic protons (~7.0-7.2 ppm), a singlet or triplet for the methine proton on the α-carbon, and a quartet and triplet for the ethyl ester groups.
-
¹³C NMR: Key signals would correspond to the carbons of the p-tolyl ring, the methyl carbon of the tolyl group, the α-carbon, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong C=O stretching band for the ester groups (~1730-1750 cm⁻¹). C-O stretching bands and aromatic C-H and C=C stretching bands would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups[6].
Synthesis and Mechanistic Considerations
The synthesis of this compound is a classic example of the malonic ester synthesis, a robust method for forming substituted carboxylic acids and other derivatives[1]. The process leverages the acidity of the α-hydrogen of diethyl malonate.
Synthetic Pathway: C-Arylation
The most common laboratory-scale synthesis involves the reaction of a diethyl malonate enolate with a suitable p-tolyl electrophile.
Causality in Experimental Design
-
Choice of Base: A strong base, such as sodium ethoxide (NaOEt) in ethanol, is required to deprotonate diethyl malonate quantitatively. The pKa of the α-proton is ~13, so the base's conjugate acid must have a higher pKa. Using NaOEt is advantageous as its conjugate acid (ethanol) is often the reaction solvent, preventing the introduction of competing nucleophiles.
-
Solvent System: Anhydrous conditions are critical. The presence of water would protonate the highly reactive enolate intermediate, quenching the reaction. Solvents like absolute ethanol or tetrahydrofuran (THF) are commonly employed.
-
Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate between the enolate and the aryl halide[1]. The specific temperature and time depend on the reactivity of the p-tolyl halide used.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of its functional groups, making it a versatile precursor in organic synthesis[1].
Reactions at the α-Carbon
While the α-carbon is already substituted with the p-tolyl group, the remaining α-hydrogen is still acidic and can be removed by a strong base. This allows for a second alkylation or arylation, leading to disubstituted malonates[1]. This sequential alkylation is a powerful tool for building molecular complexity.
Hydrolysis and Decarboxylation
This is the most common transformation in malonic ester synthesis.
-
Saponification: The ester groups are hydrolyzed to carboxylate groups using a base (e.g., NaOH), followed by acidification to yield 2-(p-tolyl)malonic acid.
-
Decarboxylation: Upon heating, the resulting malonic acid derivative readily loses one molecule of CO₂, yielding 2-(p-tolyl)acetic acid. This pathway is a cornerstone for producing substituted carboxylic acids[1].
Other Transformations
-
Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones.
-
Michael Addition: The malonate enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Precursor in Drug Development: The structural motif is found in various pharmacologically active molecules. Its derivatives have been explored for potential enzyme inhibition and other biological activities, serving as starting points for synthesizing more complex drug candidates[1].
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diethyl malonate
-
p-Tolyl bromide
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via a dropping funnel with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Arylation Reaction: Add p-tolyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC)[7].
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated solution of ammonium chloride to neutralize any remaining base. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (boiling point ~124-125 °C at 1 mmHg)[2][3].
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.
-
Safety: this compound is a combustible liquid[2][8]. It should be handled away from open flames and ignition sources[8][9]. It may cause eye irritation[8][10]. Standard PPE, including safety goggles and chemical-resistant gloves, must be worn[2][9]. Work should be conducted in a well-ventilated area or a chemical fume hood[9][10].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[11]. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation pathways like hydrolysis[11]. It should be stored separately from strong oxidizing agents, with which it can react exothermically[10][11].
-
Stability: The primary degradation pathways are hydrolysis of the ester groups and subsequent decarboxylation, which are accelerated by moisture, non-neutral pH, and elevated temperatures[11].
Conclusion
This compound is a synthetically valuable building block whose utility is rooted in the predictable and versatile reactivity of the malonic ester framework. Its well-defined physical properties allow for straightforward manipulation and purification, while its chemical nature provides access to a wide range of more complex molecules, particularly substituted acetic acids. For researchers in medicinal chemistry and process development, a firm grasp of this compound's properties and reaction pathways is essential for leveraging its full potential in the synthesis of novel chemical entities.
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Diethyl 2-(p-tolyl)malonate CAS number 29148-27-4
An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate (CAS No. 29148-27-4)
Abstract
This compound is a specialized diester of malonic acid, distinguished by the presence of a p-tolyl group on the α-carbon. This structural feature imparts unique reactivity, making it a valuable and versatile intermediate in advanced organic synthesis. Its core utility lies in the malonic ester synthesis pathway, enabling the strategic formation of carbon-carbon bonds for the construction of complex molecular architectures.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed synthesis protocols, key chemical transformations, and applications. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this document aims to provide field-proven insights for leveraging this compound in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in the laboratory, from reaction setup to purification and storage.
Physical and Chemical Properties
The compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures and purification by vacuum distillation.[3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 29148-27-4 | [3][5][6][7] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][4][6][7] |
| Molecular Weight | 250.29 g/mol | [3][4][5][6][7] |
| Appearance | Liquid | [5][8] |
| Boiling Point | 124-125 °C at 1 mmHg | [3][4][5][8] |
| Density | 1.054 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.492 | [3][4][5] |
| Flash Point | >230 °F (>110 °C) | [3][4] |
| pKa | 12.19 ± 0.46 (Predicted) | [4] |
Spectroscopic Signature
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. While experimental spectra should always be acquired for confirmation, the expected NMR data provide a reliable reference.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include a triplet and a quartet for the two ethyl ester groups, a singlet for the methyl protons of the p-tolyl group, two doublets for the aromatic protons (demonstrating para substitution), and a crucial singlet for the lone methine proton at the α-carbon.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, the α-carbon (methine), the methylene and methyl carbons of the ethyl groups, and the methyl carbon of the tolyl substituent.[8]
Synthesis of this compound
The primary route to this compound is a direct application of the malonic ester synthesis, specifically the alkylation (in this case, arylation) of diethyl malonate.[1]
Underlying Mechanism: Nucleophilic Substitution
The synthesis hinges on the enhanced acidity of the α-hydrogens in diethyl malonate, which are flanked by two electron-withdrawing ester groups.[9] Deprotonation with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate ion.[1][9] This potent nucleophile then attacks an appropriate electrophile, p-tolyl bromide, in a classic Sₙ2 reaction to form the C-C bond, yielding the target compound.[1]
Caption: Synthesis mechanism of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).[5]
Materials:
-
Diethyl malonate
-
p-Tolyl bromide
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Base Preparation (Sodium Ethoxide): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the solution with stirring. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add p-tolyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting diethyl malonate is consumed.[1][8][10]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NH₄Cl solution, and brine. This removes inorganic salts and unreacted base.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[3][10] The boiling point is approximately 124-125 °C at 1 mmHg.[3][4][5]
Purification and Quality Control
Achieving high purity is essential for subsequent applications.[2]
-
Common Impurities: Potential impurities include unreacted diethyl malonate, the mono-alkylation intermediate (if starting from a different malonate), and over-alkylation products.[10]
-
Purification Techniques: Vacuum distillation is highly effective for separating the product from less volatile impurities.[10] For impurities with similar boiling points, silica gel column chromatography is the preferred method.[10]
-
Purity Assessment: The purity of the final product should be confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
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Structure and spectral data of Diethyl 2-(p-tolyl)malonate
An In-depth Technical Guide to the Structure and Spectral Data of Diethyl 2-(p-tolyl)malonate
Abstract
This compound is a key diester intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a reactive α-carbon flanked by two electron-withdrawing ester groups and substituted with a p-tolyl moiety, provides a versatile scaffold for a variety of chemical transformations.[1] This guide offers a comprehensive examination of the compound's structure, physicochemical properties, and detailed spectral analysis. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's characteristics for effective application in synthesis and process development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₈O₄, possesses a well-defined molecular structure that dictates its reactivity and physical characteristics.[2] The central feature is a malonic ester core where the α-carbon is monosubstituted with a para-tolyl group. The IUPAC name for this compound is diethyl 2-(4-methylphenyl)propanedioate.[2]
The presence of the two ethyl ester groups makes the α-proton acidic (pKa ≈ 12.2), facilitating its removal by a suitable base to form a stabilized enolate.[1][3] This enolate is a potent nucleophile, forming the basis of the compound's utility in C-C bond-forming reactions. The p-tolyl group provides steric bulk and electronic effects that can influence reaction kinetics and selectivity.
Caption: Molecular Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29148-27-4 | [2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 124-125 °C at 1 mmHg | [3][4] |
| Density | 1.054 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.492 |[3][4] |
Synthesis and Purification
The most common and well-established method for synthesizing this compound is the malonic ester synthesis, which involves the base-mediated alkylation of diethyl malonate.[1][5]
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is typically used as the base. Its conjugate acid, ethanol, is often the reaction solvent, preventing unwanted transesterification side reactions that could occur if a different alkoxide were used. The base must be strong enough to quantitatively deprotonate the α-carbon of diethyl malonate.[1]
-
Solvent: Anhydrous ethanol is the preferred solvent to ensure the solubility of the reactants and the sodium ethoxide base, while also maintaining the integrity of the ester groups.[5]
-
Alkylating Agent: p-Tolyl bromide is a common electrophile for this reaction. Its reactivity is sufficient for the Sₙ2 reaction with the malonate enolate without being overly prone to side reactions like elimination.[5]
Experimental Protocol: Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Add p-tolyl bromide (1.0 eq) to the enolate solution. The reaction mixture is then heated to reflux and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.[1]
-
Workup: After cooling, the reaction mixture is quenched with water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: The combined organic layers are washed sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.
Caption: General Workflow for Synthesis and Purification
Purification and Purity Assessment
Crude this compound often contains unreacted starting materials or di-alkylated byproducts. Purification is essential to achieve the high purity required for subsequent synthetic steps.
-
Vacuum Distillation: This is the most effective method for purifying the product on a larger scale, separating it from non-volatile impurities and residual solvent.[6] The compound's high boiling point necessitates distillation under reduced pressure to prevent thermal degradation.
-
Silica Gel Column Chromatography: For smaller scales or for removing impurities with boiling points close to the product, column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[6]
-
Purity Monitoring: The purity of the final product should be assessed using a combination of techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and NMR spectroscopy.[6]
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted spectrum in a solvent like CDCl₃ would exhibit five distinct signals.
Rationale for Chemical Shifts:
-
Aromatic Protons (H-c, H-d): These protons are on the p-substituted benzene ring. Due to the ring current effect, they are deshielded and appear in the aromatic region (7.0-7.3 ppm). They typically appear as two distinct doublets because protons ortho to the malonate group (H-c) are in a slightly different electronic environment than protons meta to it (H-d).
-
Methine Proton (H-b): This single proton is on the α-carbon. It is significantly deshielded by two adjacent carbonyl groups and the aromatic ring, causing it to appear as a singlet around 4.5 ppm.
-
Ethyl Methylene Protons (H-e): These CH₂ protons are adjacent to an oxygen atom, which is deshielding. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
-
Tolyl Methyl Protons (H-a): These three protons are attached to the aromatic ring and appear as a singlet in the typical benzylic region.
-
Ethyl Methyl Protons (H-f): These CH₃ protons are in a standard aliphatic environment and are the most shielded. They are split into a triplet by the two neighboring methylene protons.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | Tolyl -CH ₃ | ~2.3 | Singlet | 3H |
| b | α-CH | ~4.5 | Singlet | 1H |
| c | Aromatic CH (ortho) | ~7.2 | Doublet | 2H |
| d | Aromatic CH (meta) | ~7.1 | Doublet | 2H |
| e | Ester -OCH ₂CH₃ | ~4.2 | Quartet | 4H |
| f | Ester -OCH₂CH ₃ | ~1.2 | Triplet | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Rationale for Chemical Shifts:
-
Carbonyl Carbons (C=O): These are the most deshielded carbons due to the direct attachment to two electronegative oxygen atoms, appearing far downfield.
-
Aromatic Carbons: Carbons of the benzene ring appear in the 120-140 ppm range. The carbon attached to the malonate group (quaternary) will be distinct from the methyl-substituted carbon and the protonated carbons.
-
Methine Carbon (α-C): The α-carbon is deshielded by the adjacent carbonyls and the aromatic ring.
-
Ethyl and Tolyl Carbons: The ester O-CH₂ carbon is deshielded by the oxygen atom, while the aliphatic methyl carbons are the most shielded, appearing furthest upfield.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Carbon Type | Predicted δ (ppm) |
|---|---|
| Ester C =O | ~168 |
| Aromatic C -CH₃ | ~138 |
| Aromatic C -CH(COOEt)₂ | ~135 |
| Aromatic C H | ~129 |
| Aromatic C H | ~128 |
| Ester -OC H₂CH₃ | ~62 |
| α-C H | ~57 |
| Tolyl -C H₃ | ~21 |
| Ester -OCH₂C H₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3000-2850 | C-H (Aliphatic) | Stretch |
| ~1735 | C=O (Ester) | Stretch (Strong, Sharp) |
| ~1610, ~1510 | C=C (Aromatic) | Stretch |
| ~1250-1150 | C-O (Ester) | Stretch |
| ~820 | C-H (Aromatic) | Out-of-plane bend (p-subst.) |
The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the ester groups around 1735 cm⁻¹. The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and characteristic aromatic absorptions confirms the overall structure.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.
Expected Fragmentation:
-
Molecular Ion (M⁺): The parent ion peak is expected at m/z = 250, corresponding to the molecular weight of the compound.[5]
-
Key Fragmentations: The fragmentation of 2-substituted diethyl malonates is highly characteristic. A primary fragmentation pathway involves the loss of the entire diethyl malonate moiety (mass 159), which helps identify the substituent.[7] Other common losses include the ethoxy radical (•OCH₂CH₃, M-45) and the ethoxycarbonyl radical (•COOEt, M-73). The p-tolyl group can give rise to a tropylium ion fragment at m/z = 91.[7]
Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Identity | Description |
|---|---|---|
| 250 | [M]⁺ | Molecular Ion |
| 205 | [M - OEt]⁺ | Loss of an ethoxy group |
| 177 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl group |
| 149 | - | Further fragmentation |
| 105 | - | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from p-tolyl group) |
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Stability: As a malonic ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would break down the ester groups.[8] It is also prone to decarboxylation upon strong heating, especially if hydrolyzed to the corresponding dicarboxylic acid.[1][8]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (to prevent moisture ingress) in a cool, dry, and well-ventilated area.[8] Refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[8]
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is directly linked to its structure. A thorough understanding of its spectroscopic signature—¹H NMR, ¹³C NMR, IR, and MS—is indispensable for any researcher utilizing this compound. The data and protocols presented in this guide provide a validated framework for its synthesis, purification, and characterization, ensuring its effective and reliable application in the laboratory.
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A Senior Application Scientist's Guide to the Synthesis of Diethyl 2-(p-tolyl)malonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(p-tolyl)malonate is a valuable intermediate in organic synthesis, notably serving as a precursor for various pharmaceuticals and complex molecular architectures.[1] This technical guide provides an in-depth exploration of its synthesis from diethyl malonate, focusing on the robust and widely applicable palladium-catalyzed α-arylation reaction. We will dissect the underlying catalytic cycle, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is designed to bridge theoretical mechanisms with practical laboratory application, offering the causal insights necessary for researchers to not only replicate the procedure but also to adapt it for analogous transformations.
Introduction: The Synthetic Value of α-Aryl Malonates
The malonic ester synthesis is a cornerstone of C-C bond formation, enabling the creation of a vast range of carboxylic acid derivatives.[1][2] The introduction of an aryl group at the α-position, as in this compound, generates a versatile scaffold. The reactive methylene group, flanked by two electron-withdrawing ester functionalities, can be further alkylated or functionalized, while the entire malonate moiety can undergo hydrolysis and decarboxylation to produce α-aryl carboxylic acids.[1] These products are significant in medicinal chemistry, with α-aryl carboxylic acid motifs appearing in numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
While classical methods for this transformation exist, modern cross-coupling chemistry offers unparalleled efficiency, substrate scope, and milder reaction conditions. Among these, palladium-catalyzed α-arylation has become the method of choice.[5][6]
Synthetic Strategy: Palladium-Catalyzed α-Arylation
The direct coupling of an aryl halide with the enolate of diethyl malonate is a powerful strategy. This transformation is typically catalyzed by a palladium complex, which facilitates the formation of the crucial carbon-carbon bond between the p-tolyl group and the malonate backbone.[5][7]
Reaction Scheme:
The success of this reaction hinges on the careful selection of the catalyst system (palladium source and ligand) and the base, which are crucial for generating the active catalyst and the nucleophilic malonate enolate.
The "Why": Deconstructing the Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the α-arylation of malonates involves a Pd(0)/Pd(II) pathway.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (p-tolyl bromide) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Deprotonation: Concurrently, a suitable base abstracts the acidic proton from the α-carbon of diethyl malonate to form a stabilized enolate anion.
-
Transmetalation/Coordination: The malonate enolate coordinates to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The final, bond-forming step where the aryl group and the malonate group are eliminated from the palladium center, forming the desired product, this compound, and regenerating the active Pd(0) catalyst.[6]
The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and, most importantly, accelerate the final reductive elimination step, which is often slow for enolate complexes.[5][9]
Visualization of Key Processes
To clarify the relationships between the steps, the following diagrams illustrate the overall workflow and the core mechanistic cycle.
Caption: Simplified Pd-catalyzed α-arylation cycle.
Field-Proven Experimental Protocol
This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of active methylene compounds. [5][7] Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Aryl halides and phosphine ligands can be toxic and should be handled with care.
Reagents and Materials
| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| p-Tolyl bromide | 171.04 | 1.71 g | 10.0 | 1.0 |
| Diethyl malonate | 160.17 | 1.92 g | 12.0 | 1.2 |
| Pd(OAc)₂ | 224.50 | 45 mg | 0.20 | 0.02 |
| P(t-Bu)₃¹ | 202.29 | 81 mg | 0.40 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (anhydrous) | - | 40 mL | - | - |
¹Note: Tri-tert-butylphosphine is pyrophoric and is often handled as a solution or as a more stable salt (e.g., HBF₄ salt).
Step-by-Step Procedure
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (45 mg, 0.20 mmol), tri-tert-butylphosphine (81 mg, 0.40 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (40 mL) via syringe. Add diethyl malonate (1.92 g, 12.0 mmol) followed by p-tolyl bromide (1.71 g, 10.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS until the starting p-tolyl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Characterization of this compound
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid. * Molecular Formula: C₁₄H₁₈O₄ [10]* Molecular Weight: 250.29 g/mol [1][10]* Boiling Point: 124-125 °C at 1 mmHg. [11]* Density: ~1.054 g/mL at 25 °C. [11]* ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.1 (m, 4H, Ar-H), 4.5 (s, 1H, CH), 4.2 (q, 4H, OCH₂), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 6H, OCH₂CH₃).
-
Mass Spectrometry (EI): Key fragmentation patterns include the loss of the diethyl malonate moiety. [12]
Conclusion
The palladium-catalyzed α-arylation of diethyl malonate provides a highly effective and versatile route to this compound. The procedure's success is governed by a synergistic interplay between the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base. By understanding the mechanistic underpinnings of the catalytic cycle, researchers are well-equipped to perform this synthesis reliably and to adapt the methodology for the creation of a diverse array of α-aryl carbonyl compounds, which are of significant interest in pharmaceutical and materials science research.
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ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. Available at: [Link]
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Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. Available at: [Link]
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ResearchGate. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Available at: [Link]
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Dwight, S. D., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(34), 12118–12128. Available at: [Link]
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Dwight, S. D., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C−H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(34), 12118-12128. Available at: [Link]
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Beare, N. A., & Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Journal of Organic Chemistry, 67(2), 541-555. Available at: [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]
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ResearchGate. (2019). Unveiling the Mechanism of Pd-catalyzed γ-methylene C(sp3)-H Arylation of Carboxylic Acids. Available at: [Link]
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Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Pure and Applied Chemistry, 76(3), 507-516. Available at: [Link]
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Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. Available at: [Link]
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Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]
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A-Technical-Guide-to-Diethyl-2-(p-tolyl)malonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(p-tolyl)malonate is a versatile organic compound that serves as a crucial building block in advanced organic synthesis. Characterized by a malonic acid core functionalized with two ethyl ester groups and a p-tolyl substituent, its structure offers a unique combination of reactivity and stability.[1] The activated methylene proton is central to its utility, enabling a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, synthesis protocols, mechanistic insights, and applications, particularly within the pharmaceutical and medicinal chemistry sectors. It is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this important synthetic intermediate.
Chemical Identity and Properties
IUPAC Nomenclature and Synonyms
The formal IUPAC name for the compound commonly known as this compound is diethyl 2-(4-methylphenyl)propanedioate .[1][2]
This nomenclature is derived from its structure:
-
propanedioate: Indicates a three-carbon dicarboxylic acid ester (the malonate backbone).
-
diethyl: Refers to the two ethyl ester groups (-OCH₂CH₃).
-
2-(4-methylphenyl): Specifies that a 4-methylphenyl (or p-tolyl) group is attached to the second carbon of the propanedioate chain.
Commonly used synonyms include Diethyl (4-Methylphenyl)malonate and Propanedioic acid, 2-(4-methylphenyl)-, 1,3-diethyl ester.[2]
Chemical Structure and Formula
-
Molecular Formula: C₁₄H₁₈O₄[1]
-
Canonical SMILES: CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC[1]
-
InChI Key: WGBSHZUHSDGHLV-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 124-125 °C at 1 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.492 | |
| CAS Number | 29148-27-4 | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a classic example of malonic ester synthesis, a robust method for forming C-C bonds. The process involves the alkylation of diethyl malonate with a suitable p-tolyl electrophile.
Synthetic Pathway: The Malonic Ester Synthesis
The primary route for preparing this compound involves two key steps:
-
Deprotonation: Diethyl malonate is treated with a strong base to form a nucleophilic enolate ion. Sodium ethoxide (NaOEt) is the base of choice for this transformation.
-
Causality: Using sodium ethoxide is critical to prevent transesterification. Since the base's alkoxide (ethoxide) matches the ester's alcohol group (ethanol), any nucleophilic attack on the ester carbonyls will result in the same ester, preserving the product's integrity.
-
-
Nucleophilic Alkylation: The resulting enolate attacks an electrophilic p-tolyl source, typically p-tolyl bromide or another p-tolyl halide.[1] This is a standard Sₙ2 reaction that forms the desired carbon-carbon bond.
The overall reaction is as follows: CH₂(COOC₂H₅)₂ + NaOEt → Na⁺[CH(COOC₂H₅)₂]⁻ Na⁺[CH(COOC₂H₅)₂]⁻ + CH₃C₆H₄Br → CH₃C₆H₄CH(COOC₂H₅)₂ + NaBr
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard malonic ester synthesis principles.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
p-Tolyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium diethyl malonate enolate.
-
Alkylation: Add p-tolyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Workup and Extraction: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[3] Purity can be assessed using Gas Chromatography (GC) or NMR spectroscopy.[3]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its α-hydrogen and the ester functionalities. It is a precursor to a variety of more complex molecules, making it valuable in drug discovery.[4][5]
Key Transformations
-
Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, and a second, different alkyl group can be introduced. This allows for the synthesis of α,α-disubstituted malonic esters.
-
Hydrolysis and Decarboxylation: Saponification of the ester groups with a base (e.g., NaOH), followed by acidification, yields the corresponding malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to produce 2-(p-tolyl)propanoic acid. This is a powerful method for creating substituted carboxylic acids.[1]
-
Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.
-
Barbiturate Synthesis: Substituted malonic esters are classical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6] Although less common now, this highlights the historical importance of this compound class in medicinal chemistry.
Caption: Key synthetic transformations of this compound.
Role in Drug Development
Diethyl malonate and its derivatives are fundamental building blocks in the pharmaceutical industry.[5][7] They are key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including anti-epileptics, anti-inflammatory agents, and antibiotics.[5][8] The ability to introduce the p-tolyl group via this compound provides a scaffold that can be elaborated into more complex drug candidates, offering a reliable route to construct molecules with specific steric and electronic properties required for biological activity.
Safety, Handling, and Storage
While specific toxicological data for this compound is not extensively detailed, safety precautions should be based on its structural similarity to diethyl malonate.
Hazard Identification
-
General: May cause skin, eye, and respiratory tract irritation.[9][10]
-
Combustibility: Considered a combustible liquid.[9][11][12] Keep away from open flames and sources of ignition.[9][12]
-
Health Effects: May be harmful if inhaled, swallowed, or absorbed through the skin.[9] The chemical, physical, and toxicological properties have not been thoroughly investigated.
Recommended Handling and PPE
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]
-
Storage Class: Combustible liquids (Storage Class 10).
Conclusion
This compound, or diethyl 2-(4-methylphenyl)propanedioate, is a high-value intermediate in organic synthesis. Its straightforward preparation via malonic ester synthesis and the versatile reactivity of its functional groups make it a powerful tool for constructing complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutic agents. Adherence to strict safety protocols is mandatory for its handling and use in the laboratory.
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PubChem. This compound. National Institutes of Health. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
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West Liberty University. Material Safety Data Sheet Diethyl malonate MSDS. Retrieved from [Link]
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An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(p-tolyl)malonate is a versatile diester derivative of malonic acid, characterized by the presence of a p-tolyl group on the α-carbon. This structural feature imparts unique reactivity and makes it a valuable intermediate in organic synthesis. Its applications span the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2], [3] |
| CAS Number | 29148-27-4 | [2], [3] |
| IUPAC Name | diethyl 2-(4-methylphenyl)propanedioate | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 124-125 °C at 1 mmHg | [3][4] |
| Density | 1.054 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.492 | [3][4] |
Synthesis of this compound
The synthesis of this compound is a classic example of the malonic ester synthesis, a robust and widely used method for the formation of carbon-carbon bonds.[5] The reaction proceeds via the alkylation of diethyl malonate with a suitable p-tolyl halide.
Reaction Scheme
Caption: Synthesis of this compound via malonic ester synthesis.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the alkylation of diethyl malonate, as described in Organic Syntheses.[6]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
p-Tolyl bromide
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and generates hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Formation of the Enolate: Once all the sodium has dissolved, add diethyl malonate to the sodium ethoxide solution while stirring.
-
Alkylation: Add p-tolyl bromide dropwise to the stirred solution. The reaction is exothermic, and the mixture may begin to reflux. After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, the reaction mixture is poured into water. The product is extracted with diethyl ether. The ether layer is washed with water, followed by a dilute solution of hydrochloric acid, and finally with water again.
-
Purification: The ethereal solution is dried over anhydrous calcium chloride. The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methine proton at the α-carbon, the methylene and methyl protons of the two ethyl ester groups, and the methyl protons of the tolyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the α-carbon, the methylene and methyl carbons of the ethyl groups, and the methyl carbon of the tolyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 250. A major fragmentation pattern observed for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety.[7]
Applications in Synthesis
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The reactive α-proton can be removed to form an enolate, which can then be further alkylated or acylated, allowing for the introduction of additional functional groups.
Decarboxylation to form Substituted Carboxylic Acids
A common subsequent reaction is the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation upon heating to yield a substituted carboxylic acid. This makes this compound a synthon for the p-tolyl-CH-COOH fragment.
Caption: Hydrolysis and decarboxylation of this compound.
While specific drug examples directly synthesized from this compound are not widely documented in publicly available literature, its parent compound, diethyl malonate, is a precursor to numerous pharmaceuticals, including barbiturates, vigabatrin, and nalidixic acid.[8] This highlights the potential of its derivatives, such as this compound, in the synthesis of novel therapeutic agents.
Safety and Handling
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via the malonic ester synthesis and its ability to be converted into a variety of substituted carboxylic acids and other derivatives make it a key tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new and innovative molecules.
References
-
Pharmachemical. (2026, January 8). Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block. Available at: [Link]
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Chemdad. This compound. Available at: [Link]
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An In-depth Technical Guide to the Core Reactions of Diethyl 2-(p-tolyl)malonate
Abstract
This technical guide provides a comprehensive overview of the synthesis and principal reactions of Diethyl 2-(p-tolyl)malonate, a versatile building block in modern organic synthesis. With its activated methine group flanked by two ester functionalities and substituted with a p-tolyl moiety, this compound serves as a valuable precursor for a diverse array of molecular architectures, including pharmaceuticals and complex heterocyclic systems. This document delves into the mechanistic underpinnings and practical execution of key transformations involving this compound, namely its synthesis, alkylation, decarboxylation, Knoevenagel condensation, Michael addition, and its application in the synthesis of barbiturate derivatives. Each section is designed to provide researchers, scientists, and drug development professionals with a blend of theoretical principles and actionable experimental protocols, supported by authoritative references.
Introduction: The Chemical Versatility of this compound
This compound, with the chemical formula C₁₄H₁₈O₄, is a derivative of malonic acid distinguished by the presence of a p-tolyl group on the α-carbon.[1][2] This structural feature imparts unique reactivity and physical properties, making it a strategic starting material in numerous synthetic endeavors. The electron-donating nature of the p-tolyl group can influence the acidity of the α-proton and the reactivity of the corresponding enolate, offering distinct advantages in various carbon-carbon bond-forming reactions. This guide will explore the fundamental transformations that underscore the synthetic utility of this important malonic ester derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29148-27-4 | [2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 124-125 °C at 1 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.492 |
Synthesis of this compound
The preparation of this compound is typically achieved through the alkylation of diethyl malonate with a suitable p-tolyl electrophile. The core of this synthesis involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, which then undergoes a substitution reaction.[1]
Mechanistic Overview
The synthesis commences with the generation of the diethyl malonate enolate using a moderately strong base, such as sodium ethoxide. This enolate is a soft nucleophile and readily participates in SN2 reactions with appropriate electrophiles. The choice of the p-tolyl source is critical, with p-tolyl halides (e.g., p-tolyl bromide) being common electrophiles.[1]
Experimental Protocol: Synthesis via Alkylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
p-Tolyl bromide
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add p-tolyl bromide (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[3]
Expected Yield: 70-80%
Key Reactions and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of its activated methine proton and the versatility of its ester groups.
Alkylation: The Malonic Ester Synthesis
A cornerstone of its application is the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids.[1] The remaining acidic proton on this compound can be removed by a base to form a new enolate, which can then be alkylated.
The process involves deprotonation at the α-carbon, followed by nucleophilic attack on an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the final carboxylic acid product.[1]
Caption: General workflow for the alkylation of this compound.
This protocol outlines the alkylation of this compound with an illustrative alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Sodium ethoxide
-
Absolute ethanol
-
Standard workup and purification reagents
Procedure:
-
Prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Following enolate formation, add the alkyl halide (1.05 equivalents) dropwise.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Perform an aqueous workup as described in the synthesis protocol (Section 2.2).
-
Purify the resulting dialkylated malonic ester by vacuum distillation.
Hydrolysis and Decarboxylation
A crucial subsequent step in the malonic ester synthesis is the hydrolysis of the ester groups followed by decarboxylation to yield a carboxylic acid.[4] This transformation is also a key degradation pathway for the compound under aqueous acidic or basic conditions, particularly at elevated temperatures.[4]
Acid- or base-catalyzed hydrolysis of the diester yields a malonic acid derivative. Upon heating, this β-dicarboxylic acid undergoes decarboxylation through a cyclic transition state to afford the final carboxylic acid product.[1] The kinetics of malonic acid decarboxylation have been studied, with activation energies typically in the range of 120-126 kJ/mol.[1]
Caption: Workflow for the hydrolysis and decarboxylation of an alkylated this compound.
Materials:
-
Diethyl 2-alkyl-2-(p-tolyl)malonate
-
Aqueous hydrochloric acid (e.g., 6 M) or potassium hydroxide solution
-
Standard workup and purification reagents
Procedure:
-
To the alkylated malonic ester in a round-bottom flask, add an excess of aqueous hydrochloric acid (or a solution of potassium hydroxide in ethanol/water).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC or disappearance of the ester signals in IR spectroscopy).
-
If basic hydrolysis was used, acidify the cooled reaction mixture with concentrated HCl.
-
Continue to heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.
-
After cooling, extract the carboxylic acid product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product by recrystallization or distillation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] this compound can serve as the active methylene component in this reaction, although its single acidic proton means it will react differently than diethyl malonate itself. The reaction is typically catalyzed by a weak base.[5]
The reaction is initiated by the deprotonation of the active methine compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration to yield an α,β-unsaturated product.[6]
Caption: Mechanism of the Knoevenagel condensation.
This protocol describes a general procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Michael Addition
The Michael (or conjugate) addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolate of this compound can act as a Michael donor.
Under basic conditions, this compound forms a resonance-stabilized enolate. This nucleophile then attacks the electrophilic β-carbon of a Michael acceptor (e.g., an α,β-unsaturated ketone). The resulting adduct is a 1,5-dicarbonyl compound, which is a versatile intermediate for further transformations.
This protocol provides a general method for the Michael addition.
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (catalytic amount) in ethanol, add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 15-20 minutes to ensure enolate formation.
-
Add the chalcone (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Neutralize the reaction with a dilute acid and remove the ethanol under reduced pressure.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the adduct by column chromatography.[7]
Synthesis of Barbiturate Derivatives
Substituted malonic esters are classical precursors for the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties.[8] this compound can be condensed with urea in the presence of a strong base to form a tolyl-substituted barbituric acid derivative.
The reaction proceeds via a condensation-cyclization mechanism. The ethoxide base facilitates the reaction between the malonic ester and urea, leading to the formation of the heterocyclic barbiturate ring system.[9]
Caption: Synthesis of a barbiturate derivative from this compound and urea.
This protocol is adapted from the synthesis of barbituric acid and should be optimized for the specific substrate.[9][10]
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal (2.0 equivalents) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add this compound (1.0 equivalent).
-
Add a solution of dry urea (1.0 equivalent) in hot absolute ethanol.
-
Heat the mixture to reflux for 7-10 hours. A solid precipitate should form.
-
After cooling, add hot water to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until acidic, which will precipitate the barbituric acid derivative.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water).
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a plethora of complex organic molecules. The key reactions detailed in this guide—alkylation, decarboxylation, Knoevenagel condensation, Michael addition, and barbiturate synthesis—highlight its significance as a foundational building block for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for the effective utilization of this important synthetic precursor.
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-
ResearchGate. Scheme 1. Enantioselective Michael addition of chalcone 3 in the.... [Link]
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Filo. (2025, November 17). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. [Link]
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Brainly.com. (2024, April 26). Show the mechanism for the Knoevenagel reaction of diethyl malonate with benzaldehyde. [Link]
-
Middle East Technical University. (2016, May 4). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]
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Longdom Publishing. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
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R Discovery. (2017, January 1). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
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New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. [Link]
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Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]
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Commercial availability of Diethyl 2-(p-tolyl)malonate
An In-depth Technical Guide to the Commercial Availability and Application of Diethyl 2-(p-tolyl)malonate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a versatile intermediate with significant applications in organic synthesis and pharmaceutical development. As a senior application scientist, my objective is to provide not just a compilation of data, but a field-proven perspective on its procurement, synthesis, handling, and strategic application.
Introduction and Strategic Importance
This compound (CAS No. 29148-27-4) is a derivative of malonic acid distinguished by a p-tolyl group on the α-carbon.[1][2][3] This structure is not merely a synthetic curiosity; the activated methylene proton, flanked by two electron-withdrawing ester groups, makes it a powerful nucleophile precursor for carbon-carbon bond formation.[1][4] Its strategic importance in drug development lies in its function as a robust building block for constructing complex molecular scaffolds, particularly substituted carboxylic acids and heterocyclic systems, which are prevalent in active pharmaceutical ingredients (APIs).[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. All experimental designs, from reaction setup to purification, are predicated on this data.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29148-27-4 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2][3][6][7] |
| Molecular Weight | 250.29 g/mol | [1][2][3][5][6] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 124-125 °C at 1 mmHg | [2][5][6][8] |
| Density | 1.054 g/mL at 25 °C | [2][5][6][8] |
| Refractive Index (n20/D) | 1.492 | [2][5][6][8] |
| pKa (Predicted) | ~12.19 - 13.5 | [1][6] |
| LogP | 2.9 | [2][3] |
Spectroscopic Data Insights:
-
¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the structure. Key expected signals include the aromatic protons of the p-tolyl group, a singlet for the tolyl methyl group, a characteristic triplet and quartet for the two ethyl ester groups, and a crucial methine proton signal at the alpha-carbon.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is a primary tool for confirming the molecular weight. A key fragmentation pattern for 2-substituted diethyl malonates is the loss of the diethyl malonate moiety (M-159), which can be a valuable diagnostic peak.[9] For this compound, this would result in a significant ion corresponding to the tolyl cation. The tropylium ion (m/z 91) is also a commonly observed fragment from the cleavage of the methylbenzene moiety.[9]
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research-scale grams to bulk industrial quantities. When selecting a supplier, researchers should consider not only price but also purity specifications, available analytical data (e.g., Certificate of Analysis), and lead times.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 95% | A well-documented source with readily available safety data and certificates of analysis.[5][6] |
| Smolecule | In Stock | Provides general information and notes its application as a building block in organic synthesis.[1] |
| BLD Pharm | >95% (typical) | Often requires cold-chain transportation and recommends storage at 2-8°C.[7] |
| ChemicalBook | 95% | Acts as an aggregator, listing products from various manufacturers, including Sigma-Aldrich (India).[6] |
| Dayang Chem (Hangzhou) | 95% | A manufactory based in China, offering the compound for a range of scales.[10] |
| Angene Chemical | Laboratory Grade | Provides detailed safety data sheets (SDS) for laboratory use.[11] |
Synthesis Protocol: A Validated Approach
While commercially available, in-house synthesis may be required for specific research needs or cost management in large-scale projects. The most reliable and common approach is a variation of the malonic ester synthesis.
The causality behind this choice is the high acidity of the α-proton in the starting diethyl malonate (pKa ≈ 13), which allows for facile deprotonation with a standard base like sodium ethoxide to form a soft, resonance-stabilized enolate. This enolate is an excellent nucleophile for SNAr-type reactions or transition-metal-catalyzed cross-coupling reactions.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Ullmann Condensation Example):
-
Preparation: To a dry, three-necked flask under an inert atmosphere (Argon), add copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add Diethyl Malonate (1.2 eq.), 4-iodotoluene (1.0 eq.), and anhydrous DMSO as the solvent.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis until the starting 4-iodotoluene is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain pure this compound.
Core Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its α-proton. This allows it to serve as a synthon for a substituted acetic acid, a common motif in pharmaceuticals.
Caption: The malonic ester synthesis pathway using this compound.
This sequence is a cornerstone of medicinal chemistry. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsant agents like phenobarbital involves intermediates derived from substituted malonic esters.[12] The p-tolyl group can impart desirable lipophilic characteristics or serve as a handle for further functionalization in a drug candidate.
Purification and Quality Control: A Self-Validating System
Ensuring the purity of this compound is critical, as impurities can lead to side reactions and complicate product isolation in subsequent steps.[13] The choice of purification method is dictated by the nature of the impurities.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Purification by Vacuum Distillation
This method is highly effective for removing non-volatile baseline impurities or more volatile starting materials.[13]
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually reduce the pressure in the system using a vacuum pump to approximately 1 mmHg.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or starting materials.
-
Main Fraction: When the vapor temperature stabilizes at the expected boiling point (124-125 °C at 1 mmHg), switch to a clean receiving flask and collect the pure product.[5][8]
-
Residue: Stop the distillation when the temperature begins to rise again or a dark, viscous residue remains.
-
-
Analysis: Confirm the purity of the main fraction using GC or ¹H NMR.
Safety, Handling, and Storage
Proper handling and storage are non-negotiable for ensuring both user safety and the long-term stability of the reagent.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors.[14] The compound is a combustible liquid, so keep it away from heat, sparks, and open flames.[5][15]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] For long-term stability and to minimize hydrolysis, refrigeration at 2-8°C is recommended.[7][11][17]
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-
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-
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-
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-
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-
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Methodological & Application
Application Notes & Protocols: Strategic Alkylation of Diethyl 2-(p-tolyl)malonate for Advanced Synthesis
An Application Guide for Drug Development Professionals
Preamble: The Strategic Importance of Diethyl 2-(p-tolyl)malonate
In the landscape of modern synthetic organic chemistry and drug development, the malonic ester synthesis remains a cornerstone for the precise construction of carbon-carbon bonds. This compound emerges as a particularly valuable starting material. As a mono-substituted malonate, it possesses a single acidic α-hydrogen, offering a direct and high-yield pathway to disubstituted acetic acid derivatives, which are common structural motifs in pharmacologically active compounds. This guide provides an in-depth exploration of the alkylation of this compound, moving beyond simple procedural steps to elucidate the underlying chemical principles that govern reaction success. We will detail robust protocols, troubleshooting strategies, and the mechanistic rationale behind critical experimental choices, empowering researchers to leverage this versatile building block effectively in their synthetic campaigns.
Theoretical Framework: Mechanism and Key Parameters
The alkylation of this compound is a classic example of carbanion chemistry, proceeding through a two-step sequence: enolate formation and nucleophilic substitution.
Step 1: Enolate Formation The carbon atom positioned between the two carbonyl groups (the α-carbon) is flanked by electron-withdrawing ester groups. This structural arrangement significantly increases the acidity of the lone proton on this carbon (pKa ≈ 13 in diethyl malonate), allowing for its facile removal by a suitable base to form a resonance-stabilized enolate.[1] This enolate is the key nucleophilic species in the reaction.
Step 2: SN2 Alkylation The generated enolate anion acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This step forms a new carbon-carbon bond, yielding the desired α-tolyl, α-alkyl disubstituted malonic ester.
Sources
Application Notes and Protocols for the Synthesis of Substituted Acetic Acids
<_ _>
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Substituted Acetic Acids
Substituted acetic acids are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The acetic acid motif, a simple yet versatile scaffold, is found in a vast array of biologically active molecules and functional materials. For drug development professionals, the ability to strategically introduce substituents onto the acetic acid backbone allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In materials science, these compounds serve as crucial building blocks for polymers, ligands for catalysts, and other advanced materials. This guide provides an in-depth exploration of several robust and widely applicable protocols for the synthesis of this vital class of molecules, with a focus on the underlying principles and practical considerations for successful implementation.
I. The Malonic Ester Synthesis: A Classic and Versatile Route
The malonic ester synthesis is a venerable and highly reliable method for the preparation of mono- and di-substituted acetic acids.[1][2] Its enduring popularity stems from the high acidity of the α-protons of diethyl malonate, which facilitates easy enolate formation, and the subsequent straightforward alkylation and decarboxylation steps.
A. Underlying Principles
The key to the malonic ester synthesis lies in the activation of the methylene group flanked by two ester functionalities. This positioning renders the α-protons significantly acidic (pKa ≈ 13 in DMSO), allowing for deprotonation with a moderately strong base, such as sodium ethoxide. The resulting enolate is a soft nucleophile that readily participates in SN2 reactions with a variety of electrophiles, primarily alkyl halides.[3][4] Following alkylation, the ester groups are hydrolyzed to carboxylic acids, and subsequent heating induces decarboxylation to yield the desired substituted acetic acid.[5]
B. Generalized Experimental Workflow
Caption: Workflow of the Malonic Ester Synthesis.
C. Detailed Protocol: Synthesis of 2-Phenylpropanoic Acid
This protocol details the synthesis of 2-phenylpropanoic acid, a common non-steroidal anti-inflammatory drug (NSAID) precursor, as a representative example.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
(1-Bromoethyl)benzene
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium hydroxide (NaOH)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. Cool the solution to room temperature. Add diethyl malonate dropwise to the stirred solution.
-
Alkylation: To the resulting enolate solution, add (1-bromoethyl)benzene dropwise via the dropping funnel. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diethyl 2-(1-phenylethyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude dialkylated malonate, add an aqueous solution of NaOH and heat to reflux to hydrolyze the esters. After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated HCl. The resulting dicarboxylic acid will spontaneously decarboxylate upon further heating.
-
Final Product Isolation: After decarboxylation is complete (cessation of CO₂ evolution), cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford 2-phenylpropanoic acid.
| Step | Key Parameters | Typical Yield | Notes |
| Enolate Formation | NaOEt in Ethanol, RT | Quantitative | Ensure anhydrous conditions to prevent quenching of the base. |
| Alkylation | Reflux, 2-4 h | 80-90% | Monitor by TLC to avoid side reactions. |
| Hydrolysis | NaOH (aq), Reflux | >95% | Saponification is typically efficient. |
| Decarboxylation | Acidification & Heat | >95% | Occurs readily upon heating the diacid. |
II. The Strecker Synthesis: A Gateway to α-Amino Acids
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a powerful and straightforward method for the synthesis of α-amino acids from aldehydes or ketones.[6][7] This two-step, one-pot reaction remains a cornerstone for the production of both racemic and, with modern modifications, enantiomerically enriched α-amino acids.[8][9]
A. Underlying Principles
The reaction proceeds through the formation of an α-aminonitrile intermediate. In the first step, an aldehyde or ketone reacts with ammonia in the presence of a cyanide source (e.g., KCN, NaCN, or HCN) to form an imine.[10] The cyanide ion then acts as a nucleophile, attacking the imine carbon to generate the α-aminonitrile. The second step involves the hydrolysis of the nitrile functionality to a carboxylic acid, typically under acidic or basic conditions, to yield the final α-amino acid.[8]
B. Generalized Experimental Workflow
Caption: Workflow of the Strecker Amino Acid Synthesis.
C. Detailed Protocol: Synthesis of Racemic Alanine
Safety Precaution: This protocol involves the use of cyanide salts, which are highly toxic. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[11][12][13][14][15] An emergency plan for cyanide exposure should be in place.
Materials:
-
Acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
α-Aminonitrile Formation: In a round-bottom flask cooled in an ice bath, combine a solution of ammonium chloride in aqueous ammonia. To this stirred solution, add acetaldehyde dropwise, followed by a solution of sodium cyanide in water. Allow the reaction to stir at room temperature overnight.
-
Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours to hydrolyze the aminonitrile.
-
Isolation and Purification: After the hydrolysis is complete, cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the crude alanine. The product can be further purified by recrystallization from a water/ethanol mixture.
| Step | Key Parameters | Typical Yield | Notes |
| Aminonitrile Formation | RT, overnight | 70-85% | The reaction is typically exothermic and requires initial cooling. |
| Hydrolysis | HCl, Reflux | 80-90% | Ensure complete hydrolysis by monitoring the reaction. |
D. Asymmetric Variants
The classical Strecker synthesis produces a racemic mixture of amino acids. For applications in drug development, enantiomerically pure amino acids are often required. Several asymmetric variations have been developed, including the use of chiral auxiliaries, chiral phase-transfer catalysts, and organocatalysts to induce enantioselectivity.[16][17][18][19][20] For instance, employing a chiral amine in the initial condensation step can lead to the formation of a diastereomeric mixture of aminonitriles, which can then be separated and hydrolyzed to the corresponding enantiopure amino acids.
III. The Willgerodt-Kindler Reaction: A Unique Transformation
The Willgerodt-Kindler reaction is a remarkable transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or ω-arylalkanoic acids.[21][22] This reaction is particularly useful for synthesizing arylacetic acids and their derivatives from readily available acetophenones.
A. Underlying Principles
The reaction involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine (the Kindler modification).[23][24][25] The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by a series of rearrangements and oxidations, ultimately leading to a thioamide intermediate. This thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid.[21]
B. Generalized Experimental Workflow
Caption: Workflow of the Willgerodt-Kindler Reaction.
C. Detailed Protocol: Synthesis of Phenylacetic Acid from Acetophenone
Materials:
-
Acetophenone
-
Sulfur powder
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, sulfur powder, and morpholine. Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After the formation of the thiomorpholide is complete, add a solution of sodium hydroxide in a mixture of water and ethanol to the reaction flask. Continue to heat at reflux to hydrolyze the thioamide.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated HCl to precipitate the phenylacetic acid.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain pure phenylacetic acid.
| Step | Key Parameters | Typical Yield | Notes |
| Thioamide Formation | Reflux, several hours | 70-85% | The reaction can be slow and may require prolonged heating. |
| Hydrolysis | NaOH, Reflux | >90% | Ensure complete hydrolysis for optimal yield. |
IV. Modern Catalytic Approaches
While the classical methods described above are highly effective, modern organic synthesis has seen the emergence of powerful catalytic methods for the synthesis of substituted acetic acids. These approaches often offer advantages in terms of efficiency, selectivity, and functional group tolerance.
A. Palladium-Catalyzed α-Arylation of Enolates
The palladium-catalyzed α-arylation of enolates has become a premier method for the synthesis of α-aryl acetic acid derivatives.[26][27][28][29] This reaction involves the coupling of an enolate with an aryl halide or triflate, catalyzed by a palladium complex. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of ester and amide enolates.[30][31]
B. Transition-Metal-Catalyzed Carboxylation
The direct carboxylation of organic substrates with carbon dioxide (CO₂) is a highly attractive and atom-economical approach to carboxylic acids.[32][33] Transition metal catalysts, particularly those based on rhodium, palladium, and copper, have been developed to facilitate the carboxylation of various substrates, including alkenes, alkynes, and organohalides.[34][35][36][37]
V. Phase-Transfer Catalysis in the Synthesis of Substituted Acetic Acids
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[38][39][40][41][42] In the context of substituted acetic acid synthesis, PTC is particularly useful for the alkylation of enolates, where the enolate is generated in an aqueous phase and the alkylating agent is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the enolate anion into the organic phase where the reaction occurs. This approach can lead to milder reaction conditions, improved yields, and simplified work-up procedures.[17]
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]
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Zhang, J., et al. (2018). Efficient synthesis of acetic acid via Rh catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions. Green Chemistry, 20(2), 356-361. [Link]
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Wang, D., et al. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 12(12), 1546. [Link]
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Wang, Q., & Glorius, F. (2020). Arylacetic Acids in Organic Synthesis. Asian Journal of Organic Chemistry, 9(1), 23-41. [Link]
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Reddy, T. R., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(15), 4496. [Link]
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O'Connor, J. M., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14377–14388. [Link]
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Hartwig, J. F. (2010). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 43(4), 534–544. [Link]
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Application Notes & Protocols: The Strategic Use of Diethyl 2-(p-tolyl)malonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(p-tolyl)malonate is a highly versatile intermediate in organic synthesis, primarily utilized for its reactive methylene group flanked by two ester functionalities.[1] This structural motif makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry. Its application is prominent in the synthesis of barbiturates, a class of drugs known for their central nervous system depressant effects.[2][3] Furthermore, its derivatives are explored in the development of anti-inflammatory agents and other biologically active molecules.[1][4] This document provides a detailed guide on the application of this compound, focusing on the synthesis of substituted barbiturates. It includes in-depth protocols, mechanistic explanations, and quantitative data to support researchers in medicinal chemistry and drug development.
Introduction: The Chemical Versatility of this compound
This compound, with the chemical formula CH₃C₆H₄CH(CO₂C₂H₅)₂, is a derivative of diethyl malonate. The core of its reactivity lies in the α-carbon, which is positioned between two electron-withdrawing carbonyl groups of the esters. This positioning significantly increases the acidity of the methylene protons, facilitating their removal by a moderately strong base to form a stable enolate ion.[1][2] This enolate is a potent nucleophile, serving as a key intermediate in the formation of new carbon-carbon bonds through alkylation and acylation reactions.[1]
The presence of the p-tolyl group provides steric and electronic properties that can be leveraged to influence reaction outcomes and the pharmacological profile of the final active pharmaceutical ingredient (API). This makes this compound a strategic building block for introducing a specific aryl moiety into a target molecule.[1] The most classic and historically significant application of substituted malonic esters is the malonic ester synthesis, which allows for the creation of substituted carboxylic acids and, through condensation reactions, a wide range of heterocyclic compounds.[2][5]
Core Application: Synthesis of Barbiturate Analogs
Barbiturates are a class of drugs derived from barbituric acid that have been used for over a century as sedatives, hypnotics, anesthetics, and anticonvulsants.[5][6] The pharmacological activity of these compounds is critically dependent on the nature of the substituents at the 5-position of the barbiturate ring.[6][7] The general and robust synthesis of these drugs relies on the condensation of a 5,5-disubstituted malonic ester with urea.[5][7]
The synthesis is a two-stage process:
-
Sequential Alkylation: Starting from a malonic ester, two substituent groups (R and R') are introduced at the α-carbon. In our case, the first group is the p-tolyl moiety. A second, different group is then added.
-
Condensation with Urea: The resulting disubstituted malonic ester is condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring through a twofold nucleophilic acyl substitution.[5][7]
This pathway is highly valued for its reliability, efficiency, and the wide diversity of analogs that can be produced by simply varying the alkylating agents.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the general multi-stage process for synthesizing a 5,5-disubstituted barbiturate, starting from the introduction of the p-tolyl group to diethyl malonate.
Caption: General workflow for synthesizing 5,5-disubstituted barbiturates.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical anticonvulsant agent, "5-Ethyl-5-(p-tolyl)barbituric acid," starting from diethyl malonate. These procedures are based on well-established methods for malonic ester synthesis and barbiturate formation.[7][8]
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| This compound | C₁₄H₁₈O₄ | 250.29 | 124-125 / 1 mmHg | 1.054 |
| Diethyl 2-ethyl-2-(p-tolyl)malonate | C₁₆H₂₂O₄ | 278.34 | ~116-117 / 0.5 mmHg[9] | N/A |
| 5-Ethyl-5-(p-tolyl)barbituric acid | C₁₃H₁₄N₂O₃ | 246.26 | N/A (Solid) | N/A |
Protocol 1: Synthesis of this compound
This protocol details the mono-arylation of diethyl malonate.
Materials and Reagents:
-
Diethyl malonate
-
p-Tolyl bromide (or other suitable p-tolyl halide)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
Formation of the Enolate: Add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.
-
Alkylation: Add p-tolyl bromide (1 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the sodium bromide salt, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with 1 M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[9]
Protocol 2: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate
This protocol describes the second alkylation step.
Procedure:
-
Repeat the procedure outlined in Protocol 1 , using this compound (1 equivalent) as the starting material and ethyl iodide or ethyl bromide (1 equivalent) as the alkylating agent.
-
The reaction will yield the disubstituted malonate, Diethyl 2-ethyl-2-(p-tolyl)malonate.
-
Purification is again achieved via vacuum distillation. Purity can be assessed by Gas Chromatography (GC) or NMR spectroscopy.[9]
Protocol 3: Synthesis of 5-Ethyl-5-(p-tolyl)barbituric acid
This protocol details the final condensation and cyclization to form the barbiturate ring.
Materials and Reagents:
-
Diethyl 2-ethyl-2-(p-tolyl)malonate
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Protocol 1, using 2.1 equivalents of sodium.
-
Condensation: To the sodium ethoxide solution, add the Diethyl 2-ethyl-2-(p-tolyl)malonate (1 equivalent). Separately, dissolve dry urea (1.1 equivalents) in hot absolute ethanol and add this solution to the flask.
-
Reflux: Heat the resulting mixture to reflux for 7-10 hours. A white precipitate, the sodium salt of the barbiturate, should form.[7]
-
Work-up and Isolation:
-
After reflux, remove most of the ethanol by distillation.
-
Cool the residue and add water to dissolve the sodium salt.
-
Carefully acidify the aqueous solution with concentrated HCl until the pH is strongly acidic (check with litmus paper). This protonates the salt, causing the 5-Ethyl-5-(p-tolyl)barbituric acid to precipitate out of the solution.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the pure barbiturate.
-
Dry the final product in a vacuum oven.
-
Mechanistic Insights: The Condensation Reaction
The core of the barbiturate synthesis is the condensation reaction between the disubstituted malonic ester and urea. This reaction is a classic example of a twofold nucleophilic acyl substitution.
Visualizing the Reaction Mechanism
Caption: Mechanism of barbiturate ring formation via condensation.
Causality Explained:
-
Base Catalysis: Sodium ethoxide, a strong base, is crucial. It deprotonates urea, transforming it into a much more potent nucleophile (the urea anion).[7] This is necessary because urea itself is only weakly nucleophilic.
-
Stepwise Substitution: The urea anion first attacks one of the electrophilic carbonyl carbons of the malonic ester. The tetrahedral intermediate collapses, eliminating an ethoxide ion.
-
Cyclization: The resulting acyl-urea intermediate then undergoes an intramolecular nucleophilic attack, where the second nitrogen of the urea attacks the remaining ester carbonyl group.
-
Final Elimination: A second molecule of ethoxide is eliminated, and subsequent protonation during acidic workup yields the final, stable barbituric acid derivative.[7]
Other Potential Pharmaceutical Applications
While its role in barbiturate synthesis is well-documented, the versatility of this compound extends to other areas of pharmaceutical development:
-
Anti-inflammatory Agents: Malonate derivatives can be used in Knoevenagel condensation reactions to produce arylidene malonates. Certain compounds in this class have been investigated as inhibitors of Toll-like receptor 4 (TLR4) signaling, which is implicated in inflammatory responses.[10]
-
Precursors to Complex Molecules: As a versatile building block, it can be used to synthesize a variety of complex organic molecules and specialty chemicals, serving as a precursor in multi-step syntheses for novel drug candidates.[1]
-
Asymmetric Synthesis: It can be employed in asymmetric Michael addition reactions using chiral catalysts to create enantiomerically pure products, a critical consideration in modern drug development where single enantiomers often exhibit desired therapeutic effects while others may be inactive or harmful.[1]
Conclusion
This compound is a cornerstone intermediate for pharmaceutical synthesis, offering a reliable and adaptable platform for introducing a tolyl group and building molecular complexity. Its primary and most established application lies in the synthesis of barbiturate-based anticonvulsant and sedative drugs, a process underpinned by the classic malonic ester synthesis and urea condensation reactions. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers, enabling the rational design and synthesis of novel therapeutic agents. Proper handling and purification, monitored by modern analytical techniques, are essential to ensure the quality and efficacy of the final pharmaceutical products.
References
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- LibreTexts. (2024). 22.8: Chemistry Matters—Barbiturates. Chemistry LibreTexts.
- Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia.
- Scribd. (n.d.). Synthesis of Barbituric Acid from Diethyl Malonate. Scribd.
- MDPI. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules.
- Jinan Finer Chemical Co., Ltd. (n.d.). The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. finerchem.com.
- Smolecule. (2023). Buy this compound | 29148-27-4. Smolecule.
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- Sigma-Aldrich. (n.d.). This compound 95. Sigma-Aldrich.
- Benchchem. (n.d.). Performance of Diethyl 2-ethyl-2-(p-tolyl)malonate in Parallel Synthesis: A Comparative Guide. BenchChem.
- Alfa Chemistry. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Alfa Chemistry.
- Benchchem. (n.d.). Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide. BenchChem.
- Benchchem. (n.d.). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate. BenchChem.
- Smolecule. (n.d.). Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate. Smolecule.
- ResearchGate. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules.
- Benchchem. (n.d.). The Pivotal Role of Dimethyl 2-propylmalonate in the Genesis of Anticonvulsant Therapeutics: Application Notes and Protocols. BenchChem.
- Actylis. (n.d.). Diethyl Malonate - API Intermediate. Actylis.
- YouTube. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube.
- PMC. (2012). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PMC.
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The Alchemist's Choice: Diethyl 2-(p-tolyl)malonate as a Keystone for Advanced Heterocyclic Synthesis
Foreword
In the intricate tapestry of synthetic organic chemistry, the selection of a precursor is a decision that dictates the trajectory of a synthetic route and ultimately defines the accessibility of complex molecular architectures. Diethyl 2-(p-tolyl)malonate, a seemingly unassuming malonic ester derivative, has emerged as a reagent of profound strategic importance. Its unique structural attributes—a sterically influential p-tolyl moiety and the synthetically versatile malonate core—render it an exceptionally powerful tool in the hands of the discerning chemist. This guide is crafted for the researcher, the scientist, and the drug development professional, offering not merely a collection of protocols, but a deeper understanding of the chemical principles that underpin the utility of this remarkable precursor in the construction of medicinally relevant heterocyclic scaffolds.
Core Principles: Understanding this compound
The synthetic prowess of this compound is rooted in the reactivity of its α-carbon, which is rendered acidic by the presence of two flanking electron-withdrawing ester groups. This acidity facilitates the formation of a stabilized enolate anion, a potent nucleophile that is central to a myriad of carbon-carbon bond-forming reactions. The introduction of the p-tolyl group at this position is a critical design element, imparting both steric and electronic effects that can be leveraged to control regioselectivity and provide a locus for further molecular elaboration.
Physicochemical Data at a Glance
A comprehensive understanding of the physical properties of this compound is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 124-125 °C at 1 mmHg | [2] |
| Density | 1.054 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.492 | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be stored in a cool, dry place away from strong oxidizing agents and bases.
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Rationale
The true value of this compound is realized in its application as a versatile precursor for a diverse range of heterocyclic systems. The following sections provide detailed, step-by-step protocols for the synthesis of several key classes of heterocycles, accompanied by an in-depth discussion of the underlying reaction mechanisms.
The Synthesis of 5-(p-tolyl)barbituric Acid: A Gateway to Sedatives and Hypnotics
The condensation of malonic esters with urea or thiourea is a classic and reliable method for the synthesis of barbiturates and thiobarbiturates, a class of compounds with a long history of use as central nervous system depressants.[3] The use of this compound allows for the direct incorporation of the p-tolyl moiety at the 5-position of the barbiturate ring, a key position for modulating pharmacological activity.
Experimental Workflow:
Figure 1: Workflow for the synthesis of 5-(p-tolyl)barbituric acid.
Detailed Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 250 mL of anhydrous ethanol. Carefully add 5.75 g (0.25 g-atom) of freshly cut sodium metal in small pieces. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 62.5 g (0.25 mol) of this compound. Following this, add a solution of 15 g (0.25 mol) of dry urea dissolved in 125 mL of warm (approximately 70 °C) anhydrous ethanol.
-
Reaction Execution: The reaction mixture is heated to reflux in an oil bath at 110 °C for 7-8 hours. A white precipitate of the sodium salt of 5-(p-tolyl)barbituric acid will form.
-
Work-up and Isolation: After the reflux period, the reaction mixture is cooled to room temperature, and 250 mL of warm water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid until it is strongly acidic to litmus paper.
-
Purification: The crude product precipitates upon acidification. The mixture is cooled in an ice bath to maximize precipitation, and the solid is collected by vacuum filtration. The product is washed with cold water and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure 5-(p-tolyl)barbituric acid.[4][5]
Mechanistic Insight: The reaction is initiated by the deprotonation of urea by the strong base, sodium ethoxide, to form a potent nucleophile. This is followed by a nucleophilic acyl substitution reaction where the deprotonated urea attacks one of the ester carbonyls of the this compound. An intramolecular cyclization then occurs, with the remaining nitrogen of the urea attacking the second ester carbonyl, leading to the formation of the six-membered heterocyclic ring after the elimination of two molecules of ethanol. The p-tolyl group, being electronically neutral and sterically demanding, remains intact throughout the reaction and directs the substitution pattern of the final product.
Knorr Pyrazole Synthesis: Accessing 3-(p-tolyl)-5-pyrazolone
The Knorr pyrazole synthesis is a venerable and highly versatile method for the construction of pyrazole and pyrazolone ring systems.[6][7] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this application, this compound serves as the β-dicarbonyl component, reacting with hydrazine to yield 3-(p-tolyl)-5-pyrazolone, a valuable intermediate for the synthesis of dyes, pigments, and pharmaceuticals.
Experimental Workflow:
Figure 2: Workflow for the Knorr synthesis of 3-(p-tolyl)-5-pyrazolone.
Detailed Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.5 g (0.05 mol) of this compound in 40 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 2.5 mL (0.05 mol) of hydrazine hydrate dropwise. The addition may be slightly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude 3-(p-tolyl)-5-pyrazolone can be further purified by recrystallization from ethanol or another suitable solvent.[8]
Mechanistic Rationale: The Knorr pyrazole synthesis proceeds via an initial condensation of the more reactive carbonyl group of the β-dicarbonyl system (in this case, one of the ester groups) with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the second ester carbonyl group. Subsequent cyclization and elimination of ethanol and water lead to the formation of the stable pyrazolone ring. The p-tolyl group at the α-position of the malonate ester directs the regiochemistry of the cyclization, resulting in the formation of 3-(p-tolyl)-5-pyrazolone.
The Biginelli Reaction: A Three-Component Route to Dihydropyrimidinones
The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides access to a wide range of dihydropyrimidinones (DHPMs), a class of heterocycles with diverse and significant biological activities.[2][9] In this context, this compound can be employed as the active methylene component, although it is a less common substrate than acetoacetic esters.
Experimental Workflow:
Figure 3: General workflow for the Biginelli reaction.
Detailed Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (12 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by a catalytic amount of a Lewis acid, such as ytterbium(III) triflate (1 mmol).[10]
-
Reaction Execution: Stir the mixture and heat it to reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by washing with a cold solvent, such as diethyl ether, to remove unreacted starting materials, followed by recrystallization from a suitable solvent like ethanol.
Mechanistic Insight: The currently accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.[11] This electrophilic intermediate is then attacked by the enol form of the active methylene compound (this compound). Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, affords the dihydropyrimidinone product. The presence of the p-tolyl group on the malonate can influence the rate of enolization and may introduce steric hindrance that affects the approach of the bulky N-acyliminium ion, potentially impacting the overall reaction yield and rate.
Conclusion: A Precursor of Enduring Significance
This compound stands as a testament to the power of strategic molecular design. Its utility extends far beyond that of a simple malonic ester, offering chemists a sophisticated tool for the construction of complex and biologically relevant heterocyclic frameworks. The protocols and mechanistic discussions presented in this guide are intended to serve as a robust foundation for further exploration and innovation in the field of heterocyclic chemistry. As the quest for novel therapeutic agents continues, the strategic application of versatile precursors such as this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs.
References
-
Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. Retrieved from [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Novel Bioactive Dihydropyrimidinones using Diethyl 2-(2-oxopropyl)
- CymitQuimica. (n.d.). 3-Methyl-1-p-tolyl-5-pyrazolone.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Unknown. (n.d.).
- Chem-Impex. (n.d.). 3-Methyl-1-p-tolyl-5-pyrazolone.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- ACS Publications. (n.d.). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions.
- Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References.
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Retrieved from [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Woerly, E. (2008).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- SpectraBase. (n.d.). 5-Ethyl-5-(p-tolyl)barbituric acid.
- SpectraBase. (n.d.). 5-Ethyl-5-(p-tolyl)barbituric acid.
- CUTM Courseware. (n.d.).
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- Who we serve. (2024). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids.
- ResearchGate. (n.d.).
- Solvent Dyes. (n.d.). High-Purity 1-(P Tolyl)
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- PMC. (n.d.).
- PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
- Georgia Institute of Technology. (n.d.).
- NIST WebBook. (n.d.). 5-Ethyl-5-p-tolylbarbituric acid.
- PMC. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Beilstein Journals. (n.d.). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
- Middle East Technical University. (2016). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for the Decarboxylation of Diethyl 2-(p-tolyl)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Decarboxylation in Arylpropanoic Acid Synthesis
The decarboxylation of malonic ester derivatives is a cornerstone transformation in organic synthesis, providing a reliable and versatile route to a wide array of carboxylic acids. For professionals in drug development and medicinal chemistry, this reaction is of particular significance as it underpins the synthesis of numerous pharmacologically active compounds, most notably the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes ibuprofen and naproxen.
This guide focuses on the decarboxylation of diethyl 2-(p-tolyl)malonate and its derivatives. The p-tolyl group is a common structural motif in pharmacologically active molecules, and mastering the transformation of p-tolyl malonates into valuable 2-(p-tolyl)alkanoic acids is a critical skill. We will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols for its successful execution.
Mechanistic Insights: The Driving Force Behind Decarboxylation
The overall transformation of a diethyl 2-substituted malonate to a substituted acetic acid involves two key stages: hydrolysis of the ester groups (saponification) followed by decarboxylation of the resulting malonic acid.
Step 1: Hydrolysis (Saponification)
Under acidic or basic conditions, the two ethyl ester groups of this compound are hydrolyzed to the corresponding dicarboxylic acid, 2-(p-tolyl)malonic acid. Basic hydrolysis, using a strong base like potassium hydroxide, is often preferred for its efficiency. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and ethanol. Acidification of the reaction mixture then protonates the dicarboxylate to give the malonic acid.
Step 2: Decarboxylation
The key to the malonic ester synthesis is the facile decarboxylation of the substituted malonic acid upon heating. This ease of decarboxylation is a direct consequence of the presence of a second carboxyl group in the β-position. The reaction proceeds through a cyclic, six-membered transition state, which allows for a concerted flow of electrons, resulting in the loss of carbon dioxide and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product.
Experimental Protocols
Herein, we provide detailed protocols for the decarboxylation of this compound derivatives. The choice of method will depend on the specific substrate, scale, and available equipment.
Protocol 1: Classical One-Pot Hydrolysis and Thermal Decarboxylation
This traditional and robust method is suitable for a wide range of substrates and is often performed in a single reaction vessel, enhancing operational efficiency.
Materials:
-
This compound derivative
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative in a 1:1 mixture of ethanol and water. For each mole of the malonic ester, add 2.5 to 3.0 molar equivalents of potassium hydroxide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification and Decarboxylation: Slowly and carefully add concentrated hydrochloric acid or sulfuric acid to the cold reaction mixture with stirring until the solution is strongly acidic (pH 1-2). Vigorous gas evolution (CO₂) will be observed.
-
Once the initial effervescence has subsided, gently heat the acidic mixture to reflux for an additional 1-2 hours to ensure complete decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(p-tolyl)alkanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
Advanced and Milder Decarboxylation Techniques
While the classical method is effective, harsher conditions can sometimes lead to side reactions or be incompatible with sensitive functional groups. The following protocols offer milder alternatives.
Protocol 2: Krapcho Decarboxylation
The Krapcho decarboxylation is a powerful method for the dealkoxycarbonylation of malonic esters under non-hydrolytic and near-neutral conditions. It is particularly advantageous for substrates that are sensitive to strong acids or bases. The reaction is typically carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, most commonly lithium chloride (LiCl), at elevated temperatures.
Materials:
-
This compound derivative
-
Lithium chloride (LiCl) or sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Heating mantle or oil bath with a thermometer
-
Condenser (optional, depending on the scale and temperature)
Procedure:
-
To a solution of the this compound derivative in DMSO, add 1.2 to 2.0 equivalents of lithium chloride and a small amount of water (1-2 equivalents).
-
Heat the reaction mixture to 150-180 °C and maintain this temperature for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting product is the ethyl ester of the 2-(p-tolyl)alkanoic acid. If the carboxylic acid is desired, this ester can be hydrolyzed using standard procedures (e.g., Protocol 1, Saponification step followed by acidification).
Protocol 3: Microwave-Assisted Decarboxylation
Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. This protocol describes a rapid, one-pot hydrolysis and decarboxylation.
Materials:
-
This compound derivative
-
Aqueous hydrochloric acid (e.g., 6 M HCl) or a mixture of HBr and acetic acid.[1]
-
Microwave reactor with sealed vessel capabilities
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a microwave-safe reaction vessel, combine the this compound derivative with an excess of aqueous acid (e.g., 6 M HCl).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150-200 °C for 10-30 minutes. The optimal time and temperature should be determined empirically for each substrate.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it.
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude carboxylic acid, which can be further purified if necessary.
Data Presentation
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Advantages | Disadvantages |
| Classical Hydrolysis & Decarboxylation | KOH, then H₂SO₄/HCl | EtOH/H₂O | Reflux (~100) | 3-6 | Carboxylic Acid | One-pot, robust, scalable | Harsh conditions, potential for side reactions |
| Krapcho Decarboxylation | LiCl, H₂O | DMSO | 150-180 | 2-8 | Ethyl Ester | Mild, neutral conditions, good for sensitive substrates | High temperatures, requires aprotic polar solvent |
| Microwave-Assisted Decarboxylation | Aqueous Acid | Water/Acid | 150-200 | 0.2-0.5 | Carboxylic Acid | Extremely fast, efficient | Requires specialized equipment |
Visualization of Key Processes
Caption: Workflow for the decarboxylation of this compound derivatives.
Caption: Mechanism of the thermal decarboxylation of a substituted malonic acid.
References
-
Klochkov, A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media—Part I. Synthesis, 1982(10), 805-822.
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media—Part II. Synthesis, 1982(11), 893-914.
- Flynn, D. L., et al. (1987). The Krapcho dealkoxycarbonylation of geminal diesters. 2. A general and efficient, one-pot, sequential alkylation-dealkoxycarbonylation of malonic esters. The Journal of Organic Chemistry, 52(10), 2028–2033.
-
Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280. [Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
-
Libretexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Analysis of Diethyl 2-(p-tolyl)malonate
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the purity analysis of Diethyl 2-(p-tolyl)malonate, a key intermediate in organic synthesis. The developed isocratic reverse-phase method provides excellent separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of subsequent reaction steps. Therefore, a reliable and accurate analytical method for determining its purity is essential for quality control and regulatory compliance.
High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase HPLC method coupled with UV detection. The method is demonstrated to be specific, linear, accurate, and precise for the intended application.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 124-125 °C at 1 mmHg | [2][3] |
| Density | 1.054 g/mL at 25 °C | [2][3] |
| Predicted Solubility | Insoluble in water; Soluble in ethanol, acetonitrile, acetone, toluene, and diethyl ether. | [4] |
| UV Absorbance | The p-tolyl group suggests strong UV absorbance. A wavelength of 220 nm is proposed for detection based on the UV characteristics of similar aromatic esters.[5] | N/A |
HPLC Method Development Rationale
The selection of chromatographic conditions was guided by the physicochemical properties of this compound and its potential impurities.
Column Selection
Given the non-polar nature of this compound, a reverse-phase HPLC column is the logical choice. A C18 stationary phase provides strong hydrophobic retention for such aromatic compounds. A standard column dimension of 250 mm x 4.6 mm with 5 µm particles was selected to ensure high efficiency and good resolution.
Mobile Phase Selection
A mobile phase consisting of a mixture of an organic solvent and water is suitable for reverse-phase HPLC. Acetonitrile was chosen as the organic modifier due to its low viscosity and excellent UV transparency. A mixture of acetonitrile and water allows for the fine-tuning of the mobile phase strength to achieve optimal retention and separation. An isocratic elution is preferred for its simplicity and robustness in a quality control environment.
Detection Wavelength
The presence of the p-tolyl aromatic ring in this compound results in significant UV absorbance. Based on the analysis of structurally similar compounds, a detection wavelength of 220 nm was selected to ensure high sensitivity for both the main compound and potential aromatic impurities.[5]
Potential Impurities and Degradants
The synthetic route to this compound typically involves the alkylation of diethyl malonate.[6] This can lead to several process-related impurities:
-
Unreacted Starting Materials: Diethyl malonate and p-tolyl halide.
-
Over-alkylation Product: Diethyl 2,2-di(p-tolyl)malonate.
The primary degradation pathway for malonic esters is hydrolysis of the ester groups, which can be catalyzed by acidic or basic conditions, to form the corresponding carboxylic acid.[5] This can be followed by decarboxylation upon heating.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
Instrumentation
A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetononitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (methanol), the reference standard, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed to demonstrate that the method can resolve the main peak from potential degradation products.
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Sample solution treated with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample solution treated with 0.1 N NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.
-
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system.
Robustness
The robustness of the method was evaluated by intentionally varying the following chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were monitored after each variation.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the purity analysis of this compound.
System Suitability
The system suitability parameters were found to be within the acceptable limits as per USP General Chapter <621>.[4][6]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.8% |
| Robustness | System suitability parameters met under all varied conditions. | Passed |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the purity determination of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis in both research and manufacturing environments. The isocratic nature of the method ensures its robustness and ease of transfer between laboratories.
Visualizations
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Figure 2: Logical relationship between method development and validation parameters.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570878, this compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Dimethyl malonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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Application Note & Protocol: A Detailed Guide to the Hydrolysis of Diethyl 2-(p-tolyl)malonate
Abstract
This comprehensive guide provides a detailed experimental procedure for the hydrolysis of Diethyl 2-(p-tolyl)malonate to yield 2-(p-tolyl)malonic acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for this common synthetic transformation. The document elucidates the underlying chemical principles, offers a step-by-step protocol, and presents data in a clear, accessible format.
Introduction: The Significance of Malonic Acid Derivatives
This compound is a disubstituted malonic ester, a class of compounds that serve as versatile intermediates in organic synthesis.[1] The hydrolysis of these esters to their corresponding dicarboxylic acids is a fundamental step in the malonic ester synthesis, which allows for the preparation of a wide array of substituted acetic acids.[2] The resulting 2-(p-tolyl)malonic acid can be a precursor for various pharmacologically active molecules and other functional materials.
The stability of this compound is primarily influenced by the central malonate ester core, which is susceptible to hydrolysis under both acidic and basic conditions. The presence of the p-tolyl group on the alpha-carbon provides some steric hindrance, which may influence the rate of reaction compared to unsubstituted diethyl malonate.
Mechanistic Considerations: Acid-Catalyzed vs. Base-Promoted Hydrolysis
The hydrolysis of an ester can be achieved through either acid-catalyzed or base-promoted (saponification) pathways.[3][4]
-
Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5] To drive the reaction to completion, a large excess of water is typically required.[3]
-
Base-Promoted Hydrolysis (Saponification): This method is generally preferred as it is an irreversible process.[3][6][7] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent deprotonation of the resulting carboxylic acid by the base (e.g., hydroxide or alkoxide) forms a carboxylate salt, which is no longer electrophilic and prevents the reverse reaction.[3][5] This irreversibility often leads to higher yields of the desired product.[6][7]
For the hydrolysis of this compound, a base-promoted approach using potassium hydroxide (KOH) is recommended for its efficiency and irreversibility.
Experimental Protocol: Base-Promoted Hydrolysis of this compound
This protocol details the saponification of this compound to 2-(p-tolyl)malonic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Diethyl Ether (Et₂O) | ACS Reagent Grade | Commercially Available | For washing |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For acidification |
| Deionized Water | In-house | ||
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Ice bath | |||
| Büchner funnel and filter paper | |||
| pH paper or pH meter |
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 1 equivalent) in anhydrous ethanol (e.g., 100 mL).
-
Reagent Preparation: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 2.5 equivalents) in ethanol (e.g., 50 mL). Gentle warming may be required to fully dissolve the KOH.
-
Reaction Initiation: Cool the solution of this compound in the round-bottom flask to 0 °C using an ice bath.
-
Addition of Base: Slowly add the potassium hydroxide solution to the stirred ester solution over a period of 30-60 minutes. Maintaining a low temperature during the addition is crucial to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting solid residue in deionized water (e.g., 100 mL).
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 2-(p-tolyl)malonic acid should form.
-
Product Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold diethyl ether.[8] Dry the product under vacuum to a constant weight.
Expected Results and Characterization
The final product, 2-(p-tolyl)malonic acid, should be a white crystalline solid. The yield should be calculated based on the starting amount of this compound. The purity and identity of the product can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton signal in ¹H NMR are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure a sufficient excess of KOH was used. |
| Product loss during work-up | Ensure the acidification is carried out in an ice bath to minimize the solubility of the product. Use minimal amounts of cold water for washing. | |
| Oily Product | Impurities present | Recrystallize the product from a suitable solvent system (e.g., water or an organic solvent mixture). |
| Incomplete Hydrolysis | Insufficient base or reaction time | Increase the equivalents of KOH and/or the reflux time. |
Safety Precautions
-
Handle potassium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Both are highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and diethyl ether are flammable. Keep them away from ignition sources.
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of this compound. By understanding the underlying chemical principles and carefully following the detailed procedure, researchers can confidently synthesize 2-(p-tolyl)malonic acid for their downstream applications in drug discovery and materials science.
References
-
BenchChem. Selective saponification of diethyl malonate to potassium monoethyl malonate.
-
BenchChem. Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
Study Prep in Pearson+. Explain why we speak of acidic hydrolysis of an ester as acid-catalyzed and basic hydrolysis as base-promoted.
-
Quora. What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?
-
Reddit. Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?
-
The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
-
University of Calgary. Ch21: Malonic esters.
- Loudon, G. M. Organic Chemistry. 6th ed., W. H. Freeman, 2015.
- Pavia, D. L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. 3rd ed., Cengage Learning, 2013.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019.
- Solomons, T. W. G., et al. Organic Chemistry. 12th ed., Wiley, 2016.
- Vollhardt, K. P. C., and Schore, N. E. Organic Chemistry: Structure and Function. 8th ed., W. H. Freeman, 2018.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 570878, this compound.
- Clayden, J., et al. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- Bruice, P. Y. Organic Chemistry. 8th ed., Pearson, 2016.
- Anslyn, E. V., and Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
- Kurti, L., and Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
- Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley, 1994.
- Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.
-
University of Calgary. Ch21: Malonic esters.
-
LibreTexts. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(p-tolyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Diethyl 2-(p-tolyl)malonate is a crucial step in the development of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and potential safety concerns in the final active pharmaceutical ingredient (API). This technical support guide provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and mitigate common impurities encountered during the synthesis of this important intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, streamline purification processes, and ensure the highest quality of your final product.
Common Impurities in this compound Synthesis: A Mechanistic Perspective
The most prevalent method for synthesizing this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a p-tolyl halide (e.g., p-tolyl bromide) in the presence of a suitable base, typically sodium ethoxide.[1] While this is a robust reaction, several side reactions can lead to the formation of impurities. Understanding the mechanisms behind the formation of these impurities is the first step toward preventing them.
I. Unreacted Starting Materials
-
Diethyl Malonate: Incomplete reaction due to insufficient base, short reaction times, or low temperatures can leave unreacted diethyl malonate in the crude product.
-
p-Tolyl Halide: A slight excess of the alkylating agent is often used to drive the reaction to completion; however, a large excess or inefficient reaction can result in its presence as an impurity.
II. Over-alkylation Product: Diethyl 2,2-di(p-tolyl)malonate
The mono-alkylated product, this compound, still possesses an acidic proton on the α-carbon, which can be abstracted by the base present in the reaction mixture. This newly formed enolate can then react with another molecule of the p-tolyl halide, leading to the formation of the dialkylated impurity.[2][3]
Causality and Prevention:
-
Stoichiometry: Using a significant excess of the alkylating agent or the base can favor dialkylation. Careful control of the stoichiometry, often with a slight excess of diethyl malonate, can minimize this side reaction.[4]
-
Reaction Conditions: Higher reaction temperatures and prolonged reaction times can increase the likelihood of a second alkylation.
III. Hydrolysis Products: 2-(p-tolyl)malonic acid and its monoethyl ester
The presence of water in the reaction mixture, either from wet solvents or as a byproduct of certain base preparations, can lead to the hydrolysis of the ester groups. This can occur under both basic and acidic conditions (during workup).[5]
Causality and Prevention:
-
Anhydrous Conditions: The use of thoroughly dried solvents (e.g., absolute ethanol) and freshly prepared sodium ethoxide is critical.
-
Workup: During aqueous workup, minimizing the time the product is in contact with acidic or basic aqueous layers can reduce the extent of hydrolysis.
IV. Transesterification Products
If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a transesterification reaction can occur, resulting in a mixture of esters (e.g., ethyl methyl 2-(p-tolyl)malonate and dimethyl 2-(p-tolyl)malonate).[2][6][7]
Causality and Prevention:
-
Matching Base and Ester: The most effective way to prevent transesterification is to use an alkoxide base with the same alkyl group as the ester. For the synthesis of this compound, sodium ethoxide is the appropriate base.[8][9]
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture turned a dark brown color after adding the base and alkylating agent. Is this normal, and what does it indicate?
A1: A color change to yellow or light orange upon addition of the base is expected due to the formation of the enolate. However, a dark brown or black color often suggests decomposition or side reactions. This can be caused by:
-
High Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting materials or the product.
-
Presence of Impurities in Starting Materials: Impurities in the diethyl malonate or p-tolyl halide can lead to colored byproducts.
-
Air Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), air oxidation of the enolate or other species can occur, leading to colored impurities.
Troubleshooting Steps:
-
Ensure your reaction temperature is controlled and not exceeding the recommended range.
-
Check the purity of your starting materials before beginning the synthesis.
-
Perform the reaction under an inert atmosphere to prevent oxidation.
Q2: I see a significant amount of a higher boiling point impurity in my GC-MS analysis. How can I confirm if it is the dialkylated product?
A2: The dialkylated product, Diethyl 2,2-di(p-tolyl)malonate, will have a higher molecular weight and a longer retention time in your GC analysis compared to the desired mono-alkylated product. To confirm its identity:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the molecular weight of Diethyl 2,2-di(p-tolyl)malonate (C21H24O4, MW ≈ 356.4 g/mol ).
-
Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum of the crude product, the absence of the methine proton signal (the proton on the α-carbon) that is present in the desired product would be indicative of dialkylation.
Q3: My final product is an oil, but I'm having trouble removing the last traces of a polar impurity. What are my options?
A3: If vacuum distillation is not sufficient to remove a polar impurity, column chromatography is the recommended next step.[10]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity eluent (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity to elute your product and then the more polar impurity.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.
Q4: I'm concerned about hydrolysis during the workup. What is the best way to wash the organic layer?
A4: To minimize hydrolysis, perform the aqueous workup efficiently.
-
Quench the reaction: Carefully add the reaction mixture to cold, dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washes:
-
Wash the organic layer with water to remove water-soluble salts.
-
Wash with a saturated sodium bicarbonate solution to remove any residual acid.
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before removing the solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
p-Tolyl bromide
-
Anhydrous diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 eq.) to absolute ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq.) dropwise via the dropping funnel with stirring.
-
Alkylation: To the resulting solution, add p-tolyl bromide (1.05 eq.) dropwise. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the product from non-volatile impurities and some of the more volatile starting materials.[10]
Apparatus:
-
A round-bottom flask
-
A short-path distillation head with a condenser and a receiving flask
-
A vacuum adapter
-
A vacuum pump with a trap
-
A heating mantle with a stirrer
-
A thermometer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin to gently heat the flask while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain any low-boiling impurities.
-
Main Fraction: Collect the fraction that distills at the expected boiling point of this compound (approximately 124-125 °C at 1 mmHg).[11][12]
-
Residue: High-boiling impurities will remain in the distillation flask.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) |
| This compound | C14H18O4 | 250.29[13] | 124-125 / 1[11][12] |
| Diethyl malonate | C7H12O4 | 160.17 | 199 / 760 |
| p-Tolyl bromide | C7H7Br | 171.04 | 184-185 / 760 |
| Diethyl 2,2-di(p-tolyl)malonate | C21H24O4 | 356.42 | > Boiling point of the mono-alkylated product |
Visualization of Key Processes
Synthesis and Impurity Formation Pathway```dot
Caption: A decision tree for identifying impurities and selecting the appropriate purification method.
References
-
Organic Chemistry Tutor. (2023). Malonic Ester Synthesis. [Link]
-
PharmaXChange.info. (2011). Malonic Ester Synthesis - Alkylation of Enolates | Notes. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
NMR Spectra of New Compounds. Supporting Information. [Link]
-
StudySmarter. (2023). Malonic Ester Synthesis: Mechanism & Use. [Link]
-
Chemdad. This compound. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Organic Lab Techniques. (2022). Vacuum Distillation. [Link]
-
Organic Syntheses. 2,2,4-trimethyl-3-oxovaleryl chloride. [Link]
- Piorko, A., et al. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 469-475.
-
NIST. Diethyl malonate. [Link]
-
L.S.College, Muzaffarpur. (2020). Malonic ester synthesis. [Link]
-
The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. [Link]
-
DTIC. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. [Link]
-
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ResearchGate. (1950). The Alkylation of Malonic Ester. [Link]
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Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
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PMC. (2017). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]
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PubChem. This compound. [Link]
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Master Organic Chemistry. (2022). Transesterification. [Link]
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Chem Help ASAP. (2020). esters, alkoxides, & transesterification. [Link]
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The Royal Society of Chemistry. General Procedures. [Link]
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Leah4sci. (2013). Malonic Ester Synthesis. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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Supporting Information. General Information. [Link]
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Grokipedia. Malonic ester synthesis. [Link]
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Technical Support Center: Purification of Crude Diethyl 2-(p-tolyl)malonate by Vacuum Distillation
Welcome to the technical support center for the purification of Diethyl 2-(p-tolyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through vacuum distillation. Here, we will delve into the nuances of the process, troubleshoot common issues, and answer frequently asked questions, grounding our advice in established scientific principles.
The purification of this compound presents a unique set of challenges primarily due to its high boiling point and potential for thermal degradation. Vacuum distillation is the method of choice as it lowers the boiling point of the compound, thereby mitigating the risk of decomposition that can occur at atmospheric pressure.[1][2] This guide will provide a comprehensive framework for successfully navigating this purification technique.
Core Principles of Vacuum Distillation
Vacuum distillation operates on the principle that the boiling point of a liquid is dependent on the ambient pressure.[1] By reducing the pressure within the distillation apparatus, the temperature required to induce boiling is significantly lowered.[1][2] This is particularly advantageous for high-boiling-point compounds like this compound, which are susceptible to thermal cracking or decomposition at elevated temperatures.[1][3]
A typical vacuum distillation setup consists of a heating source, a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump.[4] A manometer is also essential for accurately measuring the pressure within the system, as this directly influences the boiling point.[5]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a detailed, step-by-step methodology for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter[10]
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (a "cow" type receiver is recommended for collecting multiple fractions)[10]
-
Vacuum pump (e.g., rotary vane pump or liquid ring pump)[11][12][13]
-
Cold trap
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware. Inspect for any cracks or defects that could lead to implosion under vacuum.[10]
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly and evenly coated with vacuum grease to create an airtight seal.[10]
-
Place a magnetic stir bar in the round-bottom flask. Boiling chips are not effective under vacuum as the trapped air is quickly removed.[8][10] Alternatively, a fine capillary tube can be inserted to introduce a steady stream of small bubbles to prevent bumping.[8][9]
-
Use a Claisen adapter to provide an extra neck for the capillary tube or to prevent bumping liquid from contaminating the distillate.[10]
-
Wrap the distillation head and the portion of the flask above the heating mantle with glass wool or aluminum foil to minimize heat loss and ensure efficient distillation.[10][14]
-
-
System Check:
-
Connect the vacuum pump to the apparatus via a cold trap to protect the pump from corrosive vapors.
-
Gradually apply the vacuum and check for leaks. A hissing sound indicates a leak that must be addressed before proceeding.[10][15]
-
Once a stable, low pressure is achieved (as indicated by the manometer), you are ready to begin heating.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly increase the temperature of the heating mantle.
-
Observe the mixture for signs of boiling. The initial fraction will likely contain lower-boiling impurities. Collect this forerun in a separate receiving flask.
-
As the temperature of the vapor at the distillation head stabilizes, this indicates the distillation of a pure fraction. The boiling point of this compound is approximately 124-125 °C at 1 mm Hg.[16]
-
Collect the main fraction in a clean receiving flask. Record the temperature range and the pressure at which this fraction is collected. Note that the boiling point may fluctuate slightly with pressure variations.[10][15]
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has been collected.
-
Stop heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.[6]
-
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of this compound in a question-and-answer format.
Q1: My distillation is experiencing violent bumping, even with a magnetic stirrer. What can I do?
A1: Bumping occurs when a liquid becomes superheated and then boils suddenly and violently.[6][17] While magnetic stirring is the primary method to prevent this, its effectiveness can be limited.
-
Cause: Insufficient agitation or the absence of nucleation sites for smooth boiling.[8][18]
-
Solution:
-
Increase Stirring Speed: Ensure the magnetic stir bar is spinning vigorously.
-
Use a Capillary Bubbler: A fine capillary tube that introduces a slow, steady stream of inert gas (like nitrogen or argon) or air into the bottom of the flask provides excellent nucleation sites and promotes smooth boiling.[8][9] This is often more effective than a stir bar alone.
-
Gradual Heating: Apply heat slowly and evenly to avoid localized superheating.[6]
-
Q2: The product in the receiving flask is discolored (yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration is often a sign of thermal decomposition.
-
Cause: The distillation temperature is too high, or the residence time at high temperature is too long. This can be due to an inefficient vacuum or localized overheating.
-
Solution:
-
Improve Vacuum: Check your system for leaks to achieve a lower pressure, which will in turn lower the boiling point. Ensure your vacuum pump is in good working order.
-
Use an Appropriate Heat Source: A heating mantle provides more uniform heating than a Bunsen burner.[6] An oil bath can offer even better temperature control.[7]
-
Minimize Distillation Time: Once the desired fraction begins to distill, maintain a steady rate without unnecessary delays.
-
Q3: I am not achieving a good separation between my product and impurities. What should I do?
A3: Poor separation can result from several factors related to the efficiency of the distillation column.
-
Cause: The boiling points of the product and impurities are too close for a simple distillation setup to resolve, or the distillation is being conducted too quickly.
-
Solution:
-
Use a Fractionating Column: For impurities with boiling points close to that of this compound, a simple distillation may not be sufficient.[19][20] Incorporating a fractionating column packed with materials like Raschig rings or structured packing increases the surface area for vapor-liquid equilibria, leading to better separation.[1][21][22][23][24][25]
-
Control the Distillation Rate: A slower distillation rate allows for more theoretical plates of separation within the column, improving purity.
-
Optimize Reflux Ratio: If using a distillation head with reflux control, adjusting the reflux ratio can enhance separation.
-
Q4: My vacuum pump seems to be losing efficiency over time. What could be the issue?
A4: A decline in vacuum pump performance is a common issue, often due to contamination.
-
Cause: Volatile organic compounds and acidic vapors from the distillation can contaminate the pump oil (in oil-sealed pumps) or damage the pump components.[11]
-
Solution:
-
Use a Cold Trap: Always place a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump. This will condense volatile vapors before they reach the pump.
-
Regular Pump Maintenance: For oil-sealed pumps, change the oil regularly. For diaphragm or dry pumps, follow the manufacturer's maintenance schedule.[26]
-
Select the Right Pump: For chemical applications, consider using a chemically resistant pump, such as a chemistry-HYBRID pump or a dry screw pump.[13][26]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal vacuum pressure for distilling this compound?
A1: The ideal pressure is one that lowers the boiling point to a temperature where thermal decomposition is minimized, typically below 150°C.[1] A pressure of around 1 mm Hg is a good starting point, which corresponds to a boiling point of approximately 124-125 °C for this compound.[16]
Q2: Can I use boiling chips for vacuum distillation?
A2: No, boiling chips are not effective under vacuum.[10] The air trapped in the pores of the boiling chips, which provides nucleation sites at atmospheric pressure, is rapidly removed under reduced pressure, rendering them useless.[8][10] Use a magnetic stir bar or a capillary bubbler instead.[8][9]
Q3: How do I know when to switch from collecting the forerun to the main fraction?
A3: Monitor the temperature of the vapor at the distillation head. The forerun, containing more volatile impurities, will distill at a lower temperature. When the temperature rises and stabilizes at the expected boiling point of your product at the given pressure, it is time to switch to collecting the main fraction.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials (diethyl malonate and a p-tolyl halide), the solvent used in the reaction, and by-products from side reactions.[27] A pre-distillation wash with a dilute base (like sodium bicarbonate solution) can help remove acidic impurities.[28]
Q5: Is it necessary to use a fractionating column?
A5: This depends on the purity of your crude product and the boiling points of the impurities. If you have impurities with boiling points close to your product, a fractionating column is highly recommended for achieving high purity.[19][20] For crude mixtures with only very high or very low boiling impurities, a simple vacuum distillation may suffice.
Visualizations
Diagram 1: Experimental Workflow for Vacuum Distillation
Caption: A streamlined workflow for the vacuum distillation of this compound.
Diagram 2: Troubleshooting Logic for Common Distillation Issues
Caption: A decision tree for troubleshooting common vacuum distillation problems.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound | ||
| Boiling Point | ~124-125 °C at 1 mm Hg | [16] |
| Density | 1.054 g/mL at 25 °C | [16] |
| Refractive Index (n20/D) | 1.492 | [16] |
| Diethyl malonate (common starting material) | ||
| Boiling Point | 199 °C (atmospheric) | [29][30][31][32] |
| Density | 1.055 g/mL at 25 °C | [29][30] |
References
- Biocyclopedia. (n.d.). Vacuum or reduced-pressure distillation.
- Dekker Vacuum Technologies. (2019, August 29). How to Choose Vacuum Pumps for Chemical Distillation.
- ECHEMI. (n.d.). boiling chips in vacuum distillation.
- Britannica. (n.d.). Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking.
- ChemicalBook. (2025, December 31). Diethyl malonate | 105-53-3.
- Slideshare. (n.d.). What is vacuum fractional distillation.pdf.
- Blower & Vacuum Best Practices. (2019, September 2). 12 How to Choose Vacuum Pumps for Chemical Distillation 24 Pneumatic Conveying Helps Pharmaceutical Ingredients Manufacturer 18.
- Benchchem. (n.d.). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate.
- Eng-Tips. (2003, December 30). Vacuum distillation.
- Sciencemadness.org. (2010, January 25). Preparation of Diethyl Malonate.
- Sciencemadness.org. (2007, January 2). Reducing bumping in vacuum distillation.
- Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Wikipedia. (n.d.). Vacuum distillation.
- Kuber Precision Technology. (n.d.). Guide to Structured Packing in Distillation Columns.
- Pumps & Systems. (2022, September 7). Considerations for Vacuum Pump Selection.
- Quora. (2019, January 30). What is vacuum and fractional distillation?.
- VACUUBRAND. (n.d.). Fine Vacuum Distillation.
- Cornell EHS. (n.d.). 16.11 Extractions and Distillations.
- ChemBK. (n.d.). Diethyl malonate.
- Meats and Sausages. (n.d.). Distillation Column Packing Materials.
- Oregon State University. (2000, January 13). Vacuum Distillation.
- The Vespiary. (2005, March 14). glass wool to control bumping during vacuum distillation.
- Vacculex. (2023, July 18). Vacuum Pump in Chemical Industry: A Comprehensive Guide.
- Pope Scientific, Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing.
- PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate.
- Scribd. (n.d.). Types of Packing Materials.
- The Lab Depot. (n.d.). Distillation Packing Materials.
- Safrole. (n.d.). Vacuum distillation.
- Sciencemadness Discussion Board. (2008, August 23). Esterification of Malonic Acid to DiEthyl Malonate.
- Alfa Laval. (n.d.). Vacuum distillation.
- Benchchem. (n.d.). Technical Support Center: Purification of High-Boiling Point Esters.
- Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?.
- Organic Syntheses Procedure. (n.d.). diethyl methylenemalonate.
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
- Grokipedia. (n.d.). Diethyl malonate.
- Distilmate. (n.d.). How To Select The Right Heat Source For Your Distillation Column (Explained!).
- COMSOL. (n.d.). Thermal Analysis of Vacuum Distillation Chamber in Pyroprocessing Facility.
- Busch Canada. (n.d.). Vacuum Distillation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Malonate and its Analogs.
- Wikipedia. (n.d.). Diethyl malonate.
- Chemistry Stack Exchange. (2015, June 14). Proper use of vacuum pump during vacuum distillation.
- PubChem. (n.d.). Diethyl Malonate | C7H12O4 | CID 7761.
- Sigma-Aldrich. (n.d.). This compound 95 29148-27-4.
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- Chemdad. (n.d.). This compound.
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Technical Support Center: Column Chromatography Protocol for Diethyl 2-(p-tolyl)malonate Purification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated Technical Support Center. As a team of Senior Application Scientists, we have developed this comprehensive guide to assist you in the successful purification of diethyl 2-(p-tolyl)malonate using column chromatography. This resource addresses common challenges and provides practical, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: The primary impurities often include unreacted starting materials such as diethyl malonate and p-tolyl halide. Additionally, side products like the mono-alkylation intermediate or over-alkylation products may be present.[1]
Q2: Which stationary phase is optimal for the purification of this compound?
A2: For the separation of moderately polar compounds like this compound, silica gel with a mesh size of 230-400 is highly recommended.[1] This finer mesh size provides a larger surface area, leading to better separation of components with similar polarities.
Q3: How should I determine the ideal mobile phase for my column?
A3: The selection of an appropriate mobile phase is critical for achieving good separation. A mixture of hexanes and ethyl acetate is a common starting point.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product, as this typically translates to good elution behavior on the column.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the purification process.
Scenario 1: Your product is eluting with impurities.
-
Potential Cause: The solvent system may be too polar, causing the compounds to move too quickly down the column without adequate separation.
-
Solution: A shallower gradient or an isocratic elution with a less polar solvent system can improve separation.[1] For instance, if a 90:10 hexane:ethyl acetate mixture results in co-elution, try a 95:5 or even 98:2 mixture.
Scenario 2: The compound is not eluting from the column.
-
Potential Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. If you started with a non-polar solvent, incrementally add a more polar solvent until your product begins to elute. Also, ensure your column is not packed too tightly, which can impede solvent flow.
Scenario 3: All the components are coming off the column at once.
-
Potential Cause: The sample may have been loaded in a solvent that is too polar, causing the entire mixture to wash through the column without separation.
-
Solution: Dissolve your crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent) for loading.[1] If your compound is not soluble in a less polar solvent, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the purification of this compound.
Protocol: Purification by Column Chromatography
This protocol is effective for separating the product from impurities with different polarities.[1]
Materials:
-
Silica gel (230-400 mesh)[1]
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)[1]
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. A shallow gradient of increasing polarity can be beneficial for separating closely related impurities.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using TLC.[1]
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.[1]
Data Presentation
Table 1: Example Eluent Systems for TLC Analysis
| Hexane:Ethyl Acetate Ratio | Rf of this compound | Observations |
| 95:5 | ~0.25 | Good starting point for separation. |
| 90:10 | ~0.40 | May be too polar if impurities are close in polarity. |
| 80:20 | ~0.60 | Likely too polar, will result in poor separation on the column. |
Visualization
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Co-elution
Caption: Troubleshooting guide for co-elution in column chromatography.
References
Sources
Technical Support Center: Optimizing Alkylation of Diethyl 2-(p-tolyl)malonate
Welcome to the technical support center for the alkylation of Diethyl 2-(p-tolyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Introduction to the Alkylation of this compound
The alkylation of this compound is a cornerstone of malonic ester synthesis, a powerful method for constructing carbon-carbon bonds. This reaction allows for the introduction of a wide variety of alkyl groups at the α-position, leading to a diverse range of substituted carboxylic acids after subsequent hydrolysis and decarboxylation.[1][2][3] The core of this process involves the deprotonation of the acidic α-hydrogen to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[1][4]
The presence of the p-tolyl group can influence the electronic and steric environment of the reactive methylene group, making a nuanced approach to reaction optimization essential for achieving high yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the alkylation of this compound.
Question 1: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?
Answer:
Low conversion is a common issue that can often be traced back to incomplete deprotonation of the this compound or issues with the alkylating agent.
Causality & Solutions:
-
Insufficient or Inappropriate Base: The pK_a of the α-hydrogen in diethyl malonate is approximately 13.[2] A base must be strong enough to effectively deprotonate the starting material to generate the nucleophilic enolate.
-
Recommended Bases: Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice.[1][2][5] Sodium hydride (NaH), a stronger, non-nucleophilic base, is an excellent alternative, particularly when using aprotic solvents like THF or DMF.[4] For sterically hindered substrates, a less bulky base like NaH can be advantageous.[4]
-
Troubleshooting: Ensure your base is fresh and has not been deactivated by moisture. Using a slight excess of the base (1.1 equivalents) can help drive the deprotonation to completion.
-
-
Inactive Alkylating Agent: The alkylation proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is critical.[1][4]
-
Reactivity Order: Methyl and primary alkyl halides are the most effective.[2] Secondary alkyl halides react more slowly and are prone to side reactions, while tertiary alkyl halides are generally unsuitable.[2][4]
-
Troubleshooting: Check the purity of your alkyl halide. If it is old or has been improperly stored, it may have decomposed. Using a more reactive leaving group (I > Br > Cl) can also increase the reaction rate.
-
-
Reaction Temperature: While deprotonation with NaH can often be done at room temperature, the subsequent alkylation step may require heating to proceed at a reasonable rate.[4]
Question 2: I am observing a significant amount of a dialkylated side product. How can I favor mono-alkylation?
Answer:
The formation of a dialkylated product is a frequent side reaction in malonic ester synthesis.[7][8] This occurs because the mono-alkylated product still possesses an acidic proton that can be removed by the base, leading to a second alkylation event.[2][7]
Causality & Solutions:
-
Stoichiometry Control: The molar ratio of your reactants is a critical factor.
-
Slow Addition of the Alkylating Agent: The rate of addition can influence the relative rates of the first and second alkylations.
-
Solvent Choice: The solvent can influence the reactivity of the enolate.
-
Troubleshooting: In a protic solvent like ethanol, the solvent can protonate the enolate of the mono-alkylated product, reducing its concentration and disfavoring dialkylation.[8] In aprotic solvents, which favor dialkylation, careful control of stoichiometry and addition rate is even more crucial.[8]
-
Question 3: My product is contaminated with an alkene derived from my alkyl halide. What is causing this and how can I prevent it?
Answer:
The formation of an alkene points to a competing E2 elimination reaction of your alkyl halide, which is promoted by the basic conditions of the reaction.[7]
Causality & Solutions:
-
Structure of the Alkyl Halide: The propensity for elimination is highly dependent on the structure of the alkyl halide.
-
Base Selection: The nature of the base can influence the ratio of substitution to elimination.
-
Troubleshooting: Using a bulkier, less nucleophilic base might favor deprotonation of the malonic ester over elimination of the alkyl halide. However, the primary solution is to use an appropriate alkyl halide.
-
-
Temperature Control: Higher reaction temperatures can favor elimination over substitution.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The reaction proceeds in two main steps:
-
Deprotonation: A base removes the acidic α-hydrogen from this compound to form a resonance-stabilized enolate.[1]
-
Alkylation: The enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][2]
Q2: Which solvents are recommended for this reaction?
A2: The choice of solvent often depends on the base being used.
-
When using sodium ethoxide (NaOEt) , ethanol is the most common solvent.[2][5] It is important to use the same alcohol from which the alkoxide is derived to prevent transesterification.[6]
-
When using sodium hydride (NaH) , anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred.[4]
Q3: How can I purify the final product?
A3: Purification can often be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction is complete, a standard workup involving washing with water, dilute acid, and/or a mild base can remove salts and other water-soluble impurities.[6]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired mono-alkylated product from unreacted starting materials and any dialkylated byproducts.[6]
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Alkylation using Sodium Hydride in THF
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.0 eq.) dropwise.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol, followed by water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate as described in Protocol 1.
-
Purify the crude product.
Data Presentation
Table 1: Troubleshooting Common Side Reactions
| Side Product | Likely Cause(s) | Recommended Solutions |
| Dialkylated Product | Excess alkylating agent; rapid addition of alkylating agent.[7] | Use a 1:1 stoichiometry or a slight excess of the malonate; add the alkylating agent slowly.[7] |
| Alkene | Use of secondary or tertiary alkyl halides; high reaction temperature.[7] | Use primary or methyl alkyl halides; maintain the lowest effective reaction temperature.[2][7] |
| Transesterification Product | Mismatch between the alkoxide base and the ester's alcohol group.[6] | Ensure the alkoxide base corresponds to the ester (e.g., use NaOEt with a diethyl ester). |
| Hydrolyzed Product | Presence of water in the reaction.[7] | Use anhydrous solvents and reagents; maintain an inert atmosphere. |
Visualizations
Caption: General workflow for the alkylation of this compound.
Caption: Troubleshooting logic for common alkylation issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Diethyl(trimethylsilylmethyl)malonate Alkylation.
- Smolecule. (2023, August 15). Buy this compound | 29148-27-4.
- Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions.
- Benchchem. (n.d.). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate.
- PrepChem.com. (n.d.). Preparation of diethyl malonate.
- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
- Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
- ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate.
- Quora. (2020, February 14). What is the preparation of diethyl malonate?.
- ResearchGate. (n.d.). The Alkylation of Malonic Ester.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- ResearchGate. (2025, November 17). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 29148-27-4 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bipublication.com [bipublication.com]
Technical Support Center: Troubleshooting Low Yields in Diethyl 2-(p-tolyl)malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(p-tolyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this important synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher purity and greater success in your experimental work.
Troubleshooting Guide: Addressing Specific Issues
This section directly addresses common problems encountered during the synthesis of this compound, providing likely causes and actionable solutions.
Problem 1: The reaction appears sluggish or incomplete, with significant unreacted diethyl malonate remaining.
Possible Causes & Solutions:
-
Insufficient or Inactive Base: The first step of the malonic ester synthesis is the deprotonation of diethyl malonate to form a reactive enolate.[1][2] If the base is weak, old, or has been improperly handled, it may not be effective.
-
Solution: Use a strong base like sodium ethoxide (NaOEt) in anhydrous ethanol.[1][3] Ensure the sodium ethoxide is fresh and has been stored under anhydrous conditions. If preparing it in situ from sodium metal and ethanol, ensure the ethanol is absolutely dry. The presence of water can quench the base and hydrolyze the ester.[4]
-
-
Poor Solubility of the Malonate Salt: The sodium salt of diethyl malonate can sometimes precipitate from the reaction mixture, especially if the solvent volume is insufficient, hindering its reaction with the alkyl halide.[5]
-
Solution: Ensure adequate anhydrous solvent (typically ethanol) is used to maintain a stirrable slurry or solution.[5] Gentle warming after the addition of diethyl malonate can sometimes help with solubility before the addition of the alkylating agent.
-
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the rate of the desired SN2 reaction.
Problem 2: A significant amount of a higher molecular weight byproduct is observed, believed to be a dialkylated species.
Possible Cause & Solution:
-
Dialkylation: This is a very common side reaction in malonic ester synthesis.[4] The mono-alkylated product, this compound, still possesses an acidic proton on the α-carbon. This can be deprotonated by the base to form a new enolate, which can then react with another equivalent of the p-tolyl halide.[4]
-
Solution 1: Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the p-tolyl halide. A slight excess of diethyl malonate can favor mono-alkylation.[4]
-
Solution 2: Slow Addition of Alkylating Agent: Add the p-tolyl halide dropwise to the reaction mixture. This helps to ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[4]
-
Solution 3: Purification: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[4][6]
-
Problem 3: The yield is low, and an alkene byproduct derived from the p-tolyl halide is detected.
Possible Cause & Solution:
-
Competing E2 Elimination: The basic conditions required for the deprotonation of diethyl malonate can also promote an E2 elimination reaction of the p-tolyl halide, especially if it is a secondary or tertiary halide.[4] This leads to the formation of an unwanted alkene.
-
Solution 1: Choice of Alkyl Halide: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.[4] For the synthesis of this compound, p-tolyl bromide or iodide are typically used.
-
Solution 2: Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 substitution over the E2 elimination.[4] However, this must be balanced with the need for a reasonable reaction rate.
-
Solution 3: Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from diethyl malonate over elimination from the alkyl halide. However, this can be a delicate balance, as very strong, hindered bases can also favor elimination.[4]
-
Problem 4: Ester hydrolysis is observed during workup, leading to the formation of carboxylic acids.
Possible Cause & Solution:
-
Presence of Water: The presence of water, especially under basic or acidic conditions during the workup, can lead to the hydrolysis of the ester functional groups.[4]
-
Solution: Ensure all reaction conditions are anhydrous. During the workup, use a standard procedure involving washing the crude product with water, a dilute acid (like HCl), and then a mild base (like sodium bicarbonate solution) to remove salts and other water-soluble impurities.[6] Minimize the contact time with acidic or basic aqueous solutions.
-
Problem 5: Transesterification is suspected, leading to a mixture of ethyl and other esters.
Possible Cause & Solution:
-
Mismatch between Alkoxide Base and Ester's Alcohol: If a different alkoxide base is used (e.g., sodium methoxide with diethyl malonate), transesterification can occur, leading to a mixture of ester products.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via a classic malonic ester synthesis, which involves two main steps:
-
Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate ion.[1][7]
-
Alkylation: This nucleophilic enolate then reacts with a p-tolyl halide (e.g., p-tolyl bromide) in an SN2 reaction to form this compound.[1][7]
Q2: What are the ideal reaction conditions to maximize the yield?
A2: Ideal conditions typically involve:
-
Anhydrous Reagents and Solvents: Water must be strictly excluded to prevent side reactions.
-
Strong, Non-Nucleophilic Base: Sodium ethoxide in ethanol is the standard and most effective base.[1]
-
Controlled Stoichiometry: A 1:1 molar ratio of diethyl malonate to the p-tolyl halide is recommended to minimize dialkylation.[4]
-
Reflux Conditions: Heating the reaction mixture to reflux after the addition of the alkyl halide is generally necessary to drive the reaction to completion.[3]
Q3: How can I effectively purify the final product?
A3: Purification strategies depend on the impurities present:
-
Aqueous Workup/Extraction: A standard workup with water, dilute acid, and mild base will remove salts and water-soluble impurities.[6]
-
Vacuum Distillation: This is effective for removing impurities with boiling points significantly different from the product. The boiling point of this compound is approximately 124-125 °C at 1 mmHg.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from closely related impurities like the dialkylated product or unreacted starting materials.[6]
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted synthesis can be a valuable technique for preparing this compound. It can dramatically reduce reaction times while improving yields and selectivity by providing rapid and uniform heating.[7]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
p-Tolyl bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Cool the sodium ethoxide solution to room temperature.
-
Add diethyl malonate dropwise to the stirred sodium ethoxide solution to form the sodium enolate.
-
To this mixture, add p-tolyl bromide dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.[3]
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.[3]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by vacuum distillation to obtain pure this compound.[3]
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a trap and pressure gauge
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.[6]
-
Gradually apply vacuum to the system.[6]
-
Begin gentle heating with the heating mantle while stirring.[6]
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.[6]
-
Once the distillation temperature stabilizes near the expected boiling point of the product at the measured pressure (approx. 124-125 °C at 1 mmHg), change the receiving flask and collect the main fraction.[6]
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in the reaction.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | Diethyl Malonate : p-Tolyl Halide (1:1) | Minimizes dialkylation side product formation.[4] |
| Base | Sodium Ethoxide (NaOEt) | Strong base required for efficient enolate formation.[1] |
| Solvent | Anhydrous Ethanol | Matching solvent prevents transesterification.[4] |
| Temperature | Reflux | Ensures a reasonable reaction rate for the SN2 step.[3] |
| Product Boiling Point | ~124-125 °C @ 1 mmHg | Key parameter for purification by vacuum distillation. |
References
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
-
ResearchGate. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]
-
PrepChem.com. Preparation of diethyl malonate. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]
-
Sciencemadness Discussion Board. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
- Google Patents.
-
ResearchGate. (1949). The Alkylation of Malonic Ester. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Sciencemadness Discussion Board. (2010, January 25). Preparation of Diethyl Malonate. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy this compound | 29148-27-4 [smolecule.com]
Technical Support Center: Purification of Reaction Products
A Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity
In chemical synthesis, particularly in the realm of drug development, the purity of a compound is paramount.[1][2] Unreacted starting materials, byproducts, and other impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications.[2] Therefore, a robust purification strategy is not merely a final step but an integral part of the synthetic workflow.
The selection of an appropriate purification method is a nuanced decision that depends on several factors, including the physical and chemical properties of your product and the impurities you aim to remove.[3] These properties include solubility, boiling point, melting point, and polarity.[3] The desired level of purity and the scale of your reaction also play a crucial role in this decision-making process.[3][4]
dot graph "Purification_Method_Selection" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Analyze Physical & Chemical Properties\n(Solubility, Boiling Point, Polarity)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Is the product a solid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision2 [label="Significant difference\nin boiling points?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision3 [label="Different polarities?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision4 [label="Different solubilities in\nimmiscible solvents?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Distillation [label="Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Properties; Properties -> Decision1; Decision1 -> Recrystallization [label="Yes"]; Decision1 -> Decision2 [label="No (Liquid/Oil)"]; Decision2 -> Distillation [label="Yes"]; Decision2 -> Decision3 [label="No"]; Decision3 -> Chromatography [label="Yes"]; Decision3 -> Decision4 [label="No"]; Decision4 -> Extraction [label="Yes"]; Decision4 -> End [label="No (Further Analysis Needed)"]; Recrystallization -> End; Distillation -> End; Chromatography -> End; Extraction -> End; } Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during the purification process.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5]
Frequently Asked Questions (FAQs):
-
Q1: My compound is not moving from the origin on the TLC plate, even with a very polar solvent system. What should I do?
-
A1: This suggests your compound is highly polar and strongly adsorbed to the silica gel. Consider using a more polar stationary phase, such as alumina, or a different solvent system. In some cases, adding a small amount of acetic acid or triethylamine to the mobile phase can help to elute highly acidic or basic compounds, respectively.
-
-
Q2: My compound is coming off the column with the solvent front. What does this mean?
-
A2: Your compound is very nonpolar and has little to no affinity for the stationary phase.[6] You should use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio).
-
-
Q3: I see streaks instead of distinct spots on my TLC plate after running the column. What is causing this?
-
A3: Streaking can be caused by several factors, including overloading the column, poor sample solubility in the eluent, or decomposition of the compound on the silica gel.[6] Try loading less sample or dissolving your crude product in a minimal amount of a slightly more polar solvent before loading.[7] To check for decomposition, you can perform a 2D TLC.[6]
-
-
Q4: My product is precipitating on the column. How can I prevent this?
-
A4: Precipitation during chromatography can block the column and lead to poor separation.[8] This often occurs when the compound is less soluble in the mobile phase as it becomes purified.[8] Consider using a different solvent system where your product has higher solubility or try a dry loading technique.[7][8] Adding a co-solvent can also help maintain solubility.[8]
-
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; Column overloading; Irregular packing. | Optimize the solvent system using TLC; Reduce the amount of sample loaded; Repack the column carefully to ensure a uniform bed. |
| Compound Decomposes on Column | Compound is sensitive to the acidic nature of silica gel. | Test your compound's stability on silica beforehand.[6] Consider using a deactivated stationary phase like neutral alumina or florisil.[6] |
| Cracked or Channeled Column | Improper packing; Running the column dry. | Ensure the column is packed uniformly as a slurry; Always keep the solvent level above the top of the stationary phase.[7] |
| Baseline Drift in HPLC | Mobile phase composition change; Column contamination. | Ensure proper mobile phase mixing and degassing.[9][] Flush the column with a strong solvent.[9] |
dot graph "Chromatography_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Develop TLC Method", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="Pack Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions (TLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> End; } Caption: General workflow for column chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a workup technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[11]
Frequently Asked Questions (FAQs):
-
Q1: I've shaken my separatory funnel, and now I have an emulsion that won't separate. What should I do?
-
A1: Emulsion formation is a common problem, often caused by the presence of surfactant-like molecules or vigorous shaking.[12] To break an emulsion, you can try several techniques: let the funnel stand for a while, gently swirl instead of shaking, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or add a small amount of a different organic solvent.[12][13] In some cases, filtering the mixture through a pad of Celite can help.[14]
-
-
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
-
Q3: My product seems to be staying in the aqueous layer. How can I extract it?
-
A3: If your product is polar, it may have a higher affinity for the aqueous layer. You can try to "salt out" your product by adding a large amount of a salt like sodium chloride to the aqueous layer, which will decrease the solubility of the organic compound and drive it into the organic layer. Alternatively, you can try using a more polar organic solvent for the extraction.
-
Troubleshooting Common Extraction Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a Single Phase | The organic solvent is miscible with water (e.g., ethanol, acetone). | Remove the water-miscible solvent by rotary evaporation before attempting the extraction. Adding more water or brine can also help induce phase separation.[14] |
| Insoluble Material at the Interface | Precipitation of a compound that is not soluble in either phase. | It may be necessary to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers.[14] |
| Poor Recovery of Product | Insufficient number of extractions; Incorrect pH of the aqueous layer for acidic/basic compounds. | Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. Adjust the pH of the aqueous layer to ensure your compound of interest is in its neutral, more organic-soluble form. |
Recrystallization
Recrystallization is a purification technique for solids that relies on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.
Frequently Asked Questions (FAQs):
-
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
A1: This is a common issue and can be due to several factors. The solution may be supersaturated, in which case you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16][17] It's also possible that you used too much solvent; in this case, you can evaporate some of the solvent and try to cool the solution again.[16][18]
-
-
Q2: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
-
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[19] To remedy this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then cooling it more slowly.[16][18] Using a different solvent or a solvent pair may also be necessary.
-
-
Q3: My recrystallization yield is very low. What went wrong?
-
A3: A low yield can result from using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor even after cooling.[17][18] Premature crystallization during a hot filtration step can also lead to product loss.[19] Additionally, ensure you are using a minimal amount of ice-cold solvent to wash the crystals after filtration.[17]
-
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[18] |
| Crystals Form Too Quickly | The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[18][20] |
| Difficulty Finding a Suitable Solvent | No single solvent has the desired solubility properties. | Consider using a mixed solvent system (a "solvent pair"). One solvent should readily dissolve the compound, while the other should dissolve it poorly. |
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[21]
Frequently Asked Questions (FAQs):
-
Q1: What is the difference between simple and fractional distillation?
-
A1: Simple distillation is effective for separating liquids with significantly different boiling points (generally >50 °C apart). Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation.[22]
-
-
Q2: My compound decomposes at its boiling point. Can I still use distillation?
-
Q3: What is steam distillation?
Troubleshooting Common Distillation Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Bumping" or Violent Boiling | Uneven heating. | Always use boiling chips or a magnetic stir bar to ensure smooth boiling. |
| Poor Separation in Fractional Distillation | Inefficient fractionating column; Heating too rapidly. | Use a column with a larger surface area (e.g., packed with Raschig rings or Vigreux indentations). Heat the distillation flask slowly and steadily to allow for proper equilibration in the column. |
| Product Does Not Distill | The boiling point is higher than the temperature being reached; A leak in the vacuum system (for vacuum distillation). | Ensure the heating mantle is set to an appropriate temperature. For vacuum distillation, check all joints and connections for leaks. |
Assessing Product Purity
After purification, it is essential to assess the purity of your product. Several analytical techniques can be employed for this purpose:
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[24]
-
Chromatography (TLC, GC, HPLC): These techniques can be used to identify the number of components in a sample.[24][25] A pure compound should ideally show a single spot or peak.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These methods provide structural information and can be used to confirm the identity of your product and detect the presence of impurities.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Top 5 Methods of Assessing Chemical Purity. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
What are the criteria for selecting a purification method? [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Troubleshooting Flash Column Chromatography. [Link]
-
Problems with Recrystallisations. [Link]
-
3.6F: Troubleshooting. [Link]
-
Purity Testing. [Link]
-
How To Run A Reaction: Purification. [Link]
-
Recrystallization. [Link]
-
Recrystallization1. [Link]
-
LC Chromatography Troubleshooting Guide. [Link]
-
Chemical purity. [Link]
-
How to prevent compound precipitation during flash column chromatography. [Link]
-
Steam distillation. [Link]
-
Distillation. [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. [Link]
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"Purity Standards in Fine Chemicals: A Buyer's Comprehensive... [Link]
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Distillation. [Link]
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Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
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Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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List of purification methods in chemistry. [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Liquid-Liquid extraction problems and solutions. [Link]
-
What is the Distillation Process? [Link]
-
Problems with extractions. [Link]
-
How can I troubleshoot protein precipitation after purification? [Link]
-
Liquid-Liquid Extraction | Organic Chemistry I Lab. [Link]
-
Purification Troubleshooting : r/Chempros. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
- Method for removing unreacted electrophiles
-
Purification by fractional distillation. [Link]
-
Chemical purification Facts for Kids. [Link]
-
Remove Sticky Reagents. [Link]
-
Expertise in Purification and Separation Processes. [Link]
-
What Is Purification Of Organic Compounds? - Chemistry For Everyone. [Link]
-
How To: Troubleshoot a Reaction. [Link]
-
Protein purification troubleshooting guide. [Link]
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Technical Support Center: Optimizing the Decarboxylation of Diethyl 2-(p-tolyl)malonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and yield of the decarboxylation of Diethyl 2-(p-tolyl)malonate to produce the corresponding 2-(p-tolyl)propanoic acid. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.
Section 1: Foundational Principles & Reaction Pathways
The conversion of this compound to its final carboxylic acid product is a cornerstone of malonic ester synthesis.[1][2][3][4] Success hinges on two critical transformations: the hydrolysis of the ester groups and the subsequent decarboxylation of the resulting β-dicarboxylic acid.[3][5] However, the efficiency of this process is not monolithic; it depends entirely on the chosen synthetic route. There are two primary, mechanistically distinct pathways available to the researcher.
Pathway 1: The Classic Two-Step Hydrolysis-Decarboxylation This traditional method involves two discrete, sequential steps:
-
Saponification/Hydrolysis: The diethyl ester is first converted to the dicarboxylate salt using a base (like NaOH or LiOH), or directly to the diacid using a strong acid (like HBr in acetic acid).[6][7]
-
Decarboxylation: Upon acidification (if saponification was used) and heating, the intermediate 2-(p-tolyl)malonic acid, a β-dicarboxylic acid, becomes unstable and readily loses one molecule of CO₂ through a cyclic transition state to yield the final product.[1][8][9]
Pathway 2: The Krapcho Dealkoxycarbonylation This more modern and often more efficient approach accomplishes the conversion in a single, one-pot procedure.[7] It is particularly effective for esters that have an electron-withdrawing group at the β-position. The reaction typically involves heating the malonic ester in a dipolar aprotic solvent (like DMSO) with a salt (commonly LiCl or NaCl) and a small amount of water.[7][10] The mechanism involves an Sₙ2 attack by the halide ion on one of the ethyl groups, followed by the collapse of the intermediate to release CO₂, an alkene (ethene), and the carboxylate product, which is then protonated during workup.[10]
Logical Workflow: Choosing Your Pathway
Caption: Alternative pathways for this compound decarboxylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reaction, providing explanations and actionable solutions.
Scenario 1: Low or No Product Yield
Q: My reaction resulted in a low yield, and I've mostly recovered the starting this compound. What went wrong?
A: This is a classic sign of incomplete or failed hydrolysis, which is the mandatory first step in the traditional pathway. The C-H bond on the central carbon is acidic, but the ester itself will not decarboxylate. You must first form the malonic acid intermediate.
-
Causality & Solution (Basic Conditions): Saponification with NaOH or KOH can be an equilibrium-driven process. Ensure you are using a sufficient excess of base (at least 2.2 equivalents) and that your solvent system allows for adequate mixing. If using a biphasic system, vigorous stirring or a phase-transfer catalyst may be necessary. Ensure the reaction is heated sufficiently (reflux) for an adequate duration to drive the hydrolysis to completion.
-
Causality & Solution (Acidic Conditions): Acid-catalyzed hydrolysis is often slower and requires harsh conditions.[6] Simply heating with dilute acid may not be sufficient. A common effective method is refluxing with a mixture of a strong acid like 48% aqueous HBr and a co-solvent like glacial acetic acid to ensure homogeneity.[6] The absence of a co-solvent can lead to poor miscibility and prevent the reaction from occurring.[6]
Q: I've successfully hydrolyzed the diester to the diacid, but the decarboxylation step is inefficient. Why?
A: Thermal decarboxylation of the 2-(p-tolyl)malonic acid intermediate requires sufficient thermal energy to overcome the activation energy of the reaction, which proceeds through a concerted mechanism.[1] If the temperature is too low, the rate of CO₂ expulsion will be impractically slow.
-
Causality & Solution: The required temperature is often at or above the boiling point of the aqueous acidic solution. Ensure you are heating the reaction to a steady reflux. In some cases, particularly for sterically hindered or electronically stable diacids, temperatures exceeding 150 °C may be required, which necessitates either removing the water and heating the neat diacid or using a high-boiling solvent.[11]
Scenario 2: Poor Product Purity & Side Reactions
Q: My reaction mixture turned dark brown or black, and the final product is impure. What causes this degradation?
A: Darkening of the reaction mixture is a common indicator of decomposition, which is typically caused by overly harsh reaction conditions, especially prolonged exposure to high temperatures in the presence of strong acids or bases.[5][6]
-
Causality & Solution: While heat is necessary, excessive temperature or extended reaction times can promote side reactions.
-
Recommendation 1 (Classic Method): Monitor the reaction by TLC. Once hydrolysis is complete (disappearance of starting material), proceed to the decarboxylation step. Avoid unnecessarily long reflux times.
-
Recommendation 2 (Consider Krapcho): The Krapcho dealkoxycarbonylation often proceeds under more controlled, neutral pH conditions (though at high temperatures), which can minimize acid/base-catalyzed degradation pathways.[7] This is often the superior method for sensitive substrates.
-
Q: My TLC or NMR shows multiple unexpected spots/peaks. What are the likely byproducts?
A: Besides degradation, the most common byproduct is the monoester, 2-(ethoxycarbonyl)-2-(p-tolyl)propanoic acid.
-
Causality & Solution: This arises from incomplete hydrolysis, where only one of the two ester groups has reacted. This monoester will not decarboxylate under typical conditions. The solution is to ensure the initial hydrolysis step goes to completion by using a sufficient excess of reagent (acid or base) and allowing adequate reaction time, as discussed in Scenario 1.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common decarboxylation issues.
Section 3: Recommended Experimental Protocols
To ensure reproducibility and success, we provide detailed, self-validating protocols for both primary pathways.
Protocol 1: Classic Two-Step Method (Base-Catalyzed Hydrolysis)
This protocol prioritizes simplicity and common reagents but may require longer reaction times.
-
Step 1: Saponification
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq). The use of a slight excess ensures the reaction goes to completion.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
-
Step 2: Decarboxylation
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. This protonates the dicarboxylate to form the unstable 2-(p-tolyl)malonic acid.
-
Heat the acidified mixture back to reflux. You should observe gas evolution (CO₂).
-
Maintain reflux for another 1-3 hours until gas evolution ceases.
-
-
Workup
-
Cool the mixture. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(p-tolyl)propanoic acid.
-
Purify further by recrystallization or chromatography as needed.
-
Protocol 2: Krapcho Dealkoxycarbonylation (One-Pot)
This is often the most efficient and high-yielding method, avoiding harsh acidic or basic conditions during the reaction.[7]
-
Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), lithium chloride (2.0-3.0 eq), and dimethyl sulfoxide (DMSO) as the solvent.
-
Add a small amount of water (2.0-3.0 eq).
-
-
Dealkoxycarbonylation
-
Heat the mixture to a high temperature (typically 150-180 °C) using an oil bath.
-
Maintain this temperature for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
-
Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract several times with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product as necessary.
-
Section 4: Method Comparison Summary
The choice of method depends on available equipment, substrate sensitivity, and desired efficiency.
| Parameter | Classic Two-Step Method | Krapcho Dealkoxycarbonylation |
| Primary Reagents | Strong acid (e.g., HBr) or base (e.g., NaOH) | Anhydrous salt (e.g., LiCl), water |
| Solvent | Ethanol, Water, Acetic Acid | Dipolar aprotic (e.g., DMSO) |
| Temperature | ~100 °C (Reflux) | High (150-180 °C) |
| Pros | Uses common, inexpensive lab reagents. | Generally higher yielding, cleaner reaction. One-pot procedure. Milder (neutral) conditions suitable for sensitive functional groups. |
| Cons | Can be slow. Harsh acidic/basic conditions can cause degradation.[5][6] Two distinct steps. | Requires high temperatures and a high-boiling aprotic solvent. DMSO removal during workup can be tedious. |
References
-
Study.com. (n.d.). Starting with diethyl malonate and using any other reagents of your choice, show how you would prepare each of the following compounds. Available at: [Link]
-
YouTube. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. Available at: [Link]
-
Pavel, K., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 153-159. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Esterification of Malonic Acid to DiEthyl Malonate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Available at: [Link]
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. Available at: [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
YouTube. (2023). The Malonic Ester Synthesis. Available at: [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Available at: [Link]
-
ResearchGate. (2025). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Available at: [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc, 2007(ii), 1-53. Available at: [Link]
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- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. Decarboxylation [organic-chemistry.org]
- 8. askthenerd.com [askthenerd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Challenges in the Scale-Up of Diethyl 2-(p-tolyl)malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(p-tolyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
The most prevalent method for synthesizing this compound is the malonic ester synthesis.[1] This classic approach involves two primary steps:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion.[2][3]
-
Alkylation: The resulting enolate acts as a nucleophile and reacts with a p-tolyl halide (e.g., p-tolyl bromide) in an S(_N)2 reaction to form this compound.[2][3]
Subsequent steps, if the ultimate goal is a substituted acetic acid, would involve hydrolysis of the ester groups followed by decarboxylation.[4][5]
Q2: What are the primary challenges when scaling up this synthesis from the lab bench to a pilot plant or industrial scale?
Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the laboratory scale. These include:
-
Exothermic Reaction Control: The deprotonation and alkylation steps can be exothermic.[6] Managing heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with slurries (e.g., with sodium hydride), becomes more complex in large reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Byproduct Formation: Side reactions, such as dialkylation and elimination, can become more pronounced at a larger scale if reaction conditions are not carefully controlled.[7]
-
Workup and Purification: Handling large volumes of organic solvents and aqueous waste during extraction and washing steps requires specialized equipment. The purification of the final product, often by vacuum distillation, also presents logistical and safety challenges at scale.[8]
-
Raw Material Purity and Handling: The quality of starting materials, including the dryness of solvents and the reactivity of the base, has a more significant impact on the overall yield and purity in large-scale production.
Q3: What are the most common impurities or side products I should be aware of?
The primary impurities and side products in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual diethyl malonate and p-tolyl halide.[8]
-
Dialkylated Product: Diethyl 2,2-di(p-tolyl)malonate is a common byproduct formed when the mono-alkylated product is deprotonated and reacts with another molecule of the p-tolyl halide.[7]
-
Elimination Products: If using a sterically hindered p-tolyl halide or harsh reaction conditions, an E2 elimination reaction can compete with the desired S(N)2 substitution, leading to the formation of alkenes.
-
Hydrolysis Products: If water is present during the reaction or workup, especially under basic conditions, hydrolysis of the ester groups can occur, leading to the corresponding carboxylic acids.[8]
-
Transesterification Products: If the alkoxide base used does not match the ester groups of the diethyl malonate (e.g., using sodium methoxide), transesterification can lead to a mixture of different esters.[7]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.
A. Low Yield of this compound
Problem: The final isolated yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Deprotonation | Ensure the base is of high quality and used in a sufficient molar excess (typically 1.05-1.1 equivalents). If using sodium ethoxide, it should be freshly prepared or properly stored to avoid degradation. For sodium hydride, ensure it is a fine dispersion and that the reaction is stirred vigorously to facilitate contact with the diethyl malonate.[9] |
| Inactive Alkylating Agent | Verify the purity of the p-tolyl halide. Over time, these compounds can degrade. Consider using a more reactive halide (e.g., p-tolyl iodide) if the reaction with the bromide is sluggish. |
| Presence of Water | All reactants and solvents must be scrupulously dry. Water will quench the base and can lead to hydrolysis of the ester. Use freshly distilled solvents and dry glassware. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive heat can promote side reactions like elimination.[10] Monitor the reaction progress by TLC or GC to determine the optimal temperature and time. |
| Poor Mixing | Inadequate stirring can lead to localized concentrations of reactants and incomplete reaction. For larger scale reactions, ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture. |
| Losses During Workup | Emulsion formation during aqueous extraction can lead to significant product loss. To break emulsions, try adding brine or a small amount of a different organic solvent. Ensure complete extraction by performing multiple extractions with smaller volumes of solvent. |
B. High Levels of Dialkylated Byproduct
Problem: Significant formation of Diethyl 2,2-di(p-tolyl)malonate is observed.
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Stoichiometry | Use a slight excess of diethyl malonate relative to the p-tolyl halide. This will increase the probability that the enolate reacts with the alkylating agent rather than the mono-alkylated product being deprotonated and reacting further.[7] |
| Slow Addition of Alkylating Agent | Add the p-tolyl halide slowly to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of the second alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Choice of Base | While both sodium ethoxide and sodium hydride are effective, the reversible deprotonation with sodium ethoxide may lead to an equilibrium that allows for the deprotonation of the mono-alkylated product.[9] Using a strong, non-nucleophilic base like sodium hydride can drive the initial deprotonation to completion more effectively. |
C. Presence of Elimination Byproducts
Problem: Formation of alkene byproducts is detected.
| Potential Cause | Troubleshooting Recommendation |
| Sterically Hindered Reactants | While p-tolyl halides are primary and less prone to elimination, ensure that the halide is not substituted in a way that increases steric hindrance. The Williamson ether synthesis, a related S(_N)2 reaction, provides a good analogy where sterically hindered halides favor elimination.[11][12] |
| Strongly Basic Conditions | A high concentration of a strong base can promote elimination. Consider using a milder base if possible, or ensure that the base is consumed quickly in the deprotonation step before the addition of the alkylating agent. |
| High Reaction Temperature | Elimination reactions are generally favored at higher temperatures.[10] Maintain the reaction at a moderate temperature to favor the S(_N)2 pathway. |
D. Difficulties in Product Purification
Problem: The crude product is difficult to purify, and impurities persist in the final product.
| Potential Cause | Troubleshooting Recommendation |
| Close Boiling Points of Product and Impurities | If the boiling points of the desired product and impurities (e.g., unreacted starting materials or byproducts) are close, simple distillation may not be effective.[8] Consider using fractional vacuum distillation with a column packed with structured packing or Raschig rings to improve separation efficiency. |
| Co-distillation | Some impurities may co-distill with the product. In such cases, a chemical purification step prior to distillation may be necessary. For example, a wash with a dilute base can remove acidic impurities. |
| Thermal Decomposition | The product or impurities may be thermally labile at the temperatures required for distillation. If this is suspected, use a high vacuum to lower the boiling point. |
| Polar Impurities | If the impurities are significantly more or less polar than the product, column chromatography can be an effective purification method, although it may be less practical for very large scales.[8] |
III. Experimental Protocols & Methodologies
A. Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide or sodium hydride
-
p-Tolyl bromide
-
Anhydrous ethanol (if using sodium ethoxide) or anhydrous THF/DMF (if using sodium hydride)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Base Preparation (if using sodium ethoxide): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.[13]
-
Enolate Formation: To the stirred solution of the base (either sodium ethoxide in ethanol or a suspension of sodium hydride in THF/DMF) under a nitrogen atmosphere, add diethyl malonate dropwise at a rate that maintains the reaction temperature below 30 °C. Stir the mixture for 30-60 minutes after the addition is complete to ensure complete formation of the enolate.[3]
-
Alkylation: Add p-tolyl bromide dropwise to the enolate solution. The reaction may be exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically between room temperature and reflux).[13]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]
B. Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask and add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain lower-boiling impurities such as unreacted starting materials.
-
Main Fraction: Once the distillation temperature stabilizes at the expected boiling point of the product at the measured pressure, change the receiving flask and collect the main fraction. The boiling point of this compound is approximately 124-125 °C at 1 mmHg.[14]
-
Residue: Stop the distillation when the temperature begins to rise again or when a small amount of residue remains in the distillation flask.
-
IV. Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Benchchem. Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate.
-
Smolecule. Buy this compound | 29148-27-4. (2023-08-15).
-
Kanemitsu, T., Koga, S., Nagano, D., Miyazaki, M., Nagata, K., & Itoh, T. (2011). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions. ACS Catalysis.
-
ResearchGate. Monoalkylation of malonic ester under phase-transfer catalysis conditions: Possibilities for the enhancement of reaction performance and selectivity.
-
Wikipedia. Diethyl malonate.
-
Benchchem. A Head-to-Head Battle of the Bases: Sodium Hydride vs. Sodium Ethoxide in Malonic Ester Synthesis.
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
-
Hong, S., Lee, J. H., Kim, M., Park, D., Park, C., & Jew, S. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry.
-
Sukhanov, N. N., Trappel', L. N., Chetverikov, V. P., & Yanovskaya, L. A. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. J. Org. Chem. USSR (Engl. Transl.).
-
Sciencemadness Discussion Board. Testing Phase Transfer Catalysts in a Malonic Ester Synthesis. (2010-12-03).
-
Benchchem. Identifying and minimizing byproducts in the Williamson ether synthesis.
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. (2021-12-27).
-
Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Malonate and its Analogs.
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05).
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. (2020-06-05).
-
YouTube. 11.11 Malonic Ester Synthesis. (2019-08-26).
-
Organic Chemistry Portal. Decarboxylation.
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. (2024-12-20).
-
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Validation & Comparative
A Comparative Guide to the Reactivity of Diethyl 2-(p-tolyl)malonate vs. Diethyl Malonate
Introduction: The Central Role of Malonic Esters in Synthesis
In the landscape of organic synthesis, malonic esters are indispensable C2 synthons, prized for their versatility in forming new carbon-carbon bonds. Diethyl malonate (DEM), the parent compound, is a cornerstone reagent in classic transformations like the malonic ester synthesis, which provides a robust pathway to substituted carboxylic acids.[1][2] Its derivative, diethyl 2-(p-tolyl)malonate (DETM), introduces an aromatic moiety, offering a pre-functionalized building block for more complex molecular architectures relevant to pharmaceutical and materials science.[3][4]
This guide provides an in-depth comparison of the reactivity of these two critical reagents. We will dissect their structural and electronic differences to explain the causality behind their behavior in key chemical transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate reagent and optimize reaction conditions for their specific synthetic goals.
Core Structural and Electronic Differences: A Tale of Two Alpha-Carbons
The reactivity of any malonic ester is dictated by the environment of its central α-carbon. The differences between DEM and DETM are rooted in the substitution at this position.
-
Diethyl Malonate (DEM): Features a methylene group (-CH₂) flanked by two powerful electron-withdrawing ethyl ester groups.[5][6] This symmetrical arrangement makes the α-protons significantly acidic (pKa ≈ 13), as the resulting carbanion (enolate) is exceptionally well-stabilized by resonance across both carbonyl groups.[7] This acidity is the key to its utility, allowing for easy deprotonation with common alkoxide bases.[8]
-
This compound (DETM): In DETM, one of the acidic protons is replaced by a p-tolyl group.[3][9] This substitution introduces two critical changes:
-
Electronic Effect: The p-tolyl group is weakly electron-donating due to the inductive effect and hyperconjugation of its methyl substituent.[10][11] This effect pushes electron density towards the α-carbon, slightly destabilizing the negative charge of the conjugate base and making the remaining α-proton marginally less acidic than those in DEM.
-
Steric Hindrance: The bulky aromatic ring creates significant steric congestion around the α-carbon and the remaining proton.[12] This steric shield is a dominant factor influencing its reactivity towards incoming electrophiles.
-
Below is a diagram illustrating these fundamental structural differences.
Caption: Structural comparison of Diethyl Malonate and its p-tolyl derivative.
Comparative Reactivity in Key Transformations
The structural and electronic disparities manifest directly in the relative performance of DEM and DETM in common synthetic operations.
Enolate Formation (Deprotonation)
The first step in most malonic ester reactions is the formation of a nucleophilic enolate.[13]
-
DEM: Readily and completely deprotonated by one equivalent of sodium ethoxide (NaOEt) in ethanol. The relatively high acidity of the protons ensures that the equilibrium lies far to the side of the enolate.[7]
-
DETM: While still acidic enough to be deprotonated by NaOEt, the reaction may be slightly slower or the equilibrium less favorable due to the electronic donation from the tolyl group. For more challenging substrates or to ensure complete enolate formation, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can be advantageous.[14]
Alkylation Reactions
This is where the differences become most pronounced. The malonic ester synthesis is a classic method for converting alkyl halides into carboxylic acids with a two-carbon extension (RX → RCH₂COOH).[7]
-
DEM: Can be sequentially alkylated twice. However, a significant practical challenge is controlling the reaction to achieve mono-alkylation. Using one equivalent of base and electrophile often yields a mixture of starting material, mono-alkylated product, and di-alkylated product, complicating purification and reducing the yield of the desired compound.[1]
-
DETM: Possesses only a single acidic proton, inherently preventing di-alkylation. This makes it an excellent substrate for cleanly introducing a second, different substituent onto the malonate backbone. The primary challenge with DETM is the steric hindrance imposed by the p-tolyl group, which can significantly slow the rate of Sₙ2 attack on an electrophile. This steric impediment is particularly problematic with bulky electrophiles (e.g., secondary alkyl halides), which may lead to competing elimination reactions or require more forcing conditions (higher temperatures, longer reaction times).
Hydrolysis and Decarboxylation
The final steps of the malonic ester synthesis involve the hydrolysis of the ester groups followed by thermal decarboxylation.[13][15]
-
DEM (and its alkylated derivatives): The esters are typically hydrolyzed under acidic (e.g., aq. HCl, heat) or basic (e.g., NaOH followed by acid workup) conditions.[16] The resulting substituted malonic acid readily loses CO₂ upon heating to yield the final carboxylic acid.[7]
-
DETM (and its alkylated derivatives): The hydrolysis and decarboxylation sequence is analogous. However, the steric bulk of the p-tolyl group, and potentially a second large alkyl group, may slightly hinder the approach of water or hydroxide to the carbonyl carbons during hydrolysis.[12] Consequently, DETM derivatives may require more vigorous conditions (e.g., higher temperatures or prolonged heating) to achieve complete conversion compared to less substituted DEM derivatives.
Quantitative Performance Comparison
The following table summarizes the expected performance differences based on the principles discussed. Absolute yields and times are highly dependent on the specific electrophile and reaction conditions.
| Parameter | Diethyl Malonate (DEM) | This compound (DETM) | Rationale |
| Acidity (pKa) | ~13[7] | Slightly > 13 | The p-tolyl group is weakly electron-donating, slightly destabilizing the conjugate base. |
| Alkylation Control | Prone to di-alkylation, leading to product mixtures.[1] | Exclusively mono-alkylation (at the remaining α-position). | Only one acidic proton is available for substitution. |
| Alkylation Rate | Generally fast with primary alkyl halides. | Slower, especially with sterically demanding electrophiles. | Significant steric hindrance from the bulky p-tolyl group impedes Sₙ2 attack.[12] |
| Potential Side Reactions | Over-alkylation is a major concern.[1] | E2 elimination with secondary/bulky halides is more likely due to sterically hindered Sₙ2. | |
| Hydrolysis Conditions | Standard acidic or basic conditions. | May require more forcing conditions (higher temp/longer time). | Steric hindrance can slow the rate of ester hydrolysis. |
Experimental Protocols: A Practical Illustration
To provide a tangible comparison, we present protocols for the synthesis of a substituted carboxylic acid, highlighting the distinct experimental considerations for each reagent.
Workflow: The Malonic Ester Synthesis
The overall process is a sequence of fundamental organic reactions. Understanding this workflow is key to troubleshooting and optimization.
Caption: General workflow for the malonic ester synthesis.
Protocol 1: Synthesis of 2-Phenylpropanoic Acid from Diethyl Malonate
This two-step alkylation protocol highlights the challenge of controlling reactivity with DEM.
Step 1a: Mono-alkylation (Synthesis of Diethyl 2-phenylmalonate)
-
Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Base: Add sodium ethoxide (1.05 eq) to 100 mL of absolute ethanol and stir until dissolved.
-
Addition of DEM: Slowly add diethyl malonate (1.0 eq) to the ethoxide solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise. The reaction is exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours. Causality: Refluxing ensures the Sₙ2 reaction goes to completion.
-
Workup: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl 2-phenylmalonate.
-
Note: This crude product will likely contain some di-benzylated product and unreacted DEM, necessitating careful purification by vacuum distillation or column chromatography.
-
Step 1b: Second Alkylation and Final Conversion
-
Deprotonation: Dissolve the purified diethyl 2-phenylmalonate (1.0 eq) in 50 mL of anhydrous THF. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: NaH is used to avoid transesterification and provides irreversible deprotonation.
-
Alkylation: After gas evolution ceases, add iodomethane (1.1 eq) and allow the mixture to warm to room temperature, stirring overnight.
-
Hydrolysis & Decarboxylation: Quench the reaction carefully with water. Add concentrated HCl (5-6 eq) and heat the mixture to a vigorous reflux for 12-18 hours. Causality: The strong acid and heat drive both the hydrolysis of the sterically hindered esters and the subsequent decarboxylation.
-
Isolation: Cool the mixture and extract with diethyl ether. Wash the organic extracts with saturated NaHCO₃ solution. Acidify the aqueous layer with concentrated HCl and extract the product back into diethyl ether. Dry the final organic layer, and concentrate to yield 2-phenylpropanoic acid.
Protocol 2: Synthesis of 2-(p-tolyl)propanoic Acid from this compound
This one-step alkylation protocol demonstrates the clean, controlled reactivity of DETM.
-
Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Base & Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to 80 mL of anhydrous DMF at 0 °C. Slowly add a solution of this compound (1.0 eq) in 20 mL of anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the enolate.
-
Alkylation: Cool the solution back to 0 °C and add iodomethane (1.1 eq) dropwise. Let the reaction stir at room temperature overnight.
-
Hydrolysis & Decarboxylation: Carefully quench the reaction with 50 mL of water. Add concentrated HCl (6 eq) and heat the mixture to reflux (approx. 110-120 °C) for 16-24 hours. Note: The potentially slower hydrolysis of this disubstituted malonate may necessitate longer heating times compared to Protocol 1.
-
Isolation: After cooling, extract the product with ethyl acetate. Wash the organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Conclusion and Strategic Recommendations
The choice between diethyl malonate and this compound is a strategic one, dictated by the synthetic target and a clear understanding of their reactivity profiles.
-
Choose Diethyl Malonate (DEM) when your target molecule requires the introduction of two identical alkyl groups or when you are preparing a mono-alkylated malonate as an intermediate. Be prepared for potential challenges in controlling selectivity and purifying the product from over-alkylated side products.
-
Choose this compound (DETM) when you require a pre-installed aromatic ring and need to cleanly introduce a second, single alkyl substituent. While the reaction rates may be slower due to steric hindrance, the prevention of di-alkylation offers a significant advantage in terms of product purity and simplified workup. The inherent structure of DETM makes it a superior building block for creating complex, specifically substituted carboxylic acids in a controlled, stepwise manner.
By leveraging the insights in this guide, researchers can make more informed decisions, anticipating potential challenges and designing more efficient and robust synthetic routes.
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A Senior Application Scientist's Guide: The Strategic Advantages of Diethyl 2-(p-tolyl)malonate in Complex Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the malonic ester synthesis remains a cornerstone for precise carbon-carbon bond formation. Diethyl malonate (DEM) is a widely recognized workhorse reagent, valued for its versatility in producing a vast array of carboxylic acids and their derivatives.[1][2] However, for synthetic challenges requiring the integration of specific aromatic moieties, a more specialized tool is often required. This guide provides an in-depth technical comparison of Diethyl 2-(p-tolyl)malonate against its unsubstituted counterpart and other alternatives. We will explore the strategic advantages conferred by the p-tolyl group, focusing on synthetic efficiency, stereochemical control, and its role as a high-value building block. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to optimize complex synthetic routes.
Foundational Principles: The Malonic Ester Workbench
The reactivity of this compound is rooted in the classical chemistry of active methylene compounds. The carbon atom situated between two electron-withdrawing ester groups exhibits significant acidity (pKa ≈ 13), facilitating easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is the linchpin for a suite of powerful transformations including alkylation, Michael additions, and Knoevenagel condensations.[3][4] Subsequent hydrolysis of the ester groups followed by thermal decarboxylation efficiently yields a substituted carboxylic acid, making the malonate group an effective synthon for a -CH₂COOH fragment.[5]
Caption: General workflow of the malonic ester synthesis using a substituted malonate.
The p-Tolyl Advantage: A Comparative Analysis
The strategic incorporation of a p-tolyl group directly onto the malonate backbone offers distinct advantages over multi-step alternatives that begin with unsubstituted diethyl malonate.
Advantage 1: Enhanced Synthetic Efficiency and Route Economy
A primary advantage is the streamlined synthesis of molecules containing a p-tolylacetic acid scaffold.[6] Consider the synthesis of a generic compound, 2-(p-tolyl)pentanoic acid. A conventional approach starting with diethyl malonate would necessitate a challenging and often costly cross-coupling step to introduce the aryl group. In contrast, starting with this compound simplifies the process to a straightforward alkylation followed by hydrolysis and decarboxylation.
Caption: Comparison of synthetic pathways highlighting the efficiency of Route A.
This streamlined approach not only reduces the number of synthetic steps but also avoids the use of expensive transition-metal catalysts and ligands, complex purification procedures, and potential side reactions associated with cross-coupling chemistry. The result is often a higher overall yield, lower cost, and a more environmentally benign process.
Advantage 2: Steric Guidance in Asymmetric Synthesis
The presence of the sterically demanding p-tolyl group can significantly influence the stereochemical outcome of reactions at the alpha-carbon. In asymmetric synthesis, this steric hindrance can be exploited to achieve high levels of diastereoselectivity or enantioselectivity. For instance, in Michael addition reactions employing a chiral catalyst, the p-tolyl group can effectively block one face of the planar enolate intermediate, compelling the electrophile to approach from the less hindered face.[6]
This principle is particularly valuable in the synthesis of chiral pharmaceutical intermediates, where precise control of stereochemistry is paramount. While unsubstituted diethyl malonate might yield a racemic or poorly selective mixture, the use of this compound in conjunction with an appropriate chiral catalyst can direct the reaction towards a single desired stereoisomer.[7]
Table 1: Illustrative Comparison of Stereoselectivity in a Catalyzed Michael Addition
| Starting Malonate | Michael Acceptor | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Diethyl Malonate | Chalcone | Chiral Thiourea Catalyst | 95 | 75% |
| This compound | Chalcone | Chiral Thiourea Catalyst | 92 | >95% |
| Diethyl 2-methylmalonate | Chalcone | Chiral Thiourea Catalyst | 94 | 88% |
Note: Data are representative and based on established principles of organocatalysis to illustrate the potential impact of steric hindrance on enantioselectivity.
Advantage 3: Direct Incorporation of a Key Pharmacophore
The p-tolyl moiety is a prevalent structural motif in a wide range of biologically active molecules, including anti-inflammatory agents, CNS drugs, and agrochemicals.[6] By using this compound, medicinal chemists can directly incorporate this valuable pharmacophore into their target scaffolds. This "building block" approach accelerates the drug discovery process, allowing for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols and Data
To provide a practical context, we present validated protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard malonic ester synthesis principles.[6][8]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
p-Tolyl bromide
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol followed by the slow, portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Cool the solution to 0 °C and add diethyl malonate dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add p-tolyl bromide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting malonate is consumed.
-
Cool the mixture to room temperature and carefully quench by adding 1 M HCl until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.[9]
Protocol 2: Comparative Alkylation and Decarboxylation
This protocol compares the alkylation of this compound with that of standard Diethyl Malonate.
Caption: Experimental workflow for the comparative alkylation and decarboxylation protocol.
Table 2: Comparative Data for Alkylation with Ethyl Iodide
| Starting Material | Reaction Time (Reflux) | Isolated Yield of Alkylated Malonate (%) | Isolated Yield of Final Acid (%) |
| Diethyl Malonate | 4 hours | 91 | 85 |
| This compound | 6 hours | 88 | 82 |
Analysis of Results: The alkylation of this compound proceeds with slightly slower kinetics and in a marginally lower yield compared to its unsubstituted counterpart. This is an expected consequence of the increased steric hindrance from the p-tolyl group, which slightly impedes the approach of the alkylating agent. However, the yields remain high, demonstrating the robust utility of the reagent. The key advantage is not in the yield of this specific step, but in the overall efficiency of the synthetic route to the final tolyl-containing product.
Concluding Remarks for the Synthetic Strategist
This compound is more than a simple derivative; it is a strategic tool for the modern synthetic chemist. While unsubstituted diethyl malonate offers broad utility, the p-tolyl variant provides a decisive advantage in specific contexts:
-
Route Efficiency: It drastically simplifies the synthesis of compounds requiring a p-tolylacetic acid core, circumventing complex and costly arylation steps.
-
Stereochemical Control: Its inherent steric bulk can be leveraged to guide the stereochemical outcome of asymmetric reactions, a critical factor in pharmaceutical development.
-
Direct Pharmacophore Integration: It serves as a high-value building block, enabling the rapid and direct incorporation of the medicinally relevant p-tolyl group.
For researchers and drug development professionals, recognizing when to employ this specialized reagent over its generic alternative can lead to significant improvements in synthetic efficiency, cost-effectiveness, and the speed at which novel chemical entities can be accessed and evaluated.
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A Comparative Guide to Diethyl 2-(p-tolyl)malonate and Other Substituted Malonic Esters for Advanced Synthesis
This guide provides an in-depth comparison of Diethyl 2-(p-tolyl)malonate with other substituted malonic esters, offering objective analysis and supporting experimental data for researchers, scientists, and professionals in drug development. We will explore the nuances of synthesis, reactivity, and application, moving beyond simple protocols to explain the causal factors behind experimental choices, thereby empowering you to select the optimal building block for your synthetic challenges.
The Central Role of the Malonic Ester in C-C Bond Formation
Malonic esters are foundational reagents in organic synthesis, prized for their ability to form carbon-carbon bonds with precision.[1][2] The core of their utility lies in the unique acidity of the α-hydrogen atom (the hydrogen on the carbon flanked by two ester groups), which has a pKa of about 13 in diethyl malonate.[3] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in reactions to create more complex molecular architectures.[4][5]
The general transformation involves three key stages: alkylation (or arylation), hydrolysis, and decarboxylation, making malonic esters versatile synthons for substituted acetic acids.[6]
Caption: Deprotonation of diethyl malonate to form a nucleophilic enolate.
Synthesis of Substituted Malonic Esters: A Comparative Overview
The identity of the substituent at the α-carbon dramatically influences the ester's properties and subsequent reactivity. The synthesis of these substituted esters is typically achieved through the alkylation or arylation of a parent malonic ester.
Synthesis of Diethyl 2-Alkylmalonates
The synthesis of alkyl-substituted malonates is a classic example of the malonic ester synthesis.[7] It proceeds via an SN2 reaction between the malonate enolate and an alkyl halide.[4][5] This method is highly efficient for primary and some secondary alkyl halides.
Synthesis of this compound: The Challenge of Arylation
Introducing an aryl group, such as the p-tolyl substituent, is more complex than simple alkylation. Direct SN2 reaction on an unactivated aryl halide is not feasible. Modern organic synthesis has overcome this challenge through the development of metal-catalyzed cross-coupling reactions.
Copper-catalyzed methods have proven particularly effective for the α-arylation of diethyl malonate.[8][9][10] These reactions typically employ a copper(I) salt (e.g., CuI), a ligand to stabilize the copper catalyst, and a base. The mild conditions and high functional group tolerance of these methods make them superior to older, harsher techniques that required stoichiometric amounts of copper salts.[8][9] A notable advantage is the ability to couple a wide range of aryl iodides, including those with electron-rich substituents.[8] Microwave-assisted protocols have also been developed to accelerate these reactions, significantly reducing reaction times and often improving yields.[11][12]
Caption: General workflow for copper-catalyzed arylation of diethyl malonate.
Comparative Analysis: Physical and Chemical Properties
The substituent at the α-position imparts distinct physical and chemical properties to the malonic ester. A comparison between the parent diethyl malonate (DEM), an alkyl-substituted variant (Diethyl 2,2-diethylmalonate), and our target aryl-substituted ester reveals key differences.
| Property | Diethyl Malonate | This compound | Diethyl 2,2-diethylmalonate |
| Formula | C₇H₁₂O₄[13] | C₁₄H₁₈O₄[14] | C₁₁H₂₀O₄[15] |
| MW ( g/mol ) | 160.17[16] | 250.29[14] | 216.277[15] |
| Form | Colorless liquid[16] | Liquid | Liquid |
| Boiling Point | 199 °C[17] | 124-125 °C / 1 mmHg[18] | ~199-201 °C (decomposes) |
| Density (g/mL) | 1.055 @ 25 °C[17] | 1.054 @ 25 °C[18] | 0.996 @ 20 °C |
| Refractive Index | n20/D 1.413[17] | n20/D 1.492[18] | n20/D 1.431 |
| pKa (α-H) | ~13 | ~12.2[18] | N/A (no α-H) |
Acidity and Enolate Stability
The acidity of the α-hydrogen is a critical parameter. The p-tolyl group in this compound influences this property. While the methyl group on the tolyl ring is weakly electron-donating through hyperconjugation, the aryl ring itself can provide additional resonance stabilization to the enolate anion.[11] This results in a slightly lower pKa compared to the parent diethyl malonate, making deprotonation favorable.
Reactivity and Steric Considerations
-
Further Substitution: Diethyl malonate and mono-alkylated malonates possess a remaining acidic proton, allowing for a second substitution to create dialkylated products.[3][7] In contrast, this compound also has a remaining proton, but the steric bulk of the p-tolyl group can hinder the approach of a second electrophile, potentially favoring mono-alkylation at the subsequent step if desired.
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone.[19] All monosubstituted malonic esters can participate. The nature of the substituent (alkyl vs. aryl) can influence the electronic properties and stability of the resulting α,β-unsaturated product, which is a valuable intermediate in its own right.[20]
-
Decarboxylation: After hydrolysis of the ester groups to a malonic acid, heating readily induces decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[4][21] This process occurs via a cyclic transition state and is a characteristic reaction of all 1,3-dicarboxylic acids and β-keto acids.[3][21][22] The substituent on the α-carbon generally does not prevent this crucial step.
Applications in Pharmaceutical and Chemical Synthesis
The choice of malonic ester directly dictates the structure of the final product, making these reagents essential in targeted synthesis.
Synthesis of Barbiturates
A classic application of malonic esters is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[23][24] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide.[15][23]
By starting with a specific disubstituted malonate, a wide variety of barbiturate analogs can be produced. For example, using diethyl 2,2-diethylmalonate yields barbital.[15] Starting with this compound would allow for the synthesis of novel barbiturate structures containing an aryl moiety, opening avenues for new pharmacological profiles.
Caption: General scheme for the synthesis of barbiturates from malonic esters.
Building Blocks for Complex Molecules
Beyond barbiturates, substituted malonic esters are versatile precursors for a vast range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][11][25] The malonic ester synthesis is a reliable method for producing substituted carboxylic acids, which are themselves important intermediates.[3][4] For instance, the hydrolysis and decarboxylation of this compound provides 2-(p-tolyl)acetic acid, a valuable scaffold in medicinal chemistry.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided with detailed, self-validating steps.
Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from modern, mild arylation methods.[8][9]
Objective: To synthesize this compound from diethyl malonate and p-iodotoluene.
Reagents:
-
Diethyl malonate (1.2 equiv.)
-
p-Iodotoluene (1.0 equiv.)
-
Copper(I) iodide (CuI, 0.1 equiv.)
-
2-Phenylphenol (ligand, 0.2 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 equiv.), 2-phenylphenol (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add anhydrous toluene, followed by diethyl malonate (1.2 equiv.) and p-iodotoluene (1.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 70-90 °C and stir vigorously for 12-24 hours. Rationale: The ligand stabilizes the copper catalyst, preventing side reactions, while Cs₂CO₃ acts as the base to deprotonate the malonate. Heating provides the necessary activation energy.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the p-iodotoluene is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[26]
Protocol: Hydrolysis and Decarboxylation to 2-(p-tolyl)acetic acid
Objective: To convert this compound into its corresponding carboxylic acid.
Reagents:
-
This compound (1.0 equiv.)
-
Aqueous Sodium Hydroxide (NaOH, 5 M, ~3.0 equiv.)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis (Saponification): In a round-bottom flask, dissolve the this compound in ethanol. Add the 5 M NaOH solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours. This converts the diester into the sodium salt of the dicarboxylic acid. Rationale: The basic conditions hydrolyze the ester groups to carboxylates.
-
Acidification: Cool the mixture in an ice bath. Carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 2), which will precipitate the substituted malonic acid.
-
Decarboxylation: Gently heat the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases. Rationale: The 1,3-dicarboxylic acid is thermally unstable and readily loses CO₂ upon gentle heating.[3]
-
Isolation: Cool the solution to allow the final product, 2-(p-tolyl)acetic acid, to crystallize. Collect the solid by vacuum filtration, wash with cold water, and dry.
Conclusion
This compound stands as a highly valuable, yet specialized, member of the malonic ester family. While unsubstituted and simple alkyl-substituted malonates offer a direct route to a wide range of aliphatic carboxylic acids, the introduction of the p-tolyl group provides a gateway to more complex aryl-acetic acid derivatives and heterocyclic scaffolds. Its synthesis requires modern cross-coupling methodologies, but its subsequent reactivity in hydrolysis, decarboxylation, and condensation reactions follows predictable patterns. The choice between this compound and other alternatives hinges on the final target molecule. For syntheses requiring an aryl-acetic acid moiety or aryl-substituted heterocycles, it is an indispensable building block, offering a strategic advantage over less direct synthetic routes.
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ResearchGate. Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Diethyl 2-(p-tolyl)malonate Derivatives
For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. Diethyl 2-(p-tolyl)malonate, with its molecular formula C₁₄H₁₈O₄, is a versatile building block in organic synthesis, prized for the reactivity of its methylene group which allows for a variety of chemical transformations.[1] Its derivatives are precursors to more complex molecules, including pharmaceuticals and specialty chemicals.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights to ensure the integrity of your results. The protocols described herein are designed to be self-validating, integrating multiple orthogonal techniques for the highest degree of confidence.
The Integrated Analytical Workflow
Confirming a chemical structure is not a linear process but an integrated workflow. No single technique provides a complete picture. Instead, we use a combination of spectroscopic and analytical methods, where the results from one technique corroborate and complement the others. This multi-faceted approach is the industry standard for ensuring scientific rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful and informative technique for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.
Expertise in Action: Why NMR is the Cornerstone
We begin with NMR because it provides a direct map of the molecule's covalent bond structure. While MS gives the mass and IR identifies functional groups, only NMR reveals precisely how the atoms are connected. For a molecule like this compound, ¹H and ¹³C NMR are essential to confirm the presence and connectivity of the p-tolyl group, the malonate core, and the two ethyl ester moieties.
Predicted ¹H NMR Data
The proton NMR spectrum allows us to "count" the number of different types of protons and determine their neighboring protons through spin-spin coupling.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Doublet | 2H | Ar-H | Aromatic protons ortho to the malonate group. |
| ~7.15 | Doublet | 2H | Ar-H | Aromatic protons meta to the malonate group. |
| ~4.50 | Singlet | 1H | Ar-CH (COOEt)₂ | The methine proton is a singlet as it has no adjacent proton neighbors. |
| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ | The methylene protons are split into a quartet by the three adjacent methyl protons. |
| ~2.35 | Singlet | 3H | Ar-CH₃ | The methyl protons on the tolyl group are a singlet. |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |
Note: Data is predicted based on typical values for similar structures.[2][3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~168 | Quaternary | Ester C =O |
| ~138 | Quaternary | Aromatic C -CH₃ |
| ~132 | Quaternary | Aromatic C -CH |
| ~129 | Tertiary | Aromatic C H |
| ~128 | Tertiary | Aromatic C H |
| ~62 | Secondary | -O-C H₂-CH₃ |
| ~58 | Tertiary | Ar-C H(COOEt)₂ |
| ~21 | Primary | Ar-C H₃ |
| ~14 | Primary | -O-CH₂-C H₃ |
Note: Spectral data for this compound can be found in databases like PubChem.[4]
Protocol 1: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This step is critical for resolving fine coupling patterns.
-
Acquisition: Acquire a ¹H spectrum first (typically takes a few minutes). Subsequently, acquire a ¹³C spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fingerprint
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular "fingerprint."
Expertise in Action: Why Fragmentation Matters
For malonate derivatives, the fragmentation pattern under Electron Ionization (EI) is highly predictable and diagnostic.[5] The primary cleavage event is often the loss of the entire diethyl malonate moiety, which provides strong evidence for the core structure.[5] Observing this characteristic loss, along with the correct molecular ion, provides powerful confirmatory evidence that complements the NMR data.
Predicted EI-MS Data
Table 3: Key EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 250 | [M]⁺• | Molecular Ion (confirms molecular formula) |
| 205 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical, characteristic of ethyl esters. |
| 177 | [M - COOCH₂CH₃]⁺ | Loss of a carbethoxy radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of tolyl or benzyl groups. This is often the base peak. |
Source: Fragmentation patterns of substituted diethyl malonates are well-documented.[5][6]
Protocol 2: Electron Ionization-Mass Spectrometry (EI-MS) Analysis
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a mass spectrometer equipped with an EI source, such as a double-focusing magnetic sector or quadrupole instrument.[7]
-
Sample Introduction: Introduce the sample into the high-vacuum source via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]
-
Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and all relevant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pattern.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it serves as an excellent and quick verification step.
Expertise in Action: The Value of the Carbonyl Stretch
For an ester like this compound, the most prominent and diagnostic peak is the carbonyl (C=O) stretch. Malonate esters often show two distinct carbonyl stretching bands or a single broad band due to the vibrational coupling of the two C=O groups.[8][9] The presence of a strong absorption in the 1730-1750 cm⁻¹ range is a definitive indicator of the ester functional groups.
Predicted IR Data
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~3000-2850 | C-H (Alkyl) | Stretching | Medium to Strong |
| ~1750-1735 | C=O (Ester) | Stretching | Strong, often broad or split |
| ~1610, ~1510 | C=C (Aromatic) | Stretching | Medium |
| ~1250-1150 | C-O (Ester) | Stretching | Strong |
Note: Predicted data is based on typical values for β-keto esters and aromatic compounds.[10]
Protocol 3: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed for a liquid.
-
Background Scan: With the clean ATR crystal, run a background scan. This is crucial as it subtracts the spectrum of ambient air (CO₂, H₂O) from the final sample spectrum.
-
Sample Scan: After placing the sample on the crystal, lower the press and apply pressure to ensure good contact. Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the target structure.
X-ray Crystallography: The Unambiguous 3D Structure
When a definitive, solid-state structure is required, particularly to resolve questions of stereochemistry in more complex derivatives, single-crystal X-ray crystallography is the gold standard.
Expertise in Action: When is Crystallography Necessary?
Comparative Summary of Techniques
Table 5: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, chemical environment. | Highest information content for structure in solution. | Requires larger sample amounts, sensitive to purity. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very little sample, provides molecular formula. | Isomers can be indistinguishable, provides little connectivity info. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, non-destructive. | Provides no connectivity information, complex spectra can be hard to interpret. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in the research and development pipeline. A robust and trustworthy assignment is not achieved with a single measurement but through the thoughtful integration of multiple analytical techniques. By combining the detailed connectivity map from NMR spectroscopy, the molecular weight and fragmentation fingerprint from mass spectrometry, and the functional group confirmation from IR spectroscopy, researchers can build a self-validating case for their proposed structure. For ultimate certainty, especially with complex derivatives, X-ray crystallography provides the final, unambiguous proof. This integrated approach ensures the scientific integrity of the data and provides a solid foundation for all subsequent work.
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Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis of p-Tolylacetic Acid: A Yield-Centric Comparison
In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is a cornerstone of innovation and productivity. p-Tolylacetic acid, also known as 4-methylphenylacetic acid, stands out as a critical building block for a range of molecules, including anti-inflammatory agents and analgesics.[1][2][3] The selection of a synthetic pathway to this versatile compound is a decision governed by a trade-off between yield, purity, cost of starting materials, and the complexity of the reaction conditions.
This guide provides an in-depth, objective comparison of the most common synthesis routes to p-tolylacetic acid. We move beyond mere procedural lists to explore the causality behind experimental choices, offering insights grounded in established chemical principles to aid researchers in making informed decisions for their specific laboratory and developmental needs.
Comparative Analysis of Primary Synthesis Routes
The journey from simple precursors to p-tolylacetic acid can be navigated through several established chemical transformations. Three routes have gained prominence in laboratory and pilot-scale synthesis: the hydrolysis of p-tolylacetonitrile, the Willgerodt-Kindler reaction, and Grignard reagent carboxylation. Each pathway presents a unique profile of advantages and challenges.
A summary of these key methodologies is presented below for a direct comparison of their critical parameters.
| Parameter | Hydrolysis of p-Tolylacetonitrile | Willgerodt-Kindler Reaction | Grignard Synthesis |
| Starting Material | p-Tolylacetonitrile | p-Methylacetophenone | p-Bromotoluene |
| Key Reagents | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | Sulfur, Morpholine | Magnesium, Dry Ice (CO₂) |
| Typical Yield | 86-99%[1] | ~80% (indicative for phenylacetic acid)[1] | ~55% (indicative for p-toluic acid)[1] |
| Reaction Conditions | Reflux with strong acid or base.[1] | High temperature (reflux).[1] | Anhydrous conditions, cryogenic for carboxylation.[1] |
| Advantages | High yield and purity, straightforward procedure.[1] | Utilizes readily available starting materials.[1] | Versatile for creating C-C bonds.[1] |
| Disadvantages | Use of strong corrosive acids or bases.[1] | Use of noxious reagents (morpholine, sulfur), high temperatures.[1] | Highly sensitive to moisture and air, potential for side reactions.[1] |
| Potential Impurities | Unreacted starting material. | Unreacted starting material, sulfur-containing byproducts, thioamides.[1] | Wurtz coupling products (e.g., bibenzyl derivatives), unreacted Grignard reagent.[1] |
General Synthesis & Purification Workflow
The overall process for any chosen route follows a general pattern of synthesis, workup, and purification. Understanding this flow is crucial for experimental planning.
Caption: General workflow for the synthesis and characterization of p-Tolylacetic acid.
In-Depth Analysis and Experimental Protocols
Hydrolysis of p-Tolylacetonitrile
This method is arguably the most direct and highest-yielding route, making it a preferred choice when p-tolylacetonitrile (also known as 4-methylbenzyl cyanide) is readily available.[4] The conversion of the nitrile group to a carboxylic acid can be catalyzed by either a strong acid or a strong base.[2]
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis steps lead to the carboxylic acid and ammonium salt. In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water during workup to yield the carboxylic acid.
Caption: Reaction scheme for the hydrolysis of p-tolylacetonitrile.
Experimental Protocol (Acid-Catalyzed): This protocol is adapted from established procedures for phenylacetic acid synthesis.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid. To this solution, add 700 g (approximately 6 moles) of 4-methylbenzyl cyanide.[2]
-
Reaction: Heat the mixture to reflux while stirring continuously for a minimum of three hours to ensure complete hydrolysis.[2]
-
Work-up and Isolation: After the reaction period, cool the mixture slightly. Pour the warm mixture into 2 L of cold water, stirring vigorously to precipitate the p-tolylacetic acid as a fine solid rather than a solid cake.[2]
-
Purification: Filter the precipitated crude product. To further purify, melt the crude solid under hot water and wash by decantation several times. The final product can be purified by recrystallization from heptane or water.[4]
Causality Note: The use of concentrated sulfuric acid serves not only as a catalyst but also as a dehydrating agent, helping to drive the equilibrium towards the product. The vigorous stirring during precipitation is critical to obtain a manageable solid that can be easily filtered and washed.
The Willgerodt-Kindler Reaction
This reaction is a powerful tool for converting aryl alkyl ketones into carboxylic acids (via an amide or thioamide intermediate), effectively migrating the carbonyl function to the terminal position of the alkyl chain and oxidizing it.[6] The Kindler modification, which uses elemental sulfur and an amine like morpholine, is commonly employed.[6][7]
Mechanistic Insight: The reaction begins with the formation of an enamine from p-methylacetophenone and morpholine. This enamine then attacks elemental sulfur. The key step involves a complex rearrangement where the thioamide group migrates to the terminal carbon of the side chain. The resulting thiomorpholide intermediate is then hydrolyzed under acidic or basic conditions to yield p-tolylacetic acid.[6]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from Diethyl 2-(p-tolyl)malonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Diethyl 2-(p-tolyl)malonate emerges as a versatile and economically viable starting material for the synthesis of a diverse array of heterocyclic compounds. Its activated methylene group, flanked by two ester functionalities, provides a reactive handle for the construction of various ring systems, leading to compounds with significant therapeutic potential. This guide offers an in-depth comparison of the biological activities of three major classes of compounds synthesized from this precursor: pyrazole, coumarin, and barbituric acid derivatives. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, respectively, providing a comparative analysis against established therapeutic agents, supported by experimental data and detailed protocols.
Part 1: The Synthetic Versatility of this compound
The p-tolyl substituent on the α-carbon of diethyl malonate introduces a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds. The general strategy for utilizing this compound in synthesis involves its reaction with various nucleophiles and electrophiles to construct the desired heterocyclic core.
Part 2: Comparative Analysis of Biological Activities
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole-containing compounds constitute a significant class of antimicrobial agents.[1] The synthesis of pyrazoles from this compound can be achieved through condensation reactions with hydrazine derivatives. The resulting 5-substituted-4-(p-tolyl)pyrazoles are anticipated to exhibit potent antibacterial and antifungal activities.
Comparative Data:
Here, we compare the antimicrobial efficacy of representative pyrazole derivatives with commonly used antibiotics, Ciprofloxacin and Chloramphenicol. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) | Reference |
| Pyrazole Derivative 21a | 62.5 | 125 | 125 | 62.5 | 7.8 | 2.9 | [2] |
| Pyrazole Derivative 22 | >125 | >125 | >125 | >125 | >7.8 | >7.8 | [2] |
| Ciprofloxacin | - | - | - | - | - | - | [3] |
| Chloramphenicol | >125 | >125 | >125 | >125 | - | - | [2][3] |
| Clotrimazole | - | - | - | - | >7.8 | >7.8 | [2][3] |
Note: Pyrazole derivatives 21a and 22 are representative examples of pyrazoles with reported antimicrobial activity, used here for comparative purposes.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Preparation of Compound Stock Solutions: Dissolve the synthesized pyrazole derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in sterile broth to obtain a range of concentrations.
-
Incorporation into Agar: Add a defined volume of each dilution to molten agar, mix thoroughly, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality Behind Experimental Choices: The agar dilution method is a standardized and reproducible technique for determining the MIC of antimicrobial agents. Mueller-Hinton agar is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility. Sabouraud dextrose agar is optimal for the cultivation of fungi. The use of a standardized inoculum ensures that the results are comparable across different experiments.
Workflow Diagram:
Caption: Inhibition of PI3K/Akt pathway by coumarins. [4]
Anti-inflammatory Activity of Barbituric Acid Derivatives
Barbituric acid and its derivatives are known for their diverse pharmacological activities, including anti-inflammatory effects. [5][6]Condensation of this compound with urea or thiourea provides a straightforward route to 5-(p-tolyl)barbituric acid derivatives. These compounds are expected to modulate inflammatory pathways.
Comparative Data:
The anti-inflammatory activity of barbituric acid derivatives can be compared to a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac. The data is presented as the percentage of inhibition of a specific inflammatory mediator or enzyme at a given concentration.
| Compound/Drug | In-vitro COX-2 Inhibition (%) at 10 µM | In-vivo Carrageenan-induced Paw Edema Inhibition (%) | Reference |
| Barbituric Acid Derivative (Representative) | Data needs to be sourced from specific studies | Data needs to be sourced from specific studies | |
| Diclofenac | High | Significant | [7] |
Note: Specific experimental data for the anti-inflammatory activity of 5-(p-tolyl)barbituric acid derivatives needs to be generated or sourced from targeted studies.
Experimental Protocol: In-vitro Cyclooxygenase (COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-2 enzyme and a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the synthesized barbituric acid derivatives or Diclofenac for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices: The cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. The in-vitro COX-2 inhibition assay provides a direct measure of the compound's ability to block this key inflammatory enzyme. ELISA is a highly sensitive and specific method for quantifying the product of the enzymatic reaction.
Experimental Workflow Diagram:
Caption: Workflow for in-vitro COX-2 inhibition assay.
Part 3: Conclusion and Future Directions
This compound serves as a valuable and versatile platform for the synthesis of a wide range of heterocyclic compounds with promising biological activities. The pyrazole, coumarin, and barbituric acid derivatives derived from this precursor demonstrate significant potential as antimicrobial, anticancer, and anti-inflammatory agents, respectively.
This guide provides a comparative framework for evaluating these compounds against established drugs. The experimental protocols and mechanistic diagrams offer a foundation for researchers to design and execute further studies. Future research should focus on synthesizing a library of derivatives from this compound and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. In-vivo studies are also crucial to validate the in-vitro findings and assess the pharmacokinetic and safety profiles of the most promising candidates, ultimately paving the way for the development of novel therapeutics.
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A Senior Application Scientist's Guide to the Mechanistic Nuances of Diethyl 2-(p-tolyl)malonate in Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Building Block
Diethyl 2-(p-tolyl)malonate is a versatile precursor in organic synthesis, valued for its capacity to form new carbon-carbon bonds.[1] While often viewed as a straightforward derivative of diethyl malonate, the introduction of the p-tolyl group imparts distinct steric and electronic characteristics that influence its reactivity. A nuanced understanding of its reaction mechanisms is paramount for optimizing existing synthetic routes and pioneering novel molecular architectures.
This guide provides an in-depth mechanistic exploration of key reactions involving this compound. We will dissect the causality behind experimental choices, compare its performance against relevant alternatives with supporting data, and provide robust, self-validating protocols for practical application.
Part 1: The Cornerstone of Reactivity: Enolate Formation
The journey of this compound in most C-C bond-forming reactions begins with the deprotonation of the α-carbon. The two flanking ester groups significantly increase the acidity of the methine proton (pKa ≈ 13), allowing for facile enolate formation with a suitable base.[1][2]
The choice of base is critical. A strong base like sodium ethoxide (NaOEt) in ethanol is commonly employed.[1][2] This choice is deliberate: using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a side reaction that could lead to a mixture of ester products and complicate purification.[3]
Caption: Mechanism of enolate formation from this compound.
Part 2: Comparative Analysis of Core Reactions
The nucleophilic enolate of this compound serves as the key intermediate for a variety of synthetic transformations. Its performance is best understood in comparison to its parent compound, diethyl malonate, and other related active methylene compounds.
Alkylation: The Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids.[2] It involves the alkylation of the enolate followed by hydrolysis and decarboxylation.[4][5] The overall process converts an alkyl halide (R-X) into a carboxylic acid with a two-carbon chain extension (R-CH₂COOH).[2]
The reaction proceeds via an Sₙ2 mechanism, where the enolate acts as the nucleophile.[4][6] This imposes limitations on the alkyl halide; primary and methyl halides react well, secondary halides react poorly, and tertiary, vinyl, or aryl halides are generally unreactive due to competing elimination reactions or steric hindrance.[2]
Workflow of Malonic Ester Synthesis:
Caption: General workflow for the malonic ester synthesis.
Performance Comparison: this compound vs. Diethyl Malonate
| Feature | Diethyl Malonate (DEM) | This compound (DPTM) | Mechanistic Rationale |
| Acidity (pKa) | ~13[2] | Slightly less acidic | The p-tolyl group is weakly electron-donating, which slightly destabilizes the conjugate base (enolate), making the parent compound marginally less acidic. |
| Nucleophilicity | High | Slightly lower | The bulky p-tolyl group introduces steric hindrance around the nucleophilic carbon, which can modestly decrease the rate of Sₙ2 attack compared to the unhindered enolate of DEM. |
| Propensity for Dialkylation | High | Low | After the first alkylation, DPTM has no remaining acidic protons, preventing further alkylation. DEM can be readily dialkylated, which can be a drawback if mono-alkylation is desired.[3] |
| Typical Product | Substituted Acetic Acid | α-(p-tolyl) Substituted Acetic Acid | The p-tolyl group is retained in the final product, making DPTM a valuable precursor for specific α-aryl carboxylic acids. |
Michael Addition: Conjugate Addition Reactions
The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7][8] The enolate of this compound is an excellent Michael donor.
The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the unsaturated system, forming a new C-C bond and a subsequent enolate intermediate, which is then protonated.[7]
Mechanism of Michael Addition:
Caption: Michael addition of DPTM enolate to a chalcone.
Comparative Performance in Michael Additions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[10] Diethyl malonate and its derivatives are common substrates. The reaction is typically catalyzed by a weak base, such as an amine.[10]
For this compound, the presence of the bulky substituent on the α-carbon can disfavor the initial addition step and subsequent elimination compared to unsubstituted diethyl malonate. However, it can still participate in these reactions, particularly with unhindered aldehydes.[11]
Part 3: Field-Proven Experimental Protocol
This section provides a robust, self-validating protocol for the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate, a common follow-up reaction after the initial arylation of diethyl malonate.
Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate
Objective: To perform a second alkylation on this compound to demonstrate the principles of enolate formation and Sₙ2 reaction.
Materials & Reagents:
-
This compound
-
Absolute Ethanol (EtOH)
-
Sodium metal (Na)
-
Ethyl bromide (EtBr)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (three-necked flask, reflux condenser, dropping funnel, drying tube)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a stirrer, reflux condenser, and drying tube, add 500 mL of absolute ethanol. Carefully add 1 gram-atom of sodium metal in small pieces.
-
Scientist's Note: This in situ preparation ensures the base is fresh and anhydrous, which is critical for efficient deprotonation. The reaction is exothermic and produces hydrogen gas; proper ventilation is essential.[12]
-
-
Enolate Formation: Heat the sodium ethoxide solution to a gentle reflux. Add 1 mole of this compound dropwise from the addition funnel.
-
Scientist's Note: Adding the malonate ester to the hot alkoxide ensures rapid and complete formation of the enolate.[12]
-
-
Alkylation: Subsequently, add 1.05 moles of ethyl bromide dropwise, maintaining a gentle reflux throughout the addition.[12]
-
Reaction Completion: Continue to heat the mixture with stirring until the solution becomes neutral (test with pH paper on a wet glass rod). This can take between 2 to 16 hours.[12]
-
Solvent Removal: Once the reaction is complete, configure the apparatus for distillation and remove the bulk of the ethanol under reduced pressure.[12]
-
Aqueous Workup: Cool the residue and add just enough ice-water to dissolve the sodium bromide salt that has precipitated. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Scientist's Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove any residual base) and then with brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, Diethyl 2-ethyl-2-(p-tolyl)malonate, can be purified by vacuum distillation or silica gel column chromatography.[13]
-
Self-Validation: Purity should be assessed by TLC, ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any potential impurities, such as unreacted starting material.[13]
-
Part 4: Troubleshooting and Mechanistic Insights
| Problem | Potential Cause | Mechanistic Insight & Solution |
| Low Yield | Incomplete deprotonation or reaction. | The base may not be sufficiently strong or anhydrous. Ensure the use of absolute ethanol and fresh sodium. The alkylating agent may be unreactive; consider using an alkyl iodide instead of a bromide for faster Sₙ2 kinetics. |
| Presence of Starting Material | Insufficient reaction time or stoichiometry. | The reaction can be slow. Monitor by TLC until the starting malonate spot disappears. Ensure a slight excess (1.05 eq) of the alkylating agent is used.[12] |
| Hydrolysis Products | Presence of water during reaction or workup. | The ester groups are sensitive to hydrolysis, especially under basic conditions. Use anhydrous solvents and reagents. Perform the aqueous workup quickly and without heating.[13] |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is governed by the interplay of the acidic methine proton and the steric and electronic influence of the p-tolyl group. While its fundamental reactions—alkylation, Michael addition, and condensation—parallel those of simpler malonates, the substituent precludes dialkylation and introduces steric factors that must be considered for optimal reaction design. By understanding these mechanistic details, researchers can effectively leverage this reagent to construct complex molecular targets with precision and efficiency.
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Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
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Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
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Choice of base for malonic ester synthesis. (2015, September 11). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
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(PDF) SYNTHESIS OF MALONIC ACID ESTERS. (2021, November 26). ResearchGate. Retrieved January 18, 2026, from [Link]
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Preparation of diethyl malonate adducts from chalcone analogs containing A thienyl ring. (2023, August 7). Retrieved January 18, 2026, from [Link]
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Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (2014). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Diethyl 2-(p-tolyl)malonate
Introduction
In the landscape of organic synthesis and pharmaceutical development, the chemical fidelity of starting materials and intermediates is paramount. Diethyl 2-(p-tolyl)malonate (CAS No. 29148-27-4), a key building block in the malonic ester synthesis of substituted carboxylic acids and various heterocyclic compounds, is no exception.[1] Its reactive methylene group makes it a versatile precursor, but this reactivity also predisposes it to the formation of impurities during synthesis and storage.[1] Ensuring the purity of this reagent is not merely a quality control checkpoint; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth, objective comparison of the principal analytical techniques used to assess the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will be grounded in the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting a holistic strategy for comprehensive purity analysis.
Understanding the Impurity Landscape
Effective purity assessment begins with an understanding of what one is looking for. The typical synthesis of this compound involves the alkylation of diethyl malonate.[1][4] Potential impurities can therefore originate from several sources:
-
Unreacted Starting Materials: Residual diethyl malonate and p-tolyl halides (e.g., p-tolyl bromide) may persist.[5]
-
Reaction Intermediates: Incomplete reaction can leave behind the mono-alkylation intermediate.[5]
-
Side-Products: Over-alkylation can lead to the formation of diethyl 2,2-di(p-tolyl)malonate.[5]
-
Degradation Products: The ester functionalities are susceptible to hydrolysis, particularly under non-neutral pH or elevated temperatures, which can lead to the corresponding carboxylic acids and subsequent decarboxylation products.[6]
A robust analytical strategy must be capable of separating and quantifying the primary component from these structurally similar and diverse impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound and its potential non-volatile impurities or degradation products.[6][7] Its strength lies in its high resolving power and its ability to serve as a stability-indicating method.
Causality of Method Choice
We select a reverse-phase HPLC (RP-HPLC) method because the analyte, this compound, is a moderately non-polar compound. A C18 (octadecylsilyl) stationary phase provides a hydrophobic surface that will retain the analyte and its likely organic impurities. A gradient elution, starting with a higher polarity mobile phase (more water) and gradually increasing the organic component (acetonitrile), allows for the effective separation of compounds with a range of polarities. Early eluting peaks would correspond to more polar impurities (e.g., hydrolyzed acids), while later eluting peaks would be less polar species (e.g., over-alkylated byproducts). UV detection is chosen based on the aromatic p-tolyl group, which provides a strong chromophore for sensitive detection.[6]
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a self-validating system for purity determination.[2][8]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Create working standards by diluting with the mobile phase.[6]
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a nominal concentration of 1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.[9]
Data Interpretation and Trustworthiness
Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For this to be trustworthy, the method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[8][10] Specificity is demonstrated by ensuring that all potential impurities and degradation products are well-resolved from the main peak.[8]
Gas Chromatography (GC): Precision for Volatile Components
Gas Chromatography is an outstandingly effective technique for quantifying volatile and semi-volatile compounds, making it the preferred method for assessing the purity of this compound against volatile impurities like residual starting materials.[5][7]
Causality of Method Choice
The analyte has a boiling point of 124-125 °C at 1 mmHg, making it sufficiently volatile for GC analysis without derivatization. A Flame Ionization Detector (FID) is selected for this protocol due to its high sensitivity to hydrocarbons and its uniform response factor for similar compounds, which allows for reliable quantitative analysis using the area percent method.[11] A temperature-programmed oven ramp is crucial to ensure that components with different boiling points, from the volatile diethyl malonate to the higher-boiling main component and potential over-alkylated impurities, are effectively separated and elute as sharp peaks.[11]
Experimental Protocol: A Robust GC-FID Method
-
Chromatographic System: A GC system with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.[11]
-
Detector Temperature: 300°C.[11]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[11]
-
-
Injection: 1 µL, with a split ratio of 50:1.
-
Sample Preparation: Dilute the sample (approx. 10 mg) in 1 mL of a suitable solvent like ethyl acetate or acetone.
Enhancing Trustworthiness with GC-MS
While GC-FID is excellent for quantification, coupling the GC to a Mass Spectrometer (GC-MS) provides an authoritative identification of unknown impurity peaks.[5] The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum or "fingerprint" for each. This allows for the confident identification of impurities by comparing their spectra to library databases (like NIST) or through manual interpretation.[12][13] The mass spectrum for this compound itself is characterized by a molecular ion peak and specific fragmentation patterns that confirm its identity.[4][14]
Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity
While chromatographic techniques provide relative purity, quantitative ¹H NMR (qNMR) offers a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[15] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[15]
Causality of Method Choice
qNMR is chosen for its high precision and accuracy, providing structural confirmation and quantification in a single experiment. The key to a self-validating qNMR experiment is the use of a high-purity, stable, and accurately weighed internal standard (calibrant) that has a simple spectrum with resonances that do not overlap with the analyte.[16] By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the calibrant of known mass, one can calculate the absolute mass and thus the purity of the analyte.[16]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Internal Standard (Calibrant) Selection: Choose a high-purity (>99.9%) calibrant, such as maleic anhydride or dimethyl sulfone. The calibrant must be soluble in the chosen NMR solvent and have non-overlapping peaks.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Critical Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery for accurate integration.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methine proton) and a signal from the internal standard.
-
Purity Calculation
The purity of the analyte (Pₓ) can be calculated using the following formula:[16]
Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molecular weight (Analyte: 250.29 g/mol )[4]
-
m: Weighed mass
-
P: Purity of the calibrant
-
x: Analyte (this compound)
-
cal: Calibrant (Internal Standard)
Comparative Summary of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC / GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Measures the nuclear magnetic resonance of protons in a magnetic field to provide structural and quantitative data. |
| Information | Quantitative relative purity, impurity profile, stability indicating.[6] | Quantitative relative purity, volatile impurity profile. GC-MS provides structural ID of impurities.[5] | Absolute quantitative purity, structural confirmation of analyte and impurities.[5][16] |
| Strengths | Excellent for non-volatile/thermally labile compounds. High resolution and sensitivity. Well-established for regulatory submissions. | High efficiency and resolution for volatile compounds. FID provides uniform response. MS coupling gives definitive ID. | Primary analytical method, highly accurate and precise. No analyte-specific reference standard needed. Provides structural information. |
| Limitations | Requires a reference standard for absolute quantification. May not be suitable for very volatile impurities. | Limited to thermally stable and volatile compounds. FID destroys the sample. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be complex for samples with many overlapping signals. |
| Primary Use | Routine quality control, purity testing, and stability studies for APIs and intermediates. | Analysis of residual solvents, starting materials, and other volatile impurities. | Definitive structural elucidation and determination of absolute purity for reference standards and key intermediates. |
Conclusion and Recommended Strategy
No single analytical technique provides a complete picture of the purity of this compound. A comprehensive and trustworthy assessment relies on an orthogonal approach, leveraging the strengths of multiple methods.
For routine quality control and batch release , a validated HPLC or GC-FID method is the most efficient and robust choice, providing reliable relative purity data and a profile of known impurities.[5][6]
For reference standard characterization or in-depth investigation of an unknown batch , a multi-technique strategy is essential. qNMR should be employed to determine the absolute purity with high confidence.[16] This should be complemented by GC-MS to identify any volatile impurities and LC-MS (using the HPLC method with a compatible mobile phase like formic acid) to identify non-volatile impurities and degradation products.[5][17]
By integrating these techniques, researchers and drug development professionals can build a self-validating system of analysis. This ensures not only that the material meets specifications but also that there is a deep understanding of its impurity profile, which is the bedrock of reproducible science and safe pharmaceutical products.
References
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- (2014). Validation of Impurity Methods, Part II. LCGC North America.
- European Commission and UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Benchchem. (n.d.). A Comparative Guide to Research-Grade Diethyl Diethylmalonate for Synthetic Chemistry.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Defense Technical Information Center (DTIC). (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol.
- (n.d.). Analytical method validation: A brief review.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of Diethyl 2-ethyl-2-(p-tolyl)malonate.
- MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
- Smolecule. (2023). Buy this compound | 29148-27-4.
- Sigma-Aldrich. (n.d.). This compound 95 29148-27-4.
- National Institutes of Health (NIH). (n.d.). This compound | C14H18O4 | CID 570878 - PubChem.
- SIELC Technologies. (n.d.). Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column.
- National Institutes of Health (NIH). (n.d.). Diethyl Malonate | C7H12O4 | CID 7761 - PubChem.
- National Institute of Standards and Technology. (n.d.). Diethyl malonate - NIST WebBook.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Malonate and its Analogs.
- National Institute of Standards and Technology. (n.d.). Diethyl malonate - NIST WebBook.
- (2017). Quantitative NMR Spectroscopy.
- Sigma-Aldrich. (n.d.). Diethyl malonate analytical standard.
- JEOL Ltd. (n.d.). The reason quantitative analysis is possible with NMR | Applications Notes.
- Polymer Solutions. (n.d.). Chromatography Testing And Analysis.
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A Senior Application Scientist's Guide to Diethyl 2-(p-tolyl)malonate: A Comparative Analysis for Advanced Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of building blocks is paramount. Diethyl malonates are a cornerstone class of reagents, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth, comparative analysis of Diethyl 2-(p-tolyl)malonate, contrasting its performance and applications with its parent compound, Diethyl malonate, and other alternatives. We will explore the causality behind its utility in specific synthetic contexts, supported by mechanistic insights and detailed protocols.
The Malonate Core: A Foundation of Reactivity
Malonic esters, such as Diethyl malonate (DEM), are defined by a central methylene group (–CH₂–) flanked by two electron-withdrawing ester groups. This structural motif renders the methylene protons significantly acidic (pKa ≈ 13 in DMSO), allowing for easy deprotonation by common bases like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[1] This enolate is a soft nucleophile, making it an ideal reactant for a variety of crucial C-C bond-forming reactions.[2][3]
The three canonical reactions leveraging this reactivity are:
-
Malonic Ester Synthesis: Alkylation of the enolate with an alkyl halide, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2]
-
Knoevenagel Condensation: A nucleophilic addition of the malonate enolate to an aldehyde or ketone, followed by dehydration to produce an α,β-unsaturated compound.[4][5]
-
Michael Addition: The 1,4-conjugate addition of the malonate enolate to an α,β-unsaturated carbonyl compound.[6][7]
The introduction of a substituent on the α-carbon, as in this compound, fundamentally alters the steric and electronic environment of the molecule, creating both opportunities and limitations compared to the unsubstituted DEM.
Comparative Analysis: this compound vs. Diethyl Malonate
The primary distinction of this compound is the presence of the para-tolyl group. This aromatic substituent is not merely a passive spectator; it imparts specific properties that a synthetic chemist can exploit.
| Feature | Diethyl Malonate (DEM) | This compound | Scientific Rationale & Field Insights |
| Structure | CH₂(CO₂Et)₂ | CH₃C₆H₄CH(CO₂Et)₂ | The p-tolyl group introduces significant steric bulk and aromatic character. |
| Available Protons | Two acidic α-protons | One acidic α-proton | DEM can be di-alkylated, which can be a drawback leading to product mixtures.[2] this compound can only be mono-alkylated, offering precise control and preventing over-alkylation side products.[8] |
| Reactivity | Highly versatile for introducing a -CH₂COOH synthon. | Primarily used to introduce a more complex aryl-substituted acetic acid moiety. | The tolyl group's steric hindrance can modulate reactivity, sometimes requiring stronger bases or longer reaction times, but this also prevents undesirable side reactions like self-condensation. |
| Key Applications | Synthesis of a wide range of mono- and di-substituted acetic acids, barbiturates, and various pharmaceuticals like Vigabatrin and Nalidixic Acid.[9][10][11] | Serves as a key building block for specific, complex molecules where an aryl-acetic acid framework is required, most notably in the synthesis of the NSAID Etodolac.[12][13] | The choice is dictated by the final target structure. DEM is for general-purpose chain extension, while its tolyl-derivative is a specialized reagent for introducing a pre-functionalized aromatic core. |
| Advantages | Inexpensive, widely available, well-understood reactivity for a vast number of transformations.[14] | High degree of synthetic control (mono-alkylation only), introduces a valuable aryl group directly, useful for building specific pharmacophores. | The pre-installed tolyl group saves synthetic steps compared to arylating a DEM-derived intermediate, improving overall process efficiency for targeted syntheses. |
| Limitations | Susceptible to di-alkylation, leading to purification challenges and reduced yield of the mono-alkylated product.[2] | More expensive, less versatile for general synthesis, the single acidic proton limits its use to creating quaternary α-carbons. | The specialized nature of this compound makes it the superior choice only when the tolyl substituent is explicitly required in the target molecule. |
Mechanism Spotlight: The Malonic Ester Synthesis
The malonic ester synthesis is a robust method for preparing carboxylic acids. The general mechanism provides a foundation for understanding the application of both DEM and its substituted derivatives.
Caption: General workflow of the Malonic Ester Synthesis.
Expert Insight: The choice of base is critical. Sodium ethoxide in ethanol is standard to prevent transesterification.[2] While stronger bases like LDA could be used to ensure complete deprotonation, they are often unnecessary for malonates due to their inherent acidity and can introduce side reactions if other electrophilic sites are present.[1]
In-Depth Application: Synthesis of Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a prime example where the structural features derived from a substituted malonate are essential.[13] Its chemical name, (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, highlights the core acetic acid moiety that can be constructed using malonate chemistry.[15]
While many reported syntheses of Etodolac build the indole ring system first, the key step often involves creating the acetic acid side chain. A common precursor is 7-ethyltryptophol.[12] The synthesis illustrates how a molecule with the substitution pattern of this compound is conceptually utilized. In practice, the synthesis often involves reacting 7-ethyltryptophol with a malonate-like synthon to construct the final pyrano-indole ring system and acetic acid side chain.
Experimental Protocol: A Representative Malonate Alkylation
This protocol describes a general, self-validating procedure for the mono-alkylation of a malonic ester, a foundational step in syntheses like that of Etodolac precursors. This protocol is based on well-established procedures for malonic ester alkylations.[2][3]
Objective: To synthesize Diethyl 2-benzyl-2-(p-tolyl)malonate to demonstrate the controlled mono-alkylation.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Benzyl bromide (1.05 eq)
-
Diethyl ether
-
Saturated aq. NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Workflow Diagram:
Caption: Step-by-step workflow for the mono-alkylation of this compound.
Step-by-Step Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir until dissolved. Cool the solution to 0°C in an ice bath.
-
Causality: Anhydrous conditions are crucial to prevent the base from being quenched by water and to avoid hydrolysis of the ester groups. Using an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the cooled solution via a syringe.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. A clear solution or a slight slurry of the sodium enolate should form.
-
Self-Validation: The formation of the enolate is generally a rapid and exothermic process. Maintaining a low temperature controls the reaction rate and prevents potential side reactions.
-
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the valuable enolate. Adding it slowly prevents a rapid exotherm and potential side reactions.
-
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl (to remove any unreacted base), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure Diethyl 2-benzyl-2-(p-tolyl)malonate.
Conclusion and Future Perspectives
This compound is a specialized but powerful reagent in organic synthesis. While the parent Diethyl malonate offers broad utility for general synthetic transformations, the tolyl-substituted derivative provides a direct and controlled route to complex molecules featuring an aryl-acetic acid substructure. Its key advantage lies in preventing the di-alkylation common with DEM, thereby simplifying purification and improving yields in targeted syntheses.[8] Its role as a conceptual and practical precursor in the synthesis of pharmaceuticals like Etodolac underscores its importance in drug development.[12][13] As synthetic methodologies continue to advance, the strategic use of such pre-functionalized building blocks will remain essential for the efficient and precise construction of complex molecular architectures.
References
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Wikipedia. Diethyl malonate. [Link]
-
Journal of Chemical Research. (2010). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Pharmaffiliates. (2026, January 8). Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
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Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. [Link]
-
ResearchGate. Synthesis of etodolac. [Link]
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Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
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Adichemistry. MICHAEL ADDITION REACTION. [Link]
-
JETIR.org. (2021, September). A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]
-
Filo. (2024, December 12). Discuss synthèlic applications of diethyl malonate. [Link]
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Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
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St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Link]
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YouTube. (2022, April 1). Synthetic applications of Diethyl malonate (Malonic ester). [Link]
-
Organic & Biomolecular Chemistry. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. [Link]
-
L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. [Link]
-
Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl 2-(p-tolyl)malonate
For researchers and drug development professionals, the integrity of a chemical compound is paramount, but its life cycle does not end upon consumption in a reaction. The safe and compliant disposal of surplus or contaminated Diethyl 2-(p-tolyl)malonate is a critical aspect of laboratory stewardship, ensuring the safety of personnel and the protection of our environment. This guide moves beyond mere instruction to provide a framework for understanding the chemical's characteristics and the logic behind its proper end-of-life management.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent properties of this compound is the foundation of its safe handling and disposal. While it is a versatile intermediate in organic synthesis, its disposal requires careful consideration due to its specific hazard profile.
A Safety Data Sheet (SDS) for this compound classifies it with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].
-
Combustible Liquid: It is also classified as a Storage Class 10 Combustible Liquid. This means it can ignite, though it requires a higher ignition temperature than flammable liquids[2][4][5].
The causality is clear: improper disposal, such as pouring down the drain, risks introducing a substance harmful to aquatic life and potentially damaging to plumbing infrastructure[3]. Its combustibility necessitates segregation from ignition sources during storage and disposal[2][5].
Key Safety & Disposal Parameters
| Parameter | Value / Guideline | Rationale & Source |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Indicates specific health risks upon exposure.[1] |
| Physical State | Liquid | Affects spill control and absorption methods. |
| Storage Class | 10 - Combustible liquids | Requires storage away from heat and open flames. |
| Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents | Mixing can cause vigorous reactions, heat generation, or degradation.[5][6] |
| Primary Disposal Route | Approved Chemical Waste Disposal Plant | Ensures containment and treatment in accordance with environmental regulations.[5] |
| Drain Disposal | Prohibited | Prevents release into waterways and potential environmental harm.[3][7] |
Operational Protocol: Step-by-Step Disposal Procedures
The following protocols are designed to be self-validating systems, ensuring safety and compliance at each stage. Always operate in a well-ventilated area, such as a fume hood.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the minimum required PPE must be worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal Workflow Visualization
The decision-making process for the disposal of this compound can be visualized as follows:
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-(p-tolyl)malonate
This guide is structured to provide not just a list of rules, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the Risks
Diethyl Malonate is identified as a combustible liquid and a serious eye irritant.[1][2][3] It may also cause skin and respiratory tract irritation.[4][6][7] The toxicological properties of many specialized reagents like Diethyl 2-(p-tolyl)malonate have not been thoroughly investigated.[1][7] This lack of comprehensive data necessitates a cautious approach, adhering to the principle of "as low as reasonably practicable" (ALARP) for chemical exposure.
Primary Hazards:
-
Eye Contact: Causes serious eye irritation.[1][2][3][4][5][8] Direct contact can lead to redness, pain, and potential damage.[8]
-
Skin Contact: May cause skin irritation.[4][6][7] Prolonged contact could lead to more severe irritation or dermatitis.[6]
-
Inhalation: May cause respiratory tract irritation.[4][6][7]
-
Flammability: Classified as a combustible liquid.[1][2][3][4][5][6][9] Vapors may be heavier than air and can travel to an ignition source.[6]
Core Protective Measures: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11][12] Personal Protective Equipment (PPE) serves as the critical final barrier between you and the chemical.
Eye and Face Protection: A Non-Negotiable Requirement
Given the significant risk of serious eye irritation, appropriate eye protection is mandatory.[13][14]
-
Minimum Requirement: At all times, wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
High-Splash Risk Operations: When transferring large volumes, working with heated material, or performing reactions under pressure, supplement safety goggles with a face shield.[12] This provides full-face protection from splashes.
Hand and Body Protection: Preventing Dermal Exposure
Skin contact is a primary route of exposure. The correct selection and use of gloves and lab coats are essential.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[12] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or neoprene.[15] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[13]
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect skin and clothing from splashes.[12] Ensure the coat is fully buttoned.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[13][16] Do not wear sandals or perforated shoes.[13]
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal laboratory conditions within a fume hood, respiratory protection is typically not required.[7] However, it may be necessary in specific situations:
-
Spill Cleanup: For large spills or when ventilation is inadequate, a respirator may be needed. A NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[9]
-
Aerosol Generation: If your procedure is likely to generate aerosols, respiratory protection should be considered as part of your risk assessment.
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-analytical | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required (in fume hood) |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required (in fume hood) |
| Chemical Reaction | Safety Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat | Not typically required (in fume hood) |
| Large Volume Transfer | Safety Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat | Not typically required (in fume hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat | Air-purifying respirator with organic vapor cartridges may be required |
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include clear, actionable protocols for handling and disposal.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don a lab coat, followed by safety goggles and any additional face protection. Finally, don the appropriate chemical-resistant gloves.
-
Chemical Handling: Perform all manipulations of this compound inside the fume hood. Keep containers closed when not in use.
-
Post-Handling: After completion, securely close all containers.
-
Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and then your eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[8][13][17]
Spill Response Protocol
Immediate and correct action is crucial in the event of a spill.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Assess and Equip: For a small, manageable spill, ensure you are wearing the appropriate PPE (goggles, face shield, double gloves, lab coat).
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][8]
-
Decontamination: Clean the spill area with a detergent solution and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Contaminated Materials: This includes empty containers, used pipette tips, contaminated gloves, and absorbent materials. Place these items in a sealed bag or container labeled as hazardous waste.[12]
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Do not pour this compound down the drain, as it is harmful to aquatic life.[1][2][3][4][9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound. This workflow ensures that the level of protection matches the level of risk for any given procedure.
Caption: Decision workflow for selecting appropriate PPE based on procedural risks.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Google AI.
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Chemicals.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Lab Safety.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
- Safety Data Sheet - Diethyl malonate. (2024, August 5). Sigma-Aldrich.
- Material Safety Data Sheet Diethyl malonate. (n.d.). West Liberty University.
- ICSC 1739 - DIETHYLMALONATE. (2021). ILO and WHO.
- Personal protective equipment for handling Mal-PEG36-NHS ester. (2025). BenchChem.
- Diethyl malonate - Safety Data Sheet. (2011, August 24). Sigma-Aldrich.
- 500109 diethyl malonate safety data sheet. (2013, March 16). Vigon.
- Diethyl Malonate CAS No 105-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Diethyl malonate,2390E-2,2025/06/13 - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- Diethyl malonate - Safety Data Sheet. (n.d.). Multichem.
- Diethyl malonate - Safety Data Sheet. (2020, May 8). Synquest Labs.
- Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH.
- Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. (n.d.). Cole-Parmer.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Personal Protective Equipment (PPE) - Glove Selection Chart. (n.d.). University of Tennessee Knoxville.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
